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  • Product: Methyl 2-amino-3,5-dichlorobenzoate
  • CAS: 52727-62-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 2-amino-3,5-dichlorobenzoate (CAS No. 52727-62-5), a key chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-3,5-dichlorobenzoate (CAS No. 52727-62-5), a key chemical intermediate. We will delve into its structural and physicochemical properties, detailed spectroscopic profile, and a validated laboratory-scale synthesis protocol. Furthermore, this document outlines its applications as a versatile building block in the development of novel pharmaceutical and agrochemical compounds. Safety protocols, handling procedures, and storage conditions are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the drug development and chemical synthesis fields, serving as an authoritative resource for the proficient application of this compound.

Introduction

Methyl 2-amino-3,5-dichlorobenzoate, also known as Methyl 3,5-dichloroanthranilate, is a halogenated aromatic amine and ester. Its molecular framework, featuring a dichlorinated benzene ring functionalized with both an amino group and a methyl ester group, makes it a valuable and reactive intermediate in organic synthesis. The specific arrangement of these functional groups—particularly the ortho-amino ester characteristic of anthranilates—provides a strategic starting point for the construction of various heterocyclic systems and complex molecular architectures. While its direct biological activity is not extensively documented, its utility as a precursor is significant, enabling the synthesis of target molecules with potential applications in medicinal chemistry and crop protection.

Chemical Identity and Structure

The unique substitution pattern on the benzene ring dictates the chemical reactivity and properties of Methyl 2-amino-3,5-dichlorobenzoate. The electron-donating amino group and the electron-withdrawing chlorine and ester substituents create a distinct electronic environment that influences its behavior in chemical reactions.

Table 1: Chemical Identifiers for Methyl 2-amino-3,5-dichlorobenzoate

IdentifierValueReference
IUPAC Name methyl 2-amino-3,5-dichlorobenzoate[1]
Synonyms Methyl 3,5-dichloroanthranilate; 2-Amino-3,5-dichlorobenzoic acid methyl ester[2]
CAS Number 52727-62-5[2][3]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol [2]
InChI Key FODZNORQIATQIP-UHFFFAOYSA-N[2][4]
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N[4]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="NH₂", fontcolor="#34A853"]; Cl8 [label="Cl", fontcolor="#EA4335"]; Cl9 [label="Cl", fontcolor="#EA4335"]; C10 [label="C"]; O11 [label="O", fontcolor="#EA4335"]; O12 [label="O", fontcolor="#EA4335"]; C13 [label="CH₃", fontcolor="#4285F4"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N7; C2 -- C10; C3 -- Cl8; C5 -- Cl9; C10 -- O11 [style=double]; C10 -- O12; O12 -- C13;

// Positioning using 'pos' attribute C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; N7 [pos="0,2.4!"]; Cl8 [pos="-2,-1.2!"]; Cl9 [pos="2,-1.2!"]; C2 [pos="-1.1,0.6!"]; C10 [pos="-2.2,1.2!"]; O11 [pos="-2.2,2.2!"]; O12 [pos="-3.2,0.6!"]; C13 [pos="-4.2,1.2!"]; }

Caption: 2D Structure of Methyl 2-amino-3,5-dichlorobenzoate.

Physicochemical Properties

The physical properties of the compound are essential for its handling, purification, and formulation. It is a solid at room temperature with limited solubility in water but better solubility in organic solvents.

Table 2: Physicochemical Properties of Methyl 2-amino-3,5-dichlorobenzoate

PropertyValueReference
Appearance Solid[5]
Melting Point 63-64 °C[5]
Boiling Point 315.8 °C (Predicted)[5]
Monoisotopic Mass 218.98538 Da[4]
XLogP3 2.9 (Predicted)[4]
Purity Commercially available at ≥95%[2]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following table outlines the expected spectroscopic data for Methyl 2-amino-3,5-dichlorobenzoate, which are critical for quality control and characterization.

Table 3: Predicted Spectroscopic Data for Methyl 2-amino-3,5-dichlorobenzoate

SpectroscopyFeatureExpected Signal
Mass (MS) Molecular Ion [M]⁺m/z ≈ 219 (with M+2, M+4 isotopic pattern for Cl₂)
FragmentationLoss of methoxy group (-OCH₃) leading to a fragment at m/z ≈ 188
Infrared (IR) N-H Stretch (Amine)3300-3500 cm⁻¹ (two bands)
C-H Stretch (Aromatic/Alkyl)2900-3100 cm⁻¹
C=O Stretch (Ester)~1720 cm⁻¹
C=C Stretch (Aromatic)1500-1600 cm⁻¹
C-Cl Stretch600-800 cm⁻¹
¹H NMR O-CH₃~3.9 ppm (singlet, 3H)
NH₂~5.0 ppm (broad singlet, 2H)
Aromatic HTwo signals between 7.0-7.5 ppm (doublets, 1H each)
¹³C NMR O-CH₃~52 ppm
Aromatic C6 signals between 110-150 ppm
C=O (Ester)~167 ppm

Synthesis and Manufacturing

The most direct and reliable method for preparing Methyl 2-amino-3,5-dichlorobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid. This reaction is acid-catalyzed and proceeds with high efficiency.

Synthesis_Workflow Reactant 2-Amino-3,5-dichlorobenzoic Acid (in excess Methanol) Catalyst Add Catalyst (Conc. H₂SO₄) Reactant->Catalyst Step 1 Reaction Reflux Reaction (e.g., 65°C for 5-8 hours) Catalyst->Reaction Step 2 Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Step 3 Purification Purification (Recrystallization) Workup->Purification Step 4 Product Methyl 2-amino-3,5-dichlorobenzoate Purification->Product Step 5

Caption: General workflow for the synthesis of Methyl 2-amino-3,5-dichlorobenzoate.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind using excess methanol is to drive the equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle. Sulfuric acid serves as an efficient catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol.

Materials:

  • 2-amino-3,5-dichlorobenzoic acid (1.0 eq)[6]

  • Methanol (reagent grade, excess, ~20 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3,5-dichlorobenzoic acid.

  • Reagent Addition: Add an excess of methanol to the flask. While stirring, carefully add a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure Methyl 2-amino-3,5-dichlorobenzoate.

Applications in Research and Development

Methyl 2-amino-3,5-dichlorobenzoate is a valuable building block for constructing more complex molecules.[7] Its bifunctional nature allows for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: Substituted anthranilates are precursors to a variety of heterocyclic scaffolds, such as quinolines, quinazolines, and acridones, which are prevalent in many biologically active compounds. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. The dichloro-substitution pattern provides steric and electronic properties that can be crucial for tuning the pharmacological profile of a final drug candidate. This class of intermediates is often used in the development of targeted therapies, including those for oncology.[8]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of novel pesticides and herbicides.[7] The specific halogenation pattern can contribute to the biological efficacy and environmental persistence of the final active ingredient.

Safety, Handling, and Storage

Proper handling of Methyl 2-amino-3,5-dichlorobenzoate is essential to ensure laboratory safety. The hazard profile is based on data from the parent carboxylic acid and similar compounds.[6]

Hazard Identification:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[12]

Storage:

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11]

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate is a well-characterized and synthetically accessible intermediate with significant potential in the fields of drug discovery and agrochemical research. Its defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this valuable building block into their development pipelines.

References

  • ChemSynthesis. 3-amino-2,4,6-tribromobenzoic acid - 6628-84-8. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 613050, Methyl 2-amino-3,5-dichlorobenzoate. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 604808, Methyl 4-amino-3,5-dichlorobenzoate. [Online] Available at: [Link]

  • PubChemLite. Methyl 2-amino-3,5-dichlorobenzoate (C8H7Cl2NO2). [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159835843. [Online] Available at: [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • LookChem. 2,3,5-TRIBROMOBENZOIC ACID 15396-38-0 wiki. [Online] Available at: [Link]

  • LookChem. 2,4,6-TRIBROMOBENZOIC ACID 633-12-5 wiki. [Online] Available at: [Link]

  • ChemSynthesis. 1,3,5-tribromobenzene - 626-39-1. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. [Online] Available at: [Link]

  • NIST. 3-Amino-2,5-dichlorobenzoic acid, N-dimethylaminomethylene-, methyl ester. [Online] Available at: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76036, 3,5-Dichloroanthranilic acid. [Online] Available at: [Link]

  • ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Online] Available at: [Link]

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  • PubMed Central. DNA methylation: a mechanism linking environmental chemical exposures to risk of autism spectrum disorders?. [Online] Available at: [Link]

  • PubMed Central. Dynamics and Malleability of Plant DNA Methylation During Abiotic Stresses. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Online] Available at: [Link]

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  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Online] Available at: [Link]

  • MDPI. Developmental Methylome of the Medicinal Plant Catharanthus roseus.... [Online] Available at: [Link]

  • PubMed. The effect of dichloroacetic acid and trichloroacetic acid on DNA methylation and cell proliferation in B6C3F1 mice. [Online] Available at: [Link]

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Exploratory

"Methyl 2-amino-3,5-dichlorobenzoate" CAS number

An In-depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate (CAS: 52727-62-5) Abstract Methyl 2-amino-3,5-dichlorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate (CAS: 52727-62-5)

Abstract

Methyl 2-amino-3,5-dichlorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an amine, a methyl ester, and two chlorine atoms on the benzene ring—provides multiple reaction sites, making it a valuable intermediate in the fields of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol with mechanistic insights, its strategic application in molecular design, robust analytical methodologies for its characterization, and essential safety protocols for its handling. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Compound Identification and Physicochemical Properties

Methyl 2-amino-3,5-dichlorobenzoate, also known as Methyl 3,5-dichloroanthranilate, is unequivocally identified by its Chemical Abstracts Service (CAS) number: 52727-62-5.[2][3] The strategic placement of its functional groups dictates its chemical reactivity and physical properties.

Caption: Chemical structure of Methyl 2-amino-3,5-dichlorobenzoate.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 52727-62-5 [2][3]
Molecular Formula C₈H₇Cl₂NO₂ [2][4][5]
IUPAC Name methyl 2-amino-3,5-dichlorobenzoate [4]
Synonyms Methyl 3,5-dichloroanthranilate, 2-Amino-3,5-dichlorobenzoic acid methyl ester [2]

| InChI Key | FODZNORQIATQIP-UHFFFAOYSA-N |[2][5] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 220.05 g/mol [2][6]
Monoisotopic Mass 218.98538 Da [5][6]
Physical State Solid (White to light yellow powder) [7]
Purity Typically >95% [2]

| XLogP3 (Predicted) | 2.9 |[6] |

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially scalable synthesis of Methyl 2-amino-3,5-dichlorobenzoate is achieved through the Fischer esterification of its parent carboxylic acid, 2-amino-3,5-dichlorobenzoic acid. This reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.

Synthesis_Pathway Precursor 2-Amino-3,5-dichlorobenzoic Acid (CAS: 2789-92-6) Reagents Methanol (Solvent & Reagent) + Sulfuric Acid (Catalyst) Precursor->Reagents Suspension Process Reflux (Heat) Reagents->Process Reaction Initiation Product Methyl 2-amino-3,5-dichlorobenzoate (CAS: 52727-62-5) Process->Product Esterification

Caption: Fischer esterification pathway for the synthesis of the title compound.

Detailed Experimental Protocol: Fischer Esterification
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dichlorobenzoic acid (10.3 g, 50 mmol).

  • Reagent Addition: Add methanol (100 mL). The carboxylic acid will not fully dissolve, forming a slurry. This is expected and acceptable, as solubility will increase as the reaction proceeds.

  • Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the slurry. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water. A precipitate will form. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Trustworthiness: This step quenches the acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which aids in purification.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.

  • Purification and Drying: Recrystallize the crude product from an ethanol/water mixture to achieve high purity. Dry the purified white crystals under vacuum at 40°C to a constant weight. The expected yield is typically in the range of 85-95%.

Strategic Importance in Drug Discovery and Development

Methyl 2-amino-3,5-dichlorobenzoate is not an active pharmaceutical ingredient (API) itself but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build complex molecular architectures.

  • Amine Group (NH₂): Serves as a key nucleophile or can be transformed into various functional groups (e.g., amides, sulfonamides, or diazotized to introduce other substituents). This is often the primary site for coupling with other molecular fragments.

  • Methyl Ester Group (COOCH₃): Can be hydrolyzed back to a carboxylic acid for further amide coupling or can be reduced to a primary alcohol. It also enhances the lipophilicity of the molecule, a property that can be fine-tuned during lead optimization.[8][9]

  • Dichloro-Substitution: The chlorine atoms create a specific electronic environment on the aromatic ring and provide steric bulk. They can also serve as sites for more advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if required, though this is less common than reactions involving the amine group.

cluster_logic Role in Synthesis Logic Start Methyl 2-amino-3,5-dichlorobenzoate (Core Building Block) Step1 Amide Bond Formation (Reaction at NH₂ group) Start->Step1 Introduce Fragment A Step2 Ester Hydrolysis/Modification (Reaction at COOCH₃ group) Step1->Step2 Unmask new reactive site Step3 Further Elaboration Step2->Step3 Introduce Fragment B Target Complex Target Molecule (e.g., API, Agrochemical) Step3->Target

Caption: Logical flow of using the compound as a scaffold in multi-step synthesis.

Analytical Characterization Workflow

Ensuring the identity and purity of Methyl 2-amino-3,5-dichlorobenzoate is paramount before its use in subsequent synthetic steps. A multi-technique approach is standard, with High-Performance Liquid Chromatography (HPLC) being a primary method for purity assessment.

Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Injection Separation Reversed-Phase C18 Column (Separation by Polarity) HPLC->Separation Detection UV Detector (Quantification at λmax) Separation->Detection Data Data Analysis (Chromatogram Integration, Purity Calculation) Detection->Data Signal Output

Sources

Foundational

Physicochemical Characteristics of Methyl 2-amino-3,5-dichlorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Methyl 2-amino-3,5-dichlorobenzoate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Methyl 2-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-3,5-dichlorobenzoate, a key chemical intermediate. We will delve into its fundamental physicochemical properties, with a special focus on the determination of its molecular weight. Furthermore, this document will explore its applications in synthetic chemistry and provide detailed protocols for its analysis, ensuring scientific rigor and practical utility for professionals in the field.

Methyl 2-amino-3,5-dichlorobenzoate is a chlorinated aromatic amine and ester. Its structure, featuring a benzene ring substituted with amino, methyl ester, and two chlorine atoms, makes it a valuable building block in organic synthesis. The precise arrangement and nature of these functional groups dictate its reactivity and physical properties.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Weight 220.05 g/mol [1][2][3]
Molecular Formula C₈H₇Cl₂NO₂[1][4]
CAS Number 52727-62-5[1][4][5]
Melting Point 63-64 °C[2]
Boiling Point (Predicted) 315.8 ± 37.0 °C[2]
Synonyms Methyl 3,5-dichloroanthranilate, 2-Amino-3,5-dichlorobenzoic acid methyl ester[4]
Purity (Commercial) Typically ≥95%[4]
Appearance White to light yellow powder or lump
Storage Conditions Keep in a dark place, sealed in a dry, room temperature environment[1]

Determination of Molecular Weight: A Cornerstone of Chemical Analysis

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions and for structural elucidation. The theoretical molecular weight of Methyl 2-amino-3,5-dichlorobenzoate is calculated from its molecular formula (C₈H₇Cl₂NO₂) using the atomic weights of its constituent elements.

However, experimental verification is crucial for confirming the identity and purity of a sample. Mass spectrometry is the gold standard for this purpose.

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

The following diagram illustrates a typical workflow for the analysis of Methyl 2-amino-3,5-dichlorobenzoate using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Weighing Accurately weigh ~1 mg of the compound. B 2. Dissolution Dissolve in a suitable volatile solvent (e.g., Dichloromethane). A->B C 3. Dilution Dilute to a final concentration of ~100 µg/mL. B->C D 4. Injection Inject 1 µL of the sample into the GC. C->D Transfer to Autosampler Vial E 5. Separation The compound travels through the GC column and is separated from impurities. D->E F 6. Ionization Eluted compound enters the mass spectrometer and is ionized (e.g., by Electron Ionization). E->F G 7. Mass Analysis Ions are separated based on their mass-to-charge ratio (m/z). F->G H 8. Detection Ions are detected, generating a mass spectrum. G->H I 9. Molecular Ion Peak Identify the molecular ion peak (M⁺) corresponding to the molecular weight. H->I Data Acquisition J 10. Isotopic Pattern Analyze the isotopic pattern of chlorine to confirm the presence of two chlorine atoms. I->J

Caption: Workflow for the determination of the molecular weight of Methyl 2-amino-3,5-dichlorobenzoate using GC-MS.

Detailed Protocol for GC-MS Analysis

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms is suitable.

  • Carrier Gas: Helium at a constant flow rate.

Sample Preparation:

  • Weighing: Accurately weigh approximately 1 mg of Methyl 2-amino-3,5-dichlorobenzoate using an analytical balance.

  • Dissolution: Transfer the weighed sample to a 10 mL volumetric flask. Dissolve the sample in a high-purity volatile solvent like dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.

  • Dilution: Make up the volume to the 10 mL mark with the same solvent to obtain a stock solution of 100 µg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/minute.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Data Analysis and Interpretation:

  • Molecular Ion Peak (M⁺): The primary objective is to identify the molecular ion peak. For Methyl 2-amino-3,5-dichlorobenzoate, this should appear at an m/z of approximately 220.

  • Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a compound with two chlorine atoms will exhibit a characteristic M⁺, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. This provides a high degree of confidence in the assigned structure.

Applications in Synthetic Chemistry

Methyl 2-amino-3,5-dichlorobenzoate is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amino and ester functional groups provide reactive handles for various chemical transformations.

The following diagram illustrates its role as a precursor in a generalized synthetic pathway.

Synthetic_Pathway A Methyl 2-amino-3,5-dichlorobenzoate (Starting Material) B Amide Formation (Reaction at Amino Group) A->B C Ester Hydrolysis or Amidation (Reaction at Ester Group) A->C D Cyclization Reactions B->D C->D E Heterocyclic Compounds (e.g., Quinazolinones) D->E F Further Functionalization E->F G Active Pharmaceutical Ingredients (APIs) F->G

Caption: Generalized synthetic pathways involving Methyl 2-amino-3,5-dichlorobenzoate as a key intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-amino-3,5-dichlorobenzoate. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate is a well-characterized chemical compound with a defined molecular weight of 220.05 g/mol . Its identity and purity can be reliably confirmed using standard analytical techniques such as GC-MS, where the analysis of the molecular ion peak and its isotopic pattern provides definitive structural information. Its utility as a synthetic intermediate makes it a compound of interest for researchers in organic chemistry and drug discovery.

References

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Sources

Exploratory

A Technical Guide to the Synthesis of Methyl 2-amino-3,5-dichlorobenzoate: Precursor Analysis and Methodologies

Introduction Methyl 2-amino-3,5-dichlorobenzoate is a crucial chemical intermediate in the synthesis of a variety of high-value organic compounds, including pharmaceuticals and specialized agrochemicals.[1][2] The struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-3,5-dichlorobenzoate is a crucial chemical intermediate in the synthesis of a variety of high-value organic compounds, including pharmaceuticals and specialized agrochemicals.[1][2] The structural integrity and purity of this compound are paramount, directly influencing the yield and quality of the final active ingredients. This guide provides an in-depth technical examination of the primary synthetic pathways to Methyl 2-amino-3,5-dichlorobenzoate, with a core focus on the critical precursors and the causality behind the methodological choices. We will explore the synthesis of the key intermediate, 3,5-dichloroanthranilic acid, and its subsequent esterification, offering field-proven protocols and insights for researchers, chemists, and professionals in drug development.

Chapter 1: The Primary Precursor: 3,5-Dichloroanthranilic Acid

The most direct and industrially relevant route to Methyl 2-amino-3,5-dichlorobenzoate begins with its corresponding carboxylic acid, 3,5-dichloroanthranilic acid (also known as 2-amino-3,5-dichlorobenzoic acid). The synthesis of this precursor is a critical control point for managing purity and yield. The foundational starting material for this process is anthranilic acid, which undergoes a regioselective dichlorination.

Synthetic Pathway: Dichlorination of Anthranilic Acid

The synthesis of 3,5-dichloroanthranilic acid is achieved via electrophilic aromatic substitution on the anthranilic acid ring. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. Consequently, direct chlorination selectively installs chlorine atoms at positions 3 and 5. Two robust methods are prevalent in the field, differing primarily in the choice of chlorinating agent.

G cluster_start Starting Material cluster_path1 Method 1 cluster_path2 Method 2 A Anthranilic Acid B 3,5-Dichloroanthranilic Acid A->B  HCl, H₂O₂    (in water)   C 3,5-Dichloroanthranilic Acid A->C

Caption: Alternative pathways for the dichlorination of anthranilic acid.

Experimental Protocols for Dichlorination

Protocol 1.2.1: Chlorination via Hydrochloric Acid and Hydrogen Peroxide

This method is often preferred for its operational simplicity and avoidance of handling gaseous chlorine.[1][3] Hydrogen peroxide reacts with hydrochloric acid to generate in situ electrophilic chlorine.

Step-by-Step Methodology:

  • In a suitable reaction vessel, prepare a solution of anthranilic acid in aqueous hydrochloric acid. A typical molar ratio is 1 mole of anthranilic acid to 4-5.5 moles of HCl.[1]

  • Heat the mixture to a controlled temperature, typically between 50-60°C, to ensure complete dissolution and optimal reaction kinetics.[1][3]

  • Slowly add a 30% hydrogen peroxide solution dropwise to the stirred mixture. The molar equivalent of H₂O₂ should be approximately 2.3-2.5 moles per mole of anthranilic acid.[1] The reaction is exothermic and may require external cooling to maintain the target temperature.

  • Maintain the reaction at 50-60°C with vigorous stirring for a period of 2-3 hours, during which the product will precipitate as a solid.[1]

  • After the reaction period, cool the mixture to room temperature (approx. 20-25°C) to maximize precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral to remove residual acid.

  • Dry the resulting white to off-white powder under vacuum at 50-60°C to yield 3,5-dichloroanthranilic acid.[1]

Protocol 1.2.2: Chlorination via Chlorine Gas

This classic method provides high yields but requires specialized equipment and stringent safety protocols for handling highly toxic chlorine gas.[4]

Step-by-Step Methodology:

  • Dissolve anthranilic acid in a mixture of concentrated hydrochloric acid and water within a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and an outlet to a scrubber.[4]

  • Maintain the temperature of the reaction mixture below 30°C using an external water bath.

  • Introduce a steady stream of chlorine gas into the rapidly stirred solution.[4]

  • Monitor the reaction progress by the weight gain of the flask, continuing until the appropriate molar equivalent of chlorine (approximately 2 moles per mole of anthranilic acid) has been added.[4]

  • Upon completion, the product precipitates from the solution.

  • Collect the solid by suction filtration.

  • Wash the collected solid thoroughly with water to remove excess HCl.

  • Dry the product in a vacuum oven.

Comparative Data Summary
ParameterMethod 1 (HCl/H₂O₂)Method 2 (Cl₂ Gas)
Chlorinating Agent Generated in situ from HCl and H₂O₂Gaseous Chlorine (Cl₂)
Typical Yield 78-81%[1]~85-90% (inferred from high efficiency)
Reaction Temperature 50-60°C[1]< 30°C[4]
Key Advantage Simpler, safer reagent handling[1]Potentially higher throughput
Primary Challenge Exothermic reaction requires careful controlHandling of toxic, corrosive chlorine gas
Purity Profile High purity with minimal by-products reported[1]By-products can include mono-chlorinated species

Chapter 2: Esterification to Methyl 2-amino-3,5-dichlorobenzoate

With pure 3,5-dichloroanthranilic acid in hand, the final transformation is a direct esterification to yield the target methyl ester. Several standard esterification protocols can be applied, with the choice depending on substrate sensitivity, desired scale, and available reagents.

The Principle of Fischer-Speier Esterification

For this substrate, the most straightforward and cost-effective method is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl).[5][6] The excess alcohol serves both as a reagent and the solvent, driving the equilibrium towards the ester product.

G cluster_mech Fischer Esterification Mechanism A Carboxylic Acid R-COOH C Protonation R-C(OH)₂⁺ A->C H⁺ (cat.) B Methanol CH₃OH D Nucleophilic Attack R-C(OH)₂(⁺O(H)CH₃) B->D C->D CH₃OH E Proton Transfer R-C(OH)(OCH₃)(OH₂⁺) D->E F Water Elimination R-C(⁺OH)(OCH₃) E->F -H₂O G Deprotonation R-C(=O)OCH₃ F->G -H⁺ H Methyl Ester Product

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Experimental Protocol for Esterification

The following protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[2][7][8]

Step-by-Step Methodology:

  • Suspend 3,5-dichloroanthranilic acid (1 mole) in an excess of anhydrous methanol (typically 5-10 volumes).

  • Cool the suspension in an ice bath to 0-5°C.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 moles) or bubble anhydrous HCl gas through the mixture. The addition is highly exothermic.

  • After the addition of the catalyst, warm the mixture to reflux (approx. 65°C) and maintain for 4-8 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a base, such as a saturated solution of sodium bicarbonate, until effervescence ceases.

  • The product, Methyl 2-amino-3,5-dichlorobenzoate, will often precipitate as a white solid. If it remains in solution, the methanol can be removed under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final, high-purity methyl ester.

Alternative Esterification Pathways

While Fischer esterification is robust, certain scenarios may call for alternative methods.

  • Methylation with Dimethyl Sulfate (DMS): In the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF, DMS serves as a potent methylating agent.[5][7] This method avoids strongly acidic conditions, which can be beneficial for sensitive substrates, but requires careful handling as DMS is highly toxic and carcinogenic.

  • Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] The isolated acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This method is highly effective but involves more steps and the handling of corrosive reagents.

Conclusion

The synthesis of Methyl 2-amino-3,5-dichlorobenzoate is a well-defined process hinging on two primary transformations: the dichlorination of anthranilic acid and the subsequent esterification of the resulting 3,5-dichloroanthranilic acid. The choice of chlorination method—either the operationally simpler HCl/H₂O₂ system or the higher-yielding but more hazardous chlorine gas protocol—depends on laboratory capabilities and safety infrastructure. For the final esterification step, classic Fischer esterification provides a reliable and economical route, while alternative methods exist for substrates incompatible with strongly acidic conditions. Mastery of these precursor syntheses is essential for providing the high-quality intermediates required in advanced pharmaceutical and chemical manufacturing.

References

  • Bayer AG. (1977). Process for the production of 3,5-dichloroanthranilic acid.
  • Atkinson, E. R., Murphy, D. M., & Lufkin, J. E. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dichlorobenzoic acid. [Link]

  • CN102838481A. (2012). Synthesis of 3,5-dichlorobenzoyl chloride.
  • LookChem. (n.d.). Cas 4743-17-3, 5-Chloroisatoic anhydride. [Link]

  • CN103193666A. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Jiangsu Province Agrochemical Engineering Technology Research Center Co., Ltd. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester. Patsnap. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • The Organic Chemistry Tutor. (2011). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube. [Link]

Sources

Foundational

Spectroscopic Analysis of Methyl 2-amino-3,5-dichlorobenzoate: A Technical Guide

Foreword for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of molecular entities is paramount. This process, unde...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of molecular entities is paramount. This process, underpinned by a suite of analytical techniques, ensures the structural integrity and purity of compounds destined for therapeutic applications. Among these, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) stand as pillars of molecular elucidation.

This guide will therefore serve a dual purpose. Firstly, it will collate and present the available chemical and physical properties of Methyl 2-amino-3,5-dichlorobenzoate to provide a foundational understanding of the molecule. Secondly, and more critically, it will outline the established, field-proven methodologies for acquiring and interpreting the NMR, IR, and mass spectra of a compound of this nature. By detailing these protocols, this document aims to empower researchers to generate the necessary data and conduct a robust analysis, thereby filling the existing knowledge gap.

We will explore the theoretical underpinnings of each spectroscopic technique, explain the causal relationships behind experimental choices, and provide a framework for the interpretation of the anticipated spectral features. This approach is designed to be a self-validating system, guiding the user from sample preparation to data interpretation with scientific integrity at its core.

Section 1: Compound Profile: Methyl 2-amino-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic compound. A clear understanding of its basic properties is the first step in any analytical endeavor.

Table 1: Chemical and Physical Properties of Methyl 2-amino-3,5-dichlorobenzoate

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂PubChem[1]
Molecular Weight 220.05 g/mol PubChem
CAS Number 52727-62-5ChemicalBook[2]
Appearance Not specified in available literature
Solubility Expected to be soluble in common organic solventsGeneral chemical principles
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Below is a 2D representation of the molecular structure of Methyl 2-amino-3,5-dichlorobenzoate.

G M [M]⁺ m/z 220/222/224 Frag1 [M - OCH₃]⁺ m/z 189/191/193 M->Frag1 - •OCH₃ Frag2 [M - COOCH₃]⁺ m/z 161/163/165 M->Frag2 - •COOCH₃

Sources

Exploratory

The Solubility of Methyl 2-amino-3,5-dichlorobenzoate in Organic Solvents

An In-depth Technical Guide: Abstract Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic amine and ester of significant interest as a building block in the synthesis of pharmaceuticals, agrochemicals, and othe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic amine and ester of significant interest as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 2-amino-3,5-dichlorobenzoate that govern its solubility. It offers a predictive framework for its behavior across a spectrum of common laboratory solvents, grounded in the fundamental principles of intermolecular forces. Furthermore, this document details robust, step-by-step experimental protocols for both rapid qualitative screening and precise quantitative solubility determination, enabling researchers to generate reliable empirical data.

Introduction to Methyl 2-amino-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate, also known as Methyl 3,5-dichloroanthranilate, is an organic compound with the chemical formula C₈H₇Cl₂NO₂ and a molecular weight of approximately 220.05 g/mol .[1][2] Its structure is characterized by a methyl benzoate core, substituted with an amino group (-NH₂) at the C2 position and two chlorine atoms at the C3 and C5 positions of the aromatic ring.

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a versatile intermediate in organic synthesis. However, the combination of a polar amino group, a moderately polar ester group, and a non-polar dichlorinated benzene ring presents a complex challenge for predicting its solubility. This guide aims to deconstruct this complexity to provide a clear and actionable understanding for laboratory applications.

Physicochemical Properties Governing Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent intermolecular interactions and the energy released from the formation of new solute-solvent interactions.[3][4] For Methyl 2-amino-3,5-dichlorobenzoate, the key structural features influencing this balance are:

  • Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor. The nitrogen atom and the two oxygen atoms of the ester group (-COOCH₃) act as hydrogen bond acceptors.[3][5] This capability allows for strong interactions with polar protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like acetone or ethyl acetate).[6][7]

  • Dipole-Dipole Interactions: The electronegative chlorine, nitrogen, and oxygen atoms create a significant molecular dipole, promoting solubility in polar solvents.

  • Van der Waals Forces: The dichlorinated aromatic ring provides a large, non-polar surface area. This region of the molecule favors interactions with non-polar or moderately polar solvents through London dispersion forces.

  • Crystal Lattice Energy: In its solid state, molecules of Methyl 2-amino-3,5-dichlorobenzoate are held in a crystal lattice by a combination of the forces mentioned above. The strength of this lattice must be overcome by solute-solvent interactions for dissolution to occur.[3][4] A highly stable crystal structure can lead to lower-than-expected solubility even in otherwise favorable solvents.

This duality of polar, hydrogen-bonding groups and a non-polar aromatic backbone means the molecule is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but is well-suited for dissolution in solvents of intermediate polarity.

Predictive Solubility Profile

While empirical data is the gold standard, a predictive analysis based on the "like dissolves like" principle provides an invaluable starting point for solvent selection.[8] The following table classifies common solvents and predicts the solubility of Methyl 2-amino-3,5-dichlorobenzoate based on the physicochemical properties discussed.

Table 1: Predicted Solubility of Methyl 2-amino-3,5-dichlorobenzoate in Common Organic Solvents

Solvent ClassRepresentative SolventsKey Solvent PropertiesPredicted SolubilityRationale for Prediction
Non-Polar Hexane, CyclohexaneAliphatic, low dielectric constant, only London dispersion forces.Very Low Significant mismatch in polarity. The solvent cannot form the strong hydrogen bonds or dipole-dipole interactions needed to overcome the solute's crystal lattice energy.
Aromatic Toluene, BenzeneNon-polar but capable of π-π stacking interactions.Low to Moderate The aromatic solvent can interact favorably with the dichlorobenzene ring, but it lacks the polarity and hydrogen bonding ability to effectively solvate the amino and ester groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately polar, hydrogen bond acceptors.Moderate to High THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can accept hydrogen bonds from the -NH₂ group and engage in dipole-dipole interactions.
Halogenated Dichloromethane (DCM), ChloroformModerately polar, weakly acidic C-H bond in chloroform can act as a weak H-bond donor.High These solvents offer a good balance of polarity to interact with both the polar functional groups and the non-polar ring structure of the solute.
Esters Ethyl AcetatePolar aprotic, strong hydrogen bond acceptor.High Excellent ability to accept hydrogen bonds from the solute's amino group, coupled with sufficient polarity to solvate the molecule effectively.
Ketones AcetonePolar aprotic, strong hydrogen bond acceptor.High Similar to ethyl acetate, acetone is a strong hydrogen bond acceptor and a highly polar solvent capable of disrupting the solute's crystal lattice.
Alcohols Methanol, EthanolPolar protic, both hydrogen bond donors and acceptors.High to Very High These solvents can form strong, extensive hydrogen bonding networks with both the amino and ester groups of the solute, leading to very favorable solute-solvent interactions.[4][7]
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF)Highly polar, hydrogen bond acceptors.High to Very High Their high polarity and ability to accept hydrogen bonds make them excellent solvents for this compound. DMF is a particularly powerful solvent for a wide range of organic molecules.
Highly Polar Protic WaterHighly polar, extensive hydrogen bonding.Very Low Despite its ability to hydrogen bond, the large, hydrophobic dichlorobenzene ring dominates, preventing significant dissolution in water.[4]
Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical measurement. The following protocols describe methods for both rapid screening and rigorous quantitative analysis.

Protocol 1: Rapid Qualitative Solubility Screening

This method is designed for quick assessment of a range of solvents to identify viable candidates for reactions or crystallization.

Methodology:

  • Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

  • Solute Addition: Add approximately 20-30 mg of Methyl 2-amino-3,5-dichlorobenzoate to each test tube. The key is to add a consistent amount to each tube for valid comparison.

  • Solvent Addition: Add the first solvent to its corresponding tube in 0.5 mL increments.

  • Mixing: After each addition, cap and vigorously agitate the tube for 30-60 seconds. A vortex mixer is ideal.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Iteration: Continue adding 0.5 mL increments of solvent, with agitation, up to a total volume of 3.0 mL.

  • Classification: Record the results based on the following criteria:

    • Very Soluble: Dissolves completely in ≤ 1.0 mL.

    • Soluble: Dissolves completely in > 1.0 mL but ≤ 3.0 mL.

    • Slightly Soluble: A significant portion dissolves, but some solid remains after 3.0 mL.

    • Insoluble: Little to no solid dissolves after 3.0 mL.

Protocol 2: Quantitative Isothermal Shake-Flask Method

This is a globally recognized standard method for determining the precise solubility of a compound at a specific temperature.[9] The principle is to create a saturated solution in thermodynamic equilibrium and then measure the concentration of the dissolved solute.

Methodology:

  • Preparation: To a series of glass vials with screw caps, add an excess amount of Methyl 2-amino-3,5-dichlorobenzoate to a known volume (e.g., 5.0 mL) of each selected solvent. "Excess" is crucial to ensure a saturated solution with remaining solid is achieved.

  • Equilibration: Seal the vials tightly and place them in an isothermal environment, such as a temperature-controlled shaker bath. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard, but preliminary time-course studies are recommended to confirm equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is critical to use a filter tip or to first centrifuge the sample and draw from the supernatant.

  • Concentration Analysis: Determine the concentration of the solute in the sampled solution. Two common methods are:

    • Gravimetric Analysis: Transfer the sampled aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight is achieved. The final solubility is calculated as grams of solute per volume of solvent (e.g., g/100 mL).

    • Chromatographic/Spectroscopic Analysis: Dilute the sampled aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer). Quantify the concentration against a pre-prepared calibration curve. This method is often more precise and requires less material.

  • Validation: It is best practice to take at least three separate samples from each vial to ensure the measured concentration is consistent and the solution is homogenous, confirming the trustworthiness of the result.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solute to known volume of solvent equil Agitate at constant T (24-48 hours) prep->equil Achieve Saturation settle Settle or Centrifuge to separate solid equil->settle Establish Equilibrium sample Sample clear supernatant settle->sample Isolate Saturated Solution analysis Analyze Concentration (Gravimetric or HPLC/UV-Vis) sample->analysis result Final Solubility Data (e.g., mg/mL) analysis->result

Caption: Workflow for the Isothermal Shake-Flask Method.

Safety and Handling Precautions

Methyl 2-amino-3,5-dichlorobenzoate and its related isomers are irritants. When handling this compound, adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]

  • Ventilation: Handle the solid powder and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water. If irritation persists, seek medical attention.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Always consult the most current Safety Data Sheet (SDS) for the specific material before use.[10][12]

Conclusion

The solubility of Methyl 2-amino-3,5-dichlorobenzoate is governed by the interplay of its polar, hydrogen-bonding functional groups and its non-polar dichlorinated aromatic core. This amphiphilic character results in poor solubility in highly polar (water) and non-polar (hexane) solvents but lends itself to high solubility in a range of moderately polar to polar organic solvents, particularly those that can participate in hydrogen bonding such as alcohols, acetone, and ethyl acetate. The predictive framework provided in this guide serves as a robust starting point for solvent selection, while the detailed experimental protocols offer a clear path to generating the precise, empirical data necessary for successful research, development, and scale-up operations.

References
  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available from: [Link]

  • Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties. Available from: [Link]

  • Journal of Medical and Health Sciences. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Available from: [Link]

  • Chemistry For Everyone. How Do Hydrogen Bonds Influence Solubility? (2025). YouTube. Available from: [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. (2022). Available from: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025). YouTube. Available from: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). Available from: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

  • Chemical Entities of Biological Interest (ChEBI). Polarity of Solvents. Available from: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Murov, S. Properties of Common Organic Solvents. (2022). Available from: [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. Available from: [Link]

  • Phenomenex. SOLVENT MISCIBILITY TABLE. Available from: [Link]

  • PubChem. CID 159835843 | C16H16Cl2N2O4. Available from: [Link]

  • PubChem. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808. Available from: [Link]

  • ChemBK. BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. (2024). Available from: [Link]

Sources

Foundational

"Methyl 2-amino-3,5-dichlorobenzoate" safety and handling

An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-3,5-dichlorobenzoate This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-3,5-dichlorobenzoate

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for Methyl 2-amino-3,5-dichlorobenzoate (CAS No. 52727-62-5). Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety data with the underlying toxicological principles of chlorinated aromatic amines to ensure a self-validating system of laboratory safety.

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic amine, a class of compounds that warrants careful handling due to its potential for biological activity and toxicity.[1] Understanding its physical characteristics is the first step in a robust risk assessment.

PropertyValueSource
IUPAC Name methyl 2-amino-3,5-dichlorobenzoate[2]
Synonyms Methyl 3,5-dichloroanthranilate[3]
CAS Number 52727-62-5[3][4]
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
Appearance Solid (Assumed, based on related compounds)N/A

Hazard Analysis and Toxicological Profile

GHS Classification (Analog-Based)
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: Based on data for Methyl 2-amino-5-chlorobenzoate[5][6]

Toxicological Rationale and Field Insights

The predicted hazards are consistent with the known toxicological profiles of primary aromatic amines and chlorinated aromatic compounds.[1][7]

  • Dermal and Ocular Irritation: The amine and chlorinated ring structure can interact with proteins and lipids in the skin and eyes, leading to irritation. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, necessitating robust preventative measures.[1]

  • Respiratory Irritation: As a fine solid, the compound can be easily aerosolized. Inhalation of dust can irritate the mucous membranes of the respiratory tract.

  • Systemic Toxicity (Underlying Risk): The primary toxicological concern for this class of compounds stems from their metabolic activation. Many chlorinated aromatic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a process that can lead to changes in gene expression and subsequent cellular damage.[7][8] Chronic or high-level exposure to aromatic amines has been linked to more severe health effects, including carcinogenicity and mutagenicity.[1] Therefore, minimizing exposure is paramount, even for a compound with moderate acute toxicity warnings.

  • Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[9] All releases to the environment must be avoided.[10]

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE use, is required to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Methyl 2-amino-3,5-dichlorobenzoate, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

  • Designated Area: Establish a designated area within the lab specifically for handling this compound to prevent cross-contamination of other workspaces.[12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used consistently.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[13][14] Never wear gloves outside the laboratory to avoid contaminating common surfaces.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[13] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.[7][13]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 dust mask may be considered as a secondary precaution during the handling of large quantities of powder.[5]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (peel off inside-out) Doff2 2. Lab Coat (handle by inside surfaces) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Spill_Response Spill Spill Occurs Alert Alert colleagues and secure area Spill->Alert Assess Is the spill minor (small, contained, solid)? Alert->Assess Evacuate Evacuate Area Call Emergency Personnel Assess->Evacuate No PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Yes Contain Cover spill with inert absorbent (e.g., vermiculite) PPE->Contain Collect Carefully sweep/scoop material into a labeled waste container Contain->Collect Decon Decontaminate area with soap and water; dispose of all materials as hazardous waste Collect->Decon Report Report incident to supervisor Decon->Report

Caption: Decision workflow for responding to a chemical spill.

Procedure for a Minor Solid Spill:

  • Alert & Secure: Alert personnel in the immediate area. [15]2. Assess: Confirm the spill is small and manageable.

  • PPE: Don appropriate PPE, including double-gloving if preferred. [15]4. Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. [16]Do not use air hoses for cleanup. [10]5. Collect: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste. [17][18]6. Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container. [19]7. Report: Inform your supervisor of the incident. [19]

Waste Disposal

All materials contaminated with Methyl 2-amino-3,5-dichlorobenzoate must be treated as hazardous waste.

  • Classification: This compound is a halogenated organic waste . [20][21]* Segregation: Do not mix halogenated waste with non-halogenated waste streams. [21][22][23]This is critical for proper and cost-effective disposal by incineration.

  • Collection: Collect all waste (excess solid, contaminated wipes, PPE, etc.) in a robust, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste - Halogenated Organic Solid" and list the chemical constituents. [20]* Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department. [19]

References

  • Lin, M. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Retrieved from [Link]

  • Saleem, H., et al. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC. Retrieved from [Link]

  • University of California, Riverside. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. Retrieved from [Link]

  • Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Greenlee, W. F., et al. (1985, May). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Academies Press. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Retrieved from [Link]

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3,5-dichlorobenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • University of Alberta. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

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Exploratory

A Guide to Methyl 2-amino-3,5-dichlorobenzoate: A Core Intermediate in Chemical Synthesis

Abstract Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Characterized by its substituted aniline and methyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Characterized by its substituted aniline and methyl ester functionalities, this molecule serves as a versatile and crucial building block for the synthesis of more complex chemical entities. Its structural rigidity and multiple reaction sites—the amino group, the ester, and the aromatic ring itself—allow for diverse chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic protocols, explores its applications as a chemical intermediate, and details essential safety and handling procedures.

Introduction

In the landscape of organic synthesis, the utility of a chemical intermediate is measured by its accessibility, reactivity, and versatility. Methyl 2-amino-3,5-dichlorobenzoate (CAS No. 52727-62-5) excels in these areas, positioning it as a key scaffold for synthetic chemists.[1][2][3] The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and provides steric bulk, which can be leveraged to direct subsequent reactions or to enhance the biological activity of its derivatives. The amino and methyl ester groups are primary handles for a wide array of chemical reactions, including amide bond formation, cyclization reactions to form heterocycles, and hydrolysis/transesterification. This guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the effective utilization of this important intermediate.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Methyl 2-amino-3,5-dichlorobenzoate are summarized below.

PropertyValueSource(s)
CAS Number 52727-62-5[1][3]
Molecular Formula C₈H₇Cl₂NO₂[1][4][5]
Molecular Weight 220.05 g/mol [1]
IUPAC Name methyl 2-amino-3,5-dichlorobenzoate[5]
Synonyms Methyl 3,5-dichloroanthranilate[1][3]
InChI Key FODZNORQIATQIP-UHFFFAOYSA-N[1][4]
Predicted XlogP 2.9[4]
Appearance White to off-white crystalline powderGeneral Supplier Data

Spectroscopic Profile: Characterization of Methyl 2-amino-3,5-dichlorobenzoate relies on standard spectroscopic techniques.

  • ¹H NMR: Proton NMR is expected to show distinct signals for the aromatic protons, the amine protons (a broad singlet), and the methyl ester protons (a sharp singlet around 3.8-3.9 ppm).

  • ¹³C NMR: Carbon NMR will show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-Cl and C-N signals being distinct), and the methyl carbon.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak [M]+ at m/z ≈ 219 and [M+2]+ at m/z ≈ 221.[4]

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-Cl stretching in the aromatic region.

Synthesis of Methyl 2-amino-3,5-dichlorobenzoate

The synthesis of the title compound is most efficiently achieved through a two-stage process: the synthesis of the precursor acid followed by its esterification. This approach ensures high purity and yield.

Synthesis of Precursor: 2-amino-3,5-dichlorobenzoic Acid

The key precursor, 2-amino-3,5-dichlorobenzoic acid (CAS No. 2789-92-6), can be prepared via the direct chlorination of anthranilic acid.[6][7] The use of a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂) is effective for achieving dichlorination.

cluster_0 Precursor Synthesis Anthranilic_Acid Anthranilic Acid Precursor_Acid 2-amino-3,5-dichlorobenzoic acid Anthranilic_Acid->Precursor_Acid SO₂Cl₂, Solvent (e.g., C₂H₄Cl₂) [Ref: CN103224451B]

Diagram 1. Synthesis of the key precursor acid.
Esterification to Methyl 2-amino-3,5-dichlorobenzoate

With the precursor acid in hand, the final step is a standard esterification. While classical Fischer esterification using methanol and a strong acid catalyst (like H₂SO₄) is viable, an alternative and often cleaner method involves methylation with an agent like dimethyl sulfate in the presence of a mild base. This avoids the harsh acidic conditions that could potentially degrade the substrate.

Experimental Protocol: Methylation of 2-amino-3,5-dichlorobenzoic acid

This protocol is based on established methodologies for the esterification of similar substituted aminobenzoic acids.[8]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3,5-dichlorobenzoic acid (e.g., 0.10 mol) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF, 150 mL).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, e.g., 0.12 mol) to the solution. Stir the suspension at room temperature for 30 minutes. The base acts to deprotonate the carboxylic acid, forming a carboxylate salt which is more nucleophilic and readily reacts with the methylating agent.

  • Methylation: Cool the mixture to 10°C using an ice bath. Slowly add dimethyl sulfate ((CH₃)₂SO₄, e.g., 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 15°C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Pour the reaction mixture into 400 mL of ice-cold water. A white or off-white solid product will precipitate. Stir the resulting slurry for 1 hour to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts. Dry the product under vacuum to yield Methyl 2-amino-3,5-dichlorobenzoate. Purity can be assessed by HPLC, and if necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

cluster_1 Esterification Workflow Precursor 2-amino-3,5- dichlorobenzoic acid Reaction 1. K₂CO₃, DMF 2. (CH₃)₂SO₄, 10°C to RT [Ref: CN103193666A] Precursor->Reaction Product Methyl 2-amino-3,5- dichlorobenzoate Reaction->Product

Diagram 2. Final esterification step to the target intermediate.

Applications as a Chemical Intermediate

The synthetic value of Methyl 2-amino-3,5-dichlorobenzoate lies in the orthogonal reactivity of its functional groups, making it a powerful starting point for diverse molecular architectures.

Agrochemicals

Derivatives of dichlorobenzoic acids have established roles as phytotoxic agents.[9] The parent acid, 2-amino-3,5-dichlorobenzoic acid, and its derivatives have been investigated for herbicidal activity. The closely related isomer, Chloramben (3-amino-2,5-dichlorobenzoic acid), and its methyl ester have been used in commercial herbicide formulations, demonstrating the utility of this chemical class in agriculture.[10] The title compound serves as a key intermediate for creating libraries of potential new herbicides by modifying the amino or ester groups.

Pharmaceutical and Medicinal Chemistry

In drug discovery, the introduction of a methyl group can profoundly impact a molecule's biological activity, a phenomenon often called the "magic methyl" effect.[11][12] This effect can enhance binding affinity, improve metabolic stability, or alter pharmacokinetic properties. As a methyl ester, Methyl 2-amino-3,5-dichlorobenzoate is an ideal starting point for exploring these effects.

The amino group can be readily acylated to form amides or used as a nucleophile in the construction of heterocyclic rings (e.g., quinazolinones, benzodiazepines), which are privileged scaffolds in medicinal chemistry. The ester can be hydrolyzed back to the carboxylic acid for further modifications or converted directly to amides via aminolysis.

Intermediate Methyl 2-amino-3,5-dichlorobenzoate Amide_Formation Amide Scaffolds Intermediate->Amide_Formation Acylation (R-COCl) on -NH₂ group Heterocycle_Synth Heterocyclic Cores (e.g., Quinazolinones) Intermediate->Heterocycle_Synth Cyclization (e.g., with a carbonyl source) Acid_Derivatives Carboxylic Acid Derivatives Intermediate->Acid_Derivatives Ester Hydrolysis (LiOH) followed by coupling

Diagram 3. Key synthetic transformations of the intermediate.

Safety, Handling, and Storage

As a chlorinated aromatic amine, Methyl 2-amino-3,5-dichlorobenzoate requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from direct sunlight.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate stands out as a high-value intermediate for scientific research and industrial application. Its straightforward synthesis and the versatile reactivity of its functional groups provide a reliable platform for the development of novel compounds, particularly in the agrochemical and pharmaceutical sectors. The strategic insights and protocols outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this foundational chemical building block.

References

  • Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.
  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. (n.d.). United States Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • Baruffini, A., Borgna, P., & Caccialanza, G. (1978). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Il Farmaco; edizione scientifica, 33(4), 281–287.
  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.). Google Patents.
  • Methyl 2-amino-3,5-dichlorobenzoate (C8H7Cl2NO2). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

  • Methyl 2-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 613050. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • METHYL 2-AMINO-3,5-DICHLOROBENZOATE. (n.d.). Drugfuture. Retrieved January 22, 2026, from [Link]

  • Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. [Link]

  • Wang, H., & Li, Y. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
  • 2,5-dichlorobenzoic acid methyl ester. (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved January 22, 2026, from [Link]

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Foundational

The Versatile Scion: A Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate as a Premier Organic Building Block

For the attention of Researchers, Scientists, and Drug Development Professionals. In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of c...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated anthranilates stand out as particularly valuable synthons, offering a confluence of reactive sites for diverse chemical transformations. This guide provides an in-depth exploration of Methyl 2-amino-3,5-dichlorobenzoate , a trifunctional arene that has emerged as a cornerstone in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and agrochemicals. Its unique substitution pattern—a nucleophilic amine, an electrophilic ester, and two reactive chlorine atoms—presents a rich landscape for molecular elaboration.

Physicochemical and Spectral Data at a Glance

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. The key physicochemical and spectral characteristics of Methyl 2-amino-3,5-dichlorobenzoate are summarized below.

PropertyValueReference
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
CAS Number 52727-62-5
Melting Point 63-64 °C
Boiling Point 315.8±37.0 °C (Predicted)
Density 1.433±0.06 g/cm³ (Predicted)
InChI Key FODZNORQIATQIP-UHFFFAOYSA-N
Spectral Data Comparison
Spectral Data TypeAnalogous CompoundKey FeaturesReference
¹H NMR Methyl 2-amino-5-bromobenzoateAromatic protons, NH₂ protons (broad), and methyl ester singlet.
Mass Spectrometry Methyl 2-amino-5-bromobenzoateMolecular ion peak and characteristic fragmentation pattern.
GC-MS Methyl 3,5-dichlorobenzoateCharacteristic retention time and mass spectrum.
ATR-IR Methyl 3,5-dichlorobenzoateC=O stretch, C-O stretch, C-Cl stretch, and aromatic C-H bands.

Strategic Synthesis of Methyl 2-amino-3,5-dichlorobenzoate

The synthetic accessibility of a building block is a critical determinant of its practical utility. While a definitive, published protocol for the direct synthesis of Methyl 2-amino-3,5-dichlorobenzoate is scarce, a logical and efficient pathway can be extrapolated from established methodologies for analogous compounds. A plausible and industrially scalable approach involves the esterification of 2-amino-3,5-dichlorobenzoic acid.

A generalized synthetic workflow is depicted below:

Synthesis_of_Methyl_2-amino-3,5-dichlorobenzoate cluster_start Starting Material cluster_chlorination Chlorination cluster_esterification Esterification 2-Aminobenzoic_acid 2-Aminobenzoic Acid Chlorination Chlorination (e.g., NCS in DMF) 2-Aminobenzoic_acid->Chlorination Step 1 2-Amino-3,5-dichlorobenzoic_acid 2-Amino-3,5-dichlorobenzoic Acid Chlorination->2-Amino-3,5-dichlorobenzoic_acid Esterification Esterification (e.g., Methanol, Acid Catalyst) 2-Amino-3,5-dichlorobenzoic_acid->Esterification Step 2 Target_Molecule Methyl 2-amino-3,5-dichlorobenzoate Esterification->Target_Molecule

Caption: Proposed synthetic pathway to Methyl 2-amino-3,5-dichlorobenzoate.

Step-by-Step Experimental Protocol (Hypothesized)

This protocol is a composite based on similar documented procedures and represents a robust starting point for laboratory synthesis.

Step 1: Synthesis of 2-amino-3,5-dichlorobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Chlorination: To this solution, add N-chlorosuccinimide (NCS) portion-wise. The molar ratio of 2-aminobenzoic acid to NCS will determine the extent of chlorination and will likely require optimization to achieve dichlorination at positions 3 and 5.

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will need to be carefully monitored to ensure complete reaction and minimize side products.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product. The crude 2-amino-3,5-dichlorobenzoic acid can be collected by filtration, washed with water, and dried.

Step 2: Esterification to Methyl 2-amino-3,5-dichlorobenzoate

  • Reaction Setup: Suspend the crude 2-amino-3,5-

Exploratory

"Methyl 2-amino-3,5-dichlorobenzoate" literature review

An In-Depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate Executive Summary Methyl 2-amino-3,5-dichlorobenzoate is a substituted anthranilate ester that serves as a highly versatile and valuable building block i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate

Executive Summary

Methyl 2-amino-3,5-dichlorobenzoate is a substituted anthranilate ester that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural arrangement, featuring an electron-donating amino group and electron-withdrawing chloro and methyl ester functionalities on an aromatic ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and critical applications, particularly as a key intermediate in the development of agrochemicals and novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound's chemistry is paramount for leveraging its potential in creating complex molecular architectures and biologically active molecules.

Physicochemical and Structural Properties

Methyl 2-amino-3,5-dichlorobenzoate, with the molecular formula C₈H₇Cl₂NO₂, is characterized by a benzene ring substituted at positions 1, 2, 3, and 5.[1][2] The presence of two chlorine atoms significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design. The amino group and the methyl ester group provide reactive handles for a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[1][3]
Molecular Weight 220.05 g/mol [1]
IUPAC Name methyl 2-amino-3,5-dichlorobenzoate[2]
Synonyms Methyl 3,5-dichloroanthranilate[1]
CAS Number 60061-01-0[2]
InChI Key FODZNORQIATQIP-UHFFFAOYSA-N[1][3]
Predicted XlogP 2.9[3]
Appearance Expected to be a solid at room temperatureN/A

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-amino-3,5-dichlorobenzoate typically proceeds from its corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid. The most direct and industrially scalable method is Fischer esterification or a related methylation reaction.

Synthetic Pathway: Esterification of 2-amino-3,5-dichlorobenzoic Acid

A robust method for preparing the title compound is the methylation of 2-amino-3,5-dichlorobenzoic acid. This transformation can be efficiently achieved using a methylating agent in the presence of a base. A well-documented analogous procedure for the synthesis of Methyl 2-amino-3-chlorobenzoate provides a reliable template for this reaction.[4][5]

Reaction: 2-amino-3,5-dichlorobenzoic acid + Methylating Agent → Methyl 2-amino-3,5-dichlorobenzoate

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the starting amino acid and the base, facilitating a homogenous reaction mixture.[4][5]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is used. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate salt. This salt is significantly more nucleophilic than the parent carboxylic acid, which is crucial for the subsequent reaction with the electrophilic methylating agent.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective methylating agent. It provides a methyl group that is readily attacked by the nucleophilic carboxylate.[5]

  • Temperature Control: The initial addition of the base and subsequent dropwise addition of the methylating agent are performed at a reduced temperature (e.g., 10°C).[4][5] This is a critical control measure to manage the exothermicity of the reaction and to minimize potential side reactions, such as N-methylation of the amino group. The reaction is then allowed to proceed at room temperature to ensure completion.[4][5]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification start 2-amino-3,5-dichlorobenzoic acid dissolve Dissolve in DMF start->dissolve dmf DMF (Solvent) dmf->dissolve k2co3 K2CO3 (Base) add_base Add K2CO3, Cool to 10°C k2co3->add_base me2so4 Dimethyl Sulfate add_methyl Dropwise addition of Dimethyl Sulfate me2so4->add_methyl dissolve->add_base add_base->add_methyl react Stir at Room Temp for 6-8 hours add_methyl->react precipitate Pour into Water react->precipitate filter Filter Solid precipitate->filter wash_dry Wash & Dry filter->wash_dry product Methyl 2-amino-3,5- dichlorobenzoate wash_dry->product

Fig 1. General workflow for the synthesis of Methyl 2-amino-3,5-dichlorobenzoate.

Spectroscopic Characterization

Technique Expected Features
¹H NMR - A singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons. - Two doublets or singlets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two aromatic protons on the ring. - A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.
¹³C NMR - A signal around 52 ppm for the methyl ester carbon. - A signal around 165-170 ppm for the carbonyl carbon of the ester. - Multiple signals in the aromatic region (approx. 110-150 ppm) for the six carbons of the benzene ring, including those bearing the chloro, amino, and ester groups.
IR Spectroscopy - N-H stretching bands (two peaks for primary amine) around 3300-3500 cm⁻¹. - A strong C=O stretching band for the ester carbonyl around 1700-1730 cm⁻¹. - C-Cl stretching bands in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (219/221/223 m/z) exhibiting a characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4).[3]

Applications in Drug Discovery and Development

Substituted aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry.[6][7] They serve as crucial intermediates for synthesizing a wide range of pharmaceuticals and agrochemicals.[8][9]

Role as a Synthetic Intermediate

The functional groups of Methyl 2-amino-3,5-dichlorobenzoate allow for diverse chemical modifications:

  • The Amino Group: Can be acylated, alkylated, or transformed into a diazonium salt for Sandmeyer-type reactions. It is a key nucleophile for building heterocyclic rings.

  • The Ester Group: Can be hydrolyzed back to the carboxylic acid or converted into an amide, hydrazide, or other derivatives.

  • The Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents are deactivating.

Scaffold for Biologically Active Molecules

The 4-amino-3-chloro benzoate scaffold, a close analogue, has been successfully utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[10] The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The chloro-substituents can modulate binding affinity and pharmacokinetic properties by occupying hydrophobic pockets within the active site. It is therefore highly plausible that Methyl 2-amino-3,5-dichlorobenzoate could serve as a starting point for novel kinase inhibitors or other targeted therapies.

Drug_Development cluster_mods Chemical Modifications cluster_apps Therapeutic Targets core Methyl 2-amino-3,5- dichlorobenzoate (Core Scaffold) mod_amine Amine Modification (e.g., Acylation) core->mod_amine mod_ester Ester Modification (e.g., Amidation) core->mod_ester mod_ring Heterocycle Formation core->mod_ring kinase Kinase Inhibitors (e.g., EGFR) mod_amine->kinase antimicrobial Antimicrobial Agents mod_ester->antimicrobial other Other Bioactive Compounds mod_ring->other final_drug Lead Compound / Final Drug Candidate kinase->final_drug Optimization antimicrobial->final_drug Optimization other->final_drug Optimization

Fig 2. Conceptual role of Methyl 2-amino-3,5-dichlorobenzoate as a scaffold in drug development.

Detailed Experimental Protocol

The following protocol is adapted from a validated procedure for a structurally similar compound and represents a reliable method for laboratory-scale synthesis.[4][5]

Objective: To synthesize Methyl 2-amino-3,5-dichlorobenzoate.

Materials:

  • 2-amino-3,5-dichlorobenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-3,5-dichlorobenzoic acid (e.g., 0.175 mol).

  • Solvent and Base Addition: At room temperature, add anhydrous DMF (e.g., 150 g) to dissolve the starting material. Once dissolved, add potassium carbonate (e.g., 0.125 mol) in portions.

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to approximately 10°C with stirring.

  • Methylation: Slowly add dimethyl sulfate (e.g., 0.178 mol) dropwise via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 15°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into a beaker containing 400 mL of cold deionized water. A white or off-white solid should precipitate.

  • Purification: Stir the aqueous suspension for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water to remove residual DMF and salts. Dry the product under vacuum to a constant weight.

  • Characterization: Determine the yield, purity (by HPLC), and confirm the structure using spectroscopic methods (NMR, IR, MS).

Self-Validation: The success of the protocol is validated by the precipitation of a solid upon addition to water, which indicates the formation of a less polar, water-insoluble product (the ester) from the more soluble starting material (the carboxylate salt). Purity is confirmed by a sharp melting point and HPLC analysis, while structural confirmation relies on spectroscopic data aligning with the expected features outlined in Section 3.

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate is a chemical intermediate of significant strategic importance. Its synthesis is straightforward and scalable, and its functional group handles offer a gateway to a vast chemical space. For drug development professionals, this compound represents a valuable scaffold for the design of targeted therapies, particularly in oncology. Future research will likely continue to explore its utility in generating novel heterocyclic systems and other complex molecules with diverse biological activities.

References

  • SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • CN103193666A. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • PubChem. (n.d.). Methyl 2-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

  • CN112778147A. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. [Link]

  • Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]

  • Hrama, M. N. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2025. [Link]

  • Zhang, A., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

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  • Al-Suhaimi, K. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Inflammation Research, 17, 1-18. [Link]

  • El-Gohary, N. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Rajendran, V., et al. (2023). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-3,5-dichlorobenzoate

Abstract Methyl 2-amino-3,5-dichlorobenzoate is a readily available and highly versatile difunctionalized building block for the synthesis of a diverse array of heterocyclic compounds. The strategic positioning of an ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-3,5-dichlorobenzoate is a readily available and highly versatile difunctionalized building block for the synthesis of a diverse array of heterocyclic compounds. The strategic positioning of an amino group, a methyl ester, and two chlorine atoms on the benzene ring provides multiple reactive handles for cyclization and substitution reactions. This guide offers researchers, medicinal chemists, and drug development professionals a comprehensive overview of key synthetic transformations, detailed experimental protocols, and mechanistic insights for leveraging this precursor in the construction of valuable heterocyclic scaffolds such as quinazolinones, acridones, and benzodiazepines.

Introduction: The Strategic Value of Methyl 2-amino-3,5-dichlorobenzoate

Anthranilic acid and its derivatives are foundational precursors in organic synthesis, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2][3] Methyl 2-amino-3,5-dichlorobenzoate stands out as a particularly strategic starting material. Its constituent parts offer a pre-defined pathway for complex molecule synthesis:

  • The Amino Group: A potent nucleophile, ideal for condensation reactions, N-arylation, and conversion to other functional groups like isocyanates or isothiocyanates.

  • The Methyl Ester: An electrophilic site that can participate in cyclization reactions, often through condensation with an adjacent (or newly introduced) nucleophilic group.

  • The Dichloro-Substitution Pattern: The two chlorine atoms serve two main purposes. Firstly, they significantly influence the electronic properties of the ring, affecting the reactivity of the amino and ester groups. Secondly, they provide reactive sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann), enabling the construction of highly functionalized and complex polycyclic systems.[4][5]

This combination of features makes Methyl 2-amino-3,5-dichlorobenzoate an economical and efficient starting point for building molecular libraries for screening in drug discovery programs.

Synthesis of 6,8-Dichloroquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8] The synthesis from anthranilates is a classical and highly effective approach.

Strategy 1: Reaction with Formamide (Niementowski Condensation)

The most direct route involves a condensation reaction with formamide, which serves as both a reactant and a solvent. The reaction proceeds through an initial N-formylation of the amino group, followed by a thermally-induced cyclization with the methyl ester, eliminating methanol to form the heterocyclic ring.

Experimental Protocol: Synthesis of 6,8-Dichloroquinazolin-4(3H)-one
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-amino-3,5-dichlorobenzoate (10 mmol, 2.20 g).

  • Reagent Addition: Add formamide (40 mmol, 1.6 mL).

  • Reaction Conditions: Heat the mixture in an oil bath at 140-150°C for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water while stirring.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. Dry the product under vacuum to afford 6,8-dichloroquinazolin-4(3H)-one as a white to off-white solid. Further purification can be achieved by recrystallization from an ethanol/DMF mixture.[6]

Data Summary
Reagent 1Reagent 2ConditionsProductAnticipated Yield
Methyl 2-amino-3,5-dichlorobenzoateFormamide140-150°C, 5-7 h6,8-Dichloroquinazolin-4(3H)-one~90%
Workflow Diagram

G cluster_process Reaction Process cluster_end Final Product A Methyl 2-amino- 3,5-dichlorobenzoate C N-Formylation Intermediate A->C Heat (140-150°C) B Formamide B->C Condensation D Cyclization & Methanol Elimination C->D Intramolecular Amidation E 6,8-Dichloroquinazolin-4(3H)-one D->E

Caption: Niementowski condensation workflow.

Strategy 2: Via Isothiocyanate Intermediate

An alternative route involves the conversion of the amine to a highly reactive isothiocyanate intermediate. This intermediate can then be cyclized with various amines to produce 3-substituted-2-thioxo-quinazolinones, which are valuable precursors for further functionalization.

Experimental Protocol: Synthesis of 3-Aryl-6,8-dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Step A: Synthesis of Methyl 3,5-dichloro-2-isothiocyanatobenzoate

  • Reaction Setup: To a solution of Methyl 2-amino-3,5-dichlorobenzoate (10 mmol, 2.20 g) in dichloromethane (50 mL), add thiophosgene (12 mmol, 0.92 mL) dropwise at 0°C.

  • Base Addition: Add a solution of triethylamine (22 mmol, 3.06 mL) in dichloromethane (10 mL) dropwise, keeping the temperature below 5°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.[9]

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.

Step B: Cyclization with an Amine

  • Reaction Setup: Dissolve the crude Methyl 3,5-dichloro-2-isothiocyanatobenzoate (10 mmol) in a suitable solvent like ethanol or DMF (30 mL).

  • Reagent Addition: Add the desired primary amine (e.g., aniline, 10 mmol, 0.91 mL).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction involves the formation of a thiourea intermediate, which then undergoes intramolecular cyclization.[10]

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Synthesis of Dichloro-Acridones

Acridone alkaloids are a class of natural products and synthetic compounds with significant biological activities, including antitumor and antiviral properties. The classical synthesis involves the condensation of an anthranilic acid derivative with a substituted phenol, typically phloroglucinol, followed by a cyclization reaction.[11]

Strategy: Ullmann Condensation followed by Cyclization

This approach involves an initial copper-catalyzed N-arylation (Ullmann condensation) between Methyl 2-amino-3,5-dichlorobenzoate and a suitable aryl halide, such as 2-bromobenzoic acid, followed by an intramolecular Friedel-Crafts-type cyclization to form the acridone core.[12][13]

Experimental Protocol: Synthesis of Dichloro-Acridone Precursor
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine Methyl 2-amino-3,5-dichlorobenzoate (10 mmol, 2.20 g), 2-bromobenzoic acid (12 mmol, 2.41 g), copper(I) iodide (CuI) (1 mmol, 0.19 g), L-proline (2 mmol, 0.23 g), and potassium carbonate (K₂CO₃) (20 mmol, 2.76 g).

  • Solvent: Add dimethyl sulfoxide (DMSO) (20 mL).

  • Reaction Conditions: Heat the mixture at 90-100°C for 24 hours. The L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling.[13]

  • Workup: Cool the reaction to room temperature and pour it into water. Acidify with 1M HCl to pH ~3-4.

  • Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-arylated intermediate. The subsequent cyclization to the acridone can be achieved by heating in a high-boiling point solvent with a strong acid catalyst like polyphosphoric acid (PPA).

Workflow Diagram

G cluster_process Reaction Process cluster_end Final Product A Methyl 2-amino- 3,5-dichlorobenzoate C Ullmann Condensation (CuI, L-Proline, K₂CO₃) A->C B 2-Bromobenzoic Acid B->C D N-Arylated Intermediate C->D E Intramolecular Cyclization (PPA, Heat) D->E F Dichloro-Acridone E->F

Caption: Synthesis of acridones via Ullmann coupling.

Synthesis of Dichloro-1,4-Benzodiazepines

Benzodiazepines are a widely recognized class of psychoactive drugs used for their anxiolytic, sedative, and anticonvulsant effects.[14][15] The synthesis often starts from a 2-aminobenzophenone derivative. While our starting material is a benzoate, it can be converted into the required benzophenone via Friedel-Crafts acylation or other organometallic methods, or used in alternative cyclization strategies. A more direct route from the anthranilate involves reaction with an α-amino acid derivative.

Strategy: Condensation with α-Amino Acid Esters

This protocol outlines the synthesis of a 1,4-benzodiazepine-2,5-dione scaffold. The reaction involves the initial formation of an amide bond between the anthranilate and an amino acid ester, followed by a base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of a Dichloro-1,4-Benzodiazepine-2,5-dione
  • Reaction Setup: In a sealed tube, combine Methyl 2-amino-3,5-dichlorobenzoate (10 mmol, 2.20 g) and glycine methyl ester hydrochloride (12 mmol, 1.51 g).

  • Solvent and Base: Add pyridine (20 mL) as both the solvent and base.

  • Reaction Conditions: Heat the mixture at 120°C for 48 hours. The reaction first forms the N-acylated intermediate, which then undergoes cyclization.[1][2]

  • Workup: Cool the reaction mixture and remove the pyridine under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any remaining pyridine, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting solid by recrystallization from ethanol or by column chromatography to yield the desired benzodiazepine-dione.

Data Summary
Reagent 1Reagent 2ConditionsProduct ClassReference
Methyl 2-amino-3,5-dichlorobenzoateGlycine methyl ester HClPyridine, 120°C, 48 h1,4-Benzodiazepine-2,5-dione[1][2]
2-Amino-5-chlorobenzophenoneChloroacetyl chlorideToluene1,4-Benzodiazepine-2-one[16]

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate is a cost-effective and functionally rich starting material that provides access to a wide range of medicinally relevant heterocyclic cores. The protocols and strategies outlined in this guide demonstrate its utility in synthesizing quinazolinones, acridones, and benzodiazepines. Furthermore, the presence of the chloro-substituents opens avenues for late-stage functionalization via cross-coupling chemistry, making it an invaluable tool for generating molecular diversity in drug discovery and development pipelines.

References

  • El-Sakka S. S, Hashash M. A. E, El-Gawad I. I. A, Ahmed G. E. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Orient J Chem 2009;25(2). [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. (2024). [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. DiVA portal. (2017). [Link]

  • Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. ResearchGate. (2009). [Link]

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  • Maji, B., et al. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PubMed Central. [Link]

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  • The Pictet-Spengler Reaction. SpringerLink. [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. Quinazoline derivatives: synthesis and bioactivities. PubMed Central. (2018). [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water. ResearchGate. [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink. [Link]

  • Li, Y., et al. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. (2024). [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Process for preparing benzodiazepines.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ACS Omega. (2024). [Link]

  • Reddy, K. S., et al. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. (2013). [Link]

  • Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]

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Application

The Strategic Synthesis of 6,8-Dichloroquinazolinones: Application Notes for a Privileged Scaffold

Introduction: The Quinazolinone Core and the Influence of Dichlorination The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Core and the Influence of Dichlorination

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active agents.[1] These nitrogen-containing heterocycles are lauded for their diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of these activities, making it a "privileged structure" in the pursuit of novel therapeutics.

This guide focuses on the synthesis of quinazolinones derived from Methyl 2-amino-3,5-dichlorobenzoate . The presence of two chlorine atoms on the benzene ring is not merely an incidental feature. Halogenation, particularly chlorination, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The chloro substituents can enhance membrane permeability, improve metabolic stability, and provide additional points of interaction with biological targets, potentially leading to increased potency and efficacy. Therefore, mastering the synthesis of 6,8-dichloro-substituted quinazolinones is of significant interest to researchers in drug discovery.

This document provides a detailed exploration of two robust synthetic strategies for the utilization of Methyl 2-amino-3,5-dichlorobenzoate in quinazolinone synthesis, complete with step-by-step protocols, mechanistic insights, and practical considerations for the research scientist.

Core Synthetic Strategies

Two primary and highly effective pathways for the conversion of Methyl 2-amino-3,5-dichlorobenzoate into various quinazolinone derivatives are presented:

  • One-Pot Cyclocondensation: A direct approach to the quinazolinone ring system, ideal for producing simpler, unsubstituted or 2-substituted derivatives.

  • Two-Step Synthesis via a Benzoxazinone Intermediate: A versatile, multi-step method that allows for the systematic introduction of diverse substituents at the 2 and 3-positions of the quinazolinone core.

The choice between these strategies will depend on the desired final compound and the available starting materials. The following sections will detail the protocols for each approach.

Strategy 1: One-Pot Synthesis of 6,8-Dichloro-4(3H)-quinazolinone

This method, a variation of the classic Niementowski reaction, provides a straightforward route to the fundamental 6,8-dichloro-4(3H)-quinazolinone scaffold.[2] It involves the direct cyclocondensation of Methyl 2-amino-3,5-dichlorobenzoate with formamide, which serves as the source for the C2 carbon and the N3 nitrogen of the quinazolinone ring.

Causality and Experimental Choices
  • Formamide as Reagent and Solvent: Using a large excess of formamide serves a dual purpose. It acts as a reactant, providing the necessary carbon and nitrogen atoms for ring closure, and as a high-boiling solvent, facilitating the high temperatures required for the condensation and cyclization reactions.

  • Thermal Conditions: The reaction requires significant thermal energy to overcome the activation barriers for the initial amide formation and subsequent intramolecular cyclization with the elimination of methanol and water. Microwave irradiation can be an effective alternative to conventional heating, often leading to reduced reaction times and improved yields by promoting rapid and uniform heating.[3]

  • Work-up Procedure: The desired product is typically insoluble in water. Pouring the hot reaction mixture into ice-cold water causes the product to precipitate, allowing for easy isolation by filtration. This step also helps to remove the excess formamide and other water-soluble byproducts.

Experimental Protocol: Microwave-Assisted Synthesis
Parameter Value Notes
Starting MaterialMethyl 2-amino-3,5-dichlorobenzoate1.0 eq
ReagentFormamide10-20 eq
Temperature150 °CConstant temperature irradiation
Time15-30 minMonitor by TLC
Work-upPrecipitation in ice-water---

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq) and formamide (10-20 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to a safe temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water, stirring vigorously.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove residual formamide.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to yield pure 6,8-dichloro-4(3H)-quinazolinone.

Visualizing the Workflow

G cluster_workflow One-Pot Synthesis Workflow start Combine Methyl 2-amino-3,5-dichlorobenzoate and Formamide mw Microwave Irradiation (150°C, 15-30 min) start->mw In sealed vessel precipitate Pour into Ice-Water mw->precipitate After cooling filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 6,8-dichloro-4(3H)-quinazolinone recrystallize->product

Caption: Workflow for the one-pot synthesis of 6,8-dichloro-4(3H)-quinazolinone.

Strategy 2: Two-Step Synthesis of 2,3-Disubstituted 6,8-Dichloroquinazolin-4(3H)-ones

This versatile, two-step approach allows for the introduction of a wide variety of substituents at both the 2- and 3-positions of the quinazolinone ring. The synthesis proceeds through a stable benzoxazinone intermediate. This protocol is adapted from a highly analogous procedure for the synthesis of 6,8-dibromo-2-methyl-3-aminoquinazolin-4(3H)-one.[4]

Overall Reaction Scheme

The synthesis begins with the acylation and cyclization of Methyl 2-amino-3,5-dichlorobenzoate to form a 6,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine (e.g., hydrazine hydrate) to yield the desired 2,3-disubstituted quinazolinone.

Visualizing the General Pathway

G cluster_pathway Two-Step Synthesis Pathway start Methyl 2-amino-3,5-dichlorobenzoate intermediate 6,8-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one start->intermediate Step 1: Acetic Anhydride, Reflux product 6,8-Dichloro-2-methyl-3-substituted- quinazolin-4(3H)-one intermediate->product Step 2: R-NH2, Ethanol, Reflux

Caption: General pathway for the two-step synthesis of 2,3-disubstituted 6,8-dichloroquinazolinones.

Protocol 1: Synthesis of 6,8-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

Causality and Experimental Choices:

  • Acetic Anhydride: This reagent serves a dual role as both the acylating agent (introducing the acetyl group that will become the 2-methyl group) and a dehydrating agent to drive the cyclization to the benzoxazinone ring.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary energy for both the N-acetylation of the starting material and the subsequent intramolecular cyclization, which involves the elimination of a molecule of methanol.

Parameter Value Notes
Starting MaterialMethyl 2-amino-3,5-dichlorobenzoate1.0 eq
ReagentAcetic AnhydrideLarge excess (acts as solvent)
TemperatureReflux~140 °C
Time3-5 hoursMonitor by TLC
Work-upEvaporation and precipitation---

Step-by-Step Methodology:

  • Place Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of acetic anhydride (e.g., 10-15 equivalents).

  • Heat the mixture to reflux (approximately 140°C) and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting crude residue, add ice-cold water and stir for 30 minutes to precipitate the solid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a hexane/dichloromethane mixture to yield pure 6,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one.[4]

Protocol 2: Synthesis of 6,8-Dichloro-2-methyl-3-aminoquinazolin-4(3H)-one (Final Product)

Causality and Experimental Choices:

  • Hydrazine Hydrate: This nucleophile attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring-opening. The terminal amino group of the resulting intermediate then acts as an intramolecular nucleophile to form the quinazolinone ring.

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature without interfering with the reaction chemistry.

  • Reflux Conditions: Heating is necessary to promote the nucleophilic attack, ring-opening, and subsequent cyclization/dehydration steps.

Parameter Value Notes
Starting Material6,8-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one1.0 eq
ReagentHydrazine Hydrate2.0 eq
SolventEthanolSufficient to dissolve reactants
TemperatureReflux~78 °C
Time3 hoursMonitor by TLC
Work-upConcentration and precipitation---

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 6,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the mixture to reflux with stirring for approximately 3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • The resulting precipitate is the crude product.

  • Wash the solid with cold water and recrystallize from dimethylformamide (DMF) to obtain pure 6,8-dichloro-2-methyl-3-aminoquinazolin-4(3H)-one.[4]

Mechanistic Insight: From Benzoxazinone to Quinazolinone

G cluster_mechanism Mechanism of Quinazolinone Formation benzoxazinone Benzoxazinone Intermediate attack Nucleophilic Attack benzoxazinone->attack hydrazine Hydrazine (Nucleophile) hydrazine->attack ring_opening Ring-Opened Intermediate attack->ring_opening 1 cyclization Intramolecular Cyclization ring_opening->cyclization 2 dehydration Dehydration cyclization->dehydration 3 product Quinazolinone Product dehydration->product 4

Caption: Key steps in the conversion of the benzoxazinone intermediate to the final quinazolinone product.

Conclusion

The synthesis of 6,8-dichloro-substituted quinazolinones from Methyl 2-amino-3,5-dichlorobenzoate is a highly achievable goal for medicinal chemists and drug development professionals. The one-pot cyclocondensation offers a rapid entry to the core scaffold, while the two-step synthesis via a benzoxazinone intermediate provides the flexibility needed for extensive structure-activity relationship (SAR) studies. By understanding the rationale behind the chosen reagents and reaction conditions, researchers can confidently and efficiently generate libraries of these valuable compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Abdelmonsef, A. H., et al. (2020). Synthesis of novel 4(3H)-quinazolinone derivatives as potential anticancer agents targeting the AKT1 protein. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1245.
  • Niementowski, S. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(2), 2809-2816.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • (This is a placeholder for a general reference on the importance of halogenation in medicinal chemistry, which would be sourced
  • (This is a placeholder for a reference on the biological activities of quinazolinones, sourced
  • (This is a placeholder for a reference on the Niementowski reaction, sourced
  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-one. (n.d.). International Journal of Scientific & Technology Research, 2(11), 2277-8616. Retrieved from .

Sources

Method

The Strategic Role of Methyl 2-amino-3,5-dichlorobenzoate in the Synthesis of Novel Agrochemicals

Introduction: Unlocking New Potential in Crop Protection Methyl 2-amino-3,5-dichlorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Potential in Crop Protection

Methyl 2-amino-3,5-dichlorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring an amine, a methyl ester, and two chlorine atoms on the benzene ring, provides a versatile scaffold for the development of novel herbicides and other crop protection agents. The strategic placement of these functional groups allows for a range of chemical modifications, leading to the creation of molecules with tailored biological activities and improved environmental profiles. This document provides a comprehensive guide for researchers and scientists on the application of Methyl 2-amino-3,5-dichlorobenzoate as a precursor in agrochemical synthesis, with a focus on a detailed protocol for the preparation of a potent herbicidal agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 2-amino-3,5-dichlorobenzoate is essential for its effective use in synthesis. The table below summarizes key data for this precursor.[1][2][3][4]

PropertyValue
CAS Number 52727-62-5
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol [1]
Appearance White to off-white crystalline powder
Purity Typically >95%
Synonyms Methyl 3,5-dichloroanthranilate, 2-Amino-3,5-dichlorobenzoic acid methyl ester

Application in Herbicide Synthesis: The Case of N,N-di-sec-butyl-2-amino-3,5-dichlorobenzamide

Derivatives of 2-amino-3,5-dichlorobenzoic acid have been shown to possess significant phytotoxic action, making them valuable leads in the development of new herbicides. Notably, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid has demonstrated selective herbicidal activity, highlighting the potential of this class of compounds in weed management. The following sections provide a detailed protocol for the synthesis of this promising herbicidal agent starting from Methyl 2-amino-3,5-dichlorobenzoate.

Synthetic Workflow

The conversion of Methyl 2-amino-3,5-dichlorobenzoate to N,N-di-sec-butyl-2-amino-3,5-dichlorobenzamide is achieved through a direct amidation reaction. This process involves the nucleophilic attack of di-sec-butylamine on the ester carbonyl group, leading to the formation of the corresponding amide and methanol as a byproduct. Modern catalytic methods can facilitate this transformation under relatively mild conditions.

G A Methyl 2-amino-3,5-dichlorobenzoate C Direct Amidation (e.g., Lewis Acid or Transition Metal Catalyst) A->C B Di-sec-butylamine B->C D N,N-di-sec-butyl-2-amino-3,5-dichlorobenzamide C->D E Methanol (byproduct) C->E

Caption: Synthetic pathway from the precursor to the target agrochemical.

Detailed Experimental Protocol: Synthesis of N,N-di-sec-butyl-2-amino-3,5-dichlorobenzamide

This protocol is based on established principles of direct amidation of methyl esters and should be adapted and optimized by the end-user for specific laboratory conditions.

Materials and Reagents
  • Methyl 2-amino-3,5-dichlorobenzoate (Purity >95%)

  • Di-sec-butylamine

  • Anhydrous Toluene

  • Lewis acid catalyst (e.g., Trimethylaluminum, 2M in toluene) or a suitable transition metal catalyst system.[5][6]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Safety Precautions
  • Methyl 2-amino-3,5-dichlorobenzoate: May cause skin and eye irritation. Harmful if swallowed. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Di-sec-butylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

  • Trimethylaluminum solution: Pyrophoric. Handle with extreme care under an inert atmosphere.

  • Toluene: Flammable and toxic. Handle in a fume hood.

Reaction Procedure
  • Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon), add Methyl 2-amino-3,5-dichlorobenzoate (1 equivalent).

  • Solvent and Amine Addition: Add anhydrous toluene to the flask to dissolve the starting material. Then, add di-sec-butylamine (1.5 equivalents) to the solution via the dropping funnel.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the Lewis acid catalyst (e.g., Trimethylaluminum, 1.2 equivalents) dropwise via the dropping funnel. Caution: The addition of trimethylaluminum can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N,N-di-sec-butyl-2-amino-3,5-dichlorobenzamide as a pure solid.

Characterization Data

The following table summarizes the expected properties of the final product.

PropertyValue
Molecular Formula C₁₅H₂₂Cl₂N₂O
Molecular Weight 317.26 g/mol
Appearance White to off-white solid
Expected Spectroscopic Data
¹H NMRPeaks corresponding to aromatic protons, N-H protons, and sec-butyl protons.
¹³C NMRPeaks corresponding to aromatic carbons, carbonyl carbon, and sec-butyl carbons.
Mass Spectrometry (MS)Molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) SpectroscopyCharacteristic peaks for N-H stretching, C=O stretching (amide), and C-Cl stretching.

Logical Framework for Agrochemical Development

The development of new agrochemicals from precursors like Methyl 2-amino-3,5-dichlorobenzoate follows a logical progression from synthesis to biological evaluation.

G A Precursor Selection (Methyl 2-amino-3,5-dichlorobenzoate) B Synthetic Strategy (e.g., Amidation) A->B C Synthesis and Purification (Protocol Execution) B->C D Structural Characterization (NMR, MS, IR) C->D E Biological Screening (Herbicidal Activity) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Field Trials G->H

Caption: The logical progression of agrochemical research and development.

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate is a valuable and versatile precursor for the synthesis of novel agrochemicals. The detailed protocol for the synthesis of N,N-di-sec-butyl-2-amino-3,5-dichlorobenzamide serves as a practical example of its application in developing potent and selective herbicides. By leveraging the unique chemical properties of this starting material and employing modern synthetic methodologies, researchers can continue to innovate and contribute to the development of effective and sustainable crop protection solutions.

References

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Han, C., Lee, J. P., Lobkovsky, E., & Porco, J. A. (2005). Catalytic Ester−Amide Exchange Using Group (IV) Metal Alkoxide−Activator Complexes. Journal of the American Chemical Society, 127(29), 10039–10044. [Link]

  • PubChem. (n.d.). Methyl 2-amino-3,5-dichlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Il Farmaco; edizione scientifica, 33(4), 281–287.

Sources

Application

Application Notes and Protocols for the N-Acylation of Methyl 2-amino-3,5-dichlorobenzoate

Introduction: Strategic N-Acylation of a Key Pharmaceutical Intermediate Methyl 2-amino-3,5-dichlorobenzoate is a vital building block in the synthesis of a multitude of pharmacologically active compounds and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Acylation of a Key Pharmaceutical Intermediate

Methyl 2-amino-3,5-dichlorobenzoate is a vital building block in the synthesis of a multitude of pharmacologically active compounds and agrochemicals. The strategic modification of its amino group through acylation with acid chlorides unlocks a vast chemical space for the development of novel molecular entities. This N-acylation reaction, a classic example of nucleophilic acyl substitution, provides a robust and versatile method for introducing a wide array of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reaction of Methyl 2-amino-3,5-dichlorobenzoate with acid chlorides. We will delve into the underlying reaction mechanism, present detailed, field-proven experimental protocols for N-acetylation and N-benzoylation, and offer a thorough guide to the characterization of the resulting N-acylated products. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Scientific Principles: Mechanism and Substituent Effects

The reaction between Methyl 2-amino-3,5-dichlorobenzoate and an acid chloride proceeds via the well-established Schotten-Baumann reaction conditions. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.[1][2][3]

The mechanism can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of Methyl 2-amino-3,5-dichlorobenzoate attacks the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, neutralizes the hydrochloric acid (HCl) byproduct formed from the liberated chloride ion and the proton from the amine.[1][5] This deprotonation step is crucial as it drives the reaction to completion.

Influence of Substituents:

The reactivity of the amino group in Methyl 2-amino-3,5-dichlorobenzoate is modulated by the electronic effects of the substituents on the aromatic ring. The two chlorine atoms, being electron-withdrawing groups, decrease the electron density on the benzene ring and, consequently, reduce the nucleophilicity of the amino group compared to aniline. This deactivation, however, is often beneficial as it can prevent unwanted side reactions. The methyl ester group also contributes to the electron-withdrawing nature of the ring. Understanding these electronic effects is key to optimizing reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acetylation and N-benzoylation of Methyl 2-amino-3,5-dichlorobenzoate. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Protocol 1: Synthesis of Methyl 2-acetamido-3,5-dichlorobenzoate

This protocol details the reaction with acetyl chloride.

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq.) or pyridine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 2-(benzamido)-3,5-dichlorobenzoate

This protocol details the reaction with benzoyl chloride.

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq.) in DCM.

  • Biphasic System: Add an equal volume of 10% aqueous NaOH solution to create a biphasic system. Stir the mixture vigorously.

  • Acid Chloride Addition: Slowly add benzoyl chloride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Continue vigorous stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation and Characterization

The successful synthesis of the N-acylated products should be confirmed by a suite of analytical techniques. Below is a summary of expected data.

Table 1: Reaction Parameters and Expected Product Characteristics

Acid ChlorideProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected YieldMelting Point (°C)
Acetyl ChlorideMethyl 2-acetamido-3,5-dichlorobenzoateC₁₀H₉Cl₂NO₃262.09> 85%To be determined
Benzoyl ChlorideMethyl 2-(benzamido)-3,5-dichlorobenzoateC₁₅H₁₁Cl₂NO₃324.16> 90%To be determined

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the product will show the disappearance of the -NH₂ protons of the starting material and the appearance of a new amide N-H proton signal (typically a broad singlet) at a downfield chemical shift. New signals corresponding to the acyl group will also be present. For methyl 2-acetamido-5-chlorobenzoate, a related compound, characteristic proton signals are observed.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a new carbonyl carbon signal for the amide group, typically in the range of 165-175 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic amide C=O stretching vibration around 1650-1680 cm⁻¹ and an N-H stretching vibration around 3200-3400 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-acylated product.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the N-acylation of Methyl 2-amino-3,5-dichlorobenzoate.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 2-amino-3,5-dichlorobenzoate in DCM add_base Add Base (e.g., TEA or NaOH solution) start->add_base cool Cool to 0 °C (if applicable) add_base->cool add_acyl Add Acid Chloride dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Separate Organic Layer quench->extract wash Wash with Acid, Base, Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify end_node Characterize Pure Product purify->end_node

Caption: General workflow for the N-acylation of Methyl 2-amino-3,5-dichlorobenzoate.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the acid chloride. Increasing the reaction time or slightly elevating the temperature may also improve the yield.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding a slight excess of the acid chloride and base.

  • Side Reactions: The primary side reaction is the hydrolysis of the acid chloride. This can be minimized by maintaining a low temperature during the addition of the acid chloride and ensuring an efficient stirring of the biphasic mixture in the Schotten-Baumann protocol.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution of ethyl acetate in hexane is often effective.

Conclusion

The N-acylation of Methyl 2-amino-3,5-dichlorobenzoate with acid chlorides is a fundamental and highly adaptable transformation in synthetic chemistry. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform this reaction and to confidently characterize the resulting products. By understanding the underlying principles and paying close attention to the experimental details, scientists can effectively utilize this reaction to advance their research and development goals.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

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Method

Introduction: The Strategic N-Acetylation of Methyl 2-amino-3,5-dichlorobenzoate

An Application Note for the Synthesis of Methyl 2-acetamido-3,5-dichlorobenzoate Methyl 2-amino-3,5-dichlorobenzoate is a halogenated anthranilate derivative that serves as a valuable building block in the synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methyl 2-acetamido-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated anthranilate derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of an amino group, a methyl ester, and two chlorine atoms on the aromatic ring provides multiple sites for functionalization.

N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a fundamental and widely employed transformation in organic synthesis. For aromatic amines like Methyl 2-amino-3,5-dichlorobenzoate, this reaction is of paramount importance for several reasons. Primarily, it serves as an effective strategy for protecting the amino group. The resulting amide is significantly less nucleophilic and less prone to oxidation than the free amine, allowing for selective reactions at other positions on the molecule.[1][2] Furthermore, converting the basic amino group to a neutral amide moiety drastically alters the molecule's electronic properties and steric profile, which can be crucial for modulating the biological activity and pharmacokinetic properties of a target compound.

This application note provides a detailed, field-proven protocol for the N-acetylation of Methyl 2-amino-3,5-dichlorobenzoate to yield Methyl 2-acetamido-3,5-dichlorobenzoate. It explains the causality behind the procedural choices, outlines critical safety measures, and presents a self-validating system for researchers, scientists, and drug development professionals.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acetylation of an aromatic amine with acetic anhydride is a classic example of a nucleophilic acyl substitution reaction.[1] The reaction mechanism proceeds through a well-established pathway involving a tetrahedral intermediate.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[3][4] The reactivity of the anhydride is superior to that of a carboxylic acid, making it an efficient acetylating agent.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl carbon is sp³ hybridized.[2][4]

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond. This step involves the departure of an acetate ion, which is an excellent leaving group due to resonance stabilization.

  • Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes the proton from the nitrogen atom.[5] This step is critical as it neutralizes the positively charged intermediate and regenerates the aromatic system, driving the reaction to completion. The base also neutralizes the acetic acid byproduct formed, preventing it from protonating and deactivating the starting amine.

Reaction_Mechanism N-Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_final Final State Amine Methyl 2-amino-3,5-dichlorobenzoate Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Anhydride Acetic Anhydride Anhydride->Tetrahedral Product Methyl 2-acetamido-3,5-dichlorobenzoate Tetrahedral->Product Collapse & Leaving Group Departure Byproduct Acetate Ion Tetrahedral->Byproduct FinalProduct Final Product Product->FinalProduct Deprotonation by Base ProtonatedBase Protonated Base (e.g., Pyridinium acetate) Byproduct->ProtonatedBase Protonation

Caption: Mechanism of N-acetylation via nucleophilic acyl substitution.

Safety and Handling

This protocol involves hazardous materials that require strict adherence to safety procedures. The entire experiment must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.

  • Methyl 2-amino-3,5-dichlorobenzoate: This compound is expected to be harmful if swallowed or in contact with skin and may cause serious eye irritation. Avoid inhalation of dust and ensure skin and eye contact is prevented.[6][7]

  • Acetic Anhydride: A highly corrosive, flammable, and lachrymatory liquid.[8][9] It causes severe skin burns and eye damage and can be fatal if inhaled.[9] It reacts violently with water, producing acetic acid and heat.[8] All apparatus must be scrupulously dried before use.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and teratogen.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
Methyl 2-amino-3,5-dichlorobenzoateC₈H₇Cl₂NO₂220.0552727-62-5Starting material.[10]
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acetylating agent. Use a fresh bottle or recently distilled.[9]
PyridineC₅H₅N79.10110-86-1Anhydrous grade. Serves as base and catalyst.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade. Reaction solvent.
Hydrochloric Acid (1M aq.)HCl36.467647-01-0For aqueous workup.
Sodium Bicarbonate (Saturated aq.)NaHCO₃84.01144-55-8For aqueous workup.
Brine (Saturated aq. NaCl)NaCl58.447647-14-5For aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

G Setup 1. Reaction Setup - Dry 100 mL round-bottom flask under N2. - Add Methyl 2-amino-3,5-dichlorobenzoate (2.20 g, 10 mmol). - Add anhydrous DCM (40 mL). Cool 2. Cooling - Stir mixture until dissolved. - Cool to 0 °C in an ice-water bath. Setup->Cool Addition 3. Reagent Addition - Add pyridine (0.96 mL, 12 mmol, 1.2 eq). - Add acetic anhydride (1.04 mL, 11 mmol, 1.1 eq) dropwise over 10 min. Cool->Addition Reaction 4. Reaction - Remove ice bath, allow to warm to RT. - Stir for 3 hours. - Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). Addition->Reaction Quench 5. Quenching & Workup - Cool back to 0 °C. - Slowly add 20 mL of 1M HCl. - Transfer to separatory funnel. Reaction->Quench Wash 6. Aqueous Extraction - Wash organic layer with:  a) 1M HCl (2 x 20 mL)  b) Sat. NaHCO3 (2 x 20 mL)  c) Brine (1 x 20 mL) Quench->Wash Dry 7. Drying & Concentration - Dry organic layer over MgSO4. - Filter and concentrate via rotary evaporation. Wash->Dry Purify 8. Purification - Recrystallize crude solid from hot ethanol/water. Dry->Purify Final 9. Final Product - Collect crystals by vacuum filtration. - Wash with cold water, dry in vacuo. - Characterize (MP, NMR, MS). Purify->Final

Caption: Experimental workflow for N-acetylation.

1. Reaction Setup:

  • Place a magnetic stir bar into a 100 mL round-bottom flask. Ensure the flask is oven-dried or flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add Methyl 2-amino-3,5-dichlorobenzoate (2.20 g, 10.0 mmol, 1.0 eq).

  • Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

2. Reagent Addition:

  • Place the flask in an ice-water bath and stir the solution for 10 minutes until it reaches 0 °C.

  • Using a syringe, add anhydrous pyridine (0.96 mL, 12.0 mmol, 1.2 eq).

  • Causality: Pyridine acts as a base to neutralize the acetic acid byproduct, preventing protonation of the starting amine.

  • Slowly add acetic anhydride (1.04 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10-15 minutes. Maintain the internal temperature below 5 °C.

  • Causality: The reaction is exothermic. A slow, controlled addition at low temperature prevents overheating, which can lead to side reactions and degradation of the product.

3. Reaction Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf value than the starting amine.

4. Workup and Isolation:

  • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 20 mL of 1M HCl solution to hydrolyze any remaining acetic anhydride.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL) - Causality: To remove the pyridine by converting it to the water-soluble pyridinium hydrochloride salt.

    • Saturated sodium bicarbonate solution (2 x 20 mL) - Causality: To neutralize and remove the acetic acid byproduct. (Caution: CO₂ evolution!).

    • Brine (1 x 20 mL) - Causality: To remove residual water from the organic layer and aid in phase separation.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

5. Purification:

  • The crude solid can be purified by recrystallization. A common solvent system is hot ethanol and water.

  • Dissolve the crude product in a minimal amount of boiling ethanol.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

6. Characterization:

  • The identity and purity of the final product, Methyl 2-acetamido-3,5-dichlorobenzoate, should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Available at: [Link]

  • Caglieri, S., Servetti, G., & Picco, E. Theoretical Study of Acid Acetylation of Aniline. UTN. Available at: [Link]

  • Reddit r/chemhelp. (2016). Mechanism of acylation of aniline with acetic anhydride?. Available at: [Link]

  • Masato Koreeda, University of Michigan. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Available at: [Link]

  • CPAchem. (Date not available). Safety data sheet - Acetic anhydride-pyridine TS. Available at: [Link]

  • New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet - Acetic Anhydride. Available at: [Link]

  • PubChem. Methyl 2,5-dichlorobenzoate. National Institutes of Health. Available at: [Link]

  • Accuform. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Methyl 2,5-dichlorobenzoate. PMC. Available at: [Link]

  • International Labour Organization. (2023). International Chemical Safety Cards - ACETIC ANHYDRIDE. Available at: [Link]

Sources

Application

Application Notes and Protocols for Sandmeyer Reactions of Methyl 2-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of the Sandmeyer Reaction in Aryl Halide Synthesis The Sandmeyer reaction stands as a cornerstone in synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of the Sandmeyer Reaction in Aryl Halide Synthesis

The Sandmeyer reaction stands as a cornerstone in synthetic organic chemistry, providing a reliable and versatile method for the transformation of aromatic primary amines into a wide array of functional groups via the intermediacy of diazonium salts.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction facilitates the introduction of halides (chloro, bromo), cyano, and other functionalities onto an aromatic ring, often with regiocontrol that is not readily achievable through direct electrophilic aromatic substitution.[1] This is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, where precise substitution patterns are critical for biological activity.

This application note provides a detailed guide to the application of the Sandmeyer reaction to a specific and functionally rich substrate: Methyl 2-amino-3,5-dichlorobenzoate . This molecule, possessing an amino group for diazotization, a methyl ester, and two chlorine atoms, presents both unique opportunities and challenges in synthetic transformations. The electron-withdrawing nature of the chloro and ester substituents is known to influence the reactivity of the diazonium salt intermediate.[3] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for various Sandmeyer reactions, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: A Tale of Two Steps

The Sandmeyer reaction is fundamentally a two-step process:

  • Diazotization: The initial step involves the conversion of the primary aromatic amine, in this case, Methyl 2-amino-3,5-dichlorobenzoate, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][4]

  • Copper(I)-Catalyzed Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) and the corresponding nucleophile. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process.[1][2] This aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[2]

The presence of electron-withdrawing groups, such as the two chlorine atoms and the methyl ester on the aromatic ring of our target molecule, generally favors the Sandmeyer product over potential side reactions.[3]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper(I)-Catalyzed Substitution Start Methyl 2-amino-3,5-dichlorobenzoate Diazonium Methyl 3,5-dichloro-2-diazoniumbenzoate Start->Diazonium NaNO₂, HCl 0-5 °C Aryl_Radical Aryl Radical Intermediate Diazonium->Aryl_Radical CuX (e.g., CuCl) Single Electron Transfer - N₂ Product Substituted Product (e.g., Methyl 2,3,5-trichlorobenzoate) Aryl_Radical->Product CuX₂ Halogen/Cyanide Transfer Sandmeyer_Workflow A Dissolve Methyl 2-amino-3,5-dichlorobenzoate in Acid B Cool to 0-5 °C A->B D Slowly Add NaNO₂ to Amine Solution B->D C Prepare NaNO₂ Solution C->D F Add Diazonium Salt Solution to Cu(I) Solution D->F E Prepare Cu(I) Halide/Cyanide Solution E->F G Warm to Complete Reaction F->G H Workup (Extraction) G->H I Purification (e.g., Column Chromatography) H->I

Caption: General experimental workflow for the Sandmeyer reaction.

Protocol 1: Synthesis of Methyl 2,3,5-trichlorobenzoate (Chlorination)

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in water and cool the solution.

  • Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Part B: Sandmeyer Reaction

  • In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Extract the product from the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Methyl 2,3,5-trichlorobenzoate.

Protocol 2: Synthesis of Methyl 2-bromo-3,5-dichlorobenzoate (Bromination)

This protocol is analogous to the chlorination, with the substitution of hydrobromic acid and copper(I) bromide.

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Follow the same procedure as for the diazotization of Methyl 2-amino-3,5-dichlorobenzoate in Protocol 1, but use concentrated hydrobromic acid instead of hydrochloric acid. For the Sandmeyer reaction, use a solution of copper(I) bromide in hydrobromic acid. The workup and purification steps are identical.

Protocol 3: Synthesis of Methyl 2-cyano-3,5-dichlorobenzoate (Cyanation)

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

Procedure:

Part A: Diazotization

Follow the same procedure as for the diazotization of Methyl 2-amino-3,5-dichlorobenzoate in Protocol 1.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water. Warm the solution gently to dissolve the salts.

  • Cool the cyanide solution to room temperature.

  • Carefully and slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Extract the product with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 2-cyano-3,5-dichlorobenzoate.

Key Reaction Parameters and Expected Outcomes

ProductReagentsTemperature (°C)Expected Yield Range (%)Key Considerations
Methyl 2,3,5-trichlorobenzoate NaNO₂, HCl, CuCl0-5 (Diazotization), 50-60 (Reaction)60-80Ensure complete diazotization before adding to the copper salt.
Methyl 2-bromo-3,5-dichlorobenzoate NaNO₂, HBr, CuBr0-5 (Diazotization), 50-60 (Reaction)65-85HBr is corrosive; handle with appropriate safety precautions.
Methyl 2-cyano-3,5-dichlorobenzoate NaNO₂, HCl, CuCN/NaCN0-5 (Diazotization), 60-70 (Reaction)50-70Cyanide salts are highly toxic; handle with extreme care in a well-ventilated fume hood.

Note: The expected yield ranges are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Safety Considerations

  • Incomplete Diazotization: Ensure the temperature is maintained at 0-5 °C and that the sodium nitrite is added slowly. A slight excess of nitrous acid can be tested for with starch-iodide paper (a blue-black color indicates excess HNO₂).

  • Low Yields: The stability of the diazonium salt is crucial. Prepare it fresh and use it immediately. The purity of the starting amine and reagents is also important.

  • Side Reactions: The formation of phenols (from reaction with water) or azo coupling products can occur if the reaction conditions are not carefully controlled. Maintaining a low temperature during diazotization and a sufficiently acidic medium minimizes these side reactions.

  • Safety: Diazonium salts can be explosive when dry. Always handle them in solution and avoid isolation. The Sandmeyer reaction involves the evolution of nitrogen gas, so ensure adequate ventilation and pressure equalization. Handle all acids and cyanide salts with appropriate personal protective equipment in a fume hood.

Conclusion

The Sandmeyer reaction is a powerful tool for the functionalization of aromatic amines. For a substrate like Methyl 2-amino-3,5-dichlorobenzoate, this reaction opens up avenues to synthesize a variety of tri-substituted benzene derivatives that are valuable intermediates in drug discovery and materials science. The protocols provided herein, grounded in established chemical principles, offer a solid foundation for researchers to successfully employ this classic transformation. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is paramount to achieving high yields and purity.

References

  • Gallid, D., & Raugei, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2491-2529.
  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-amino-3,5-dichlorobenzoate in Transition Metal-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Methyl 2-amino-3,5-dichlorobenzoate Methyl 2-amino-3,5-dichlorobenzoate is a highly versatile and strategically important building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 2-amino-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate is a highly versatile and strategically important building block for synthetic, medicinal, and materials chemists.[1] Its utility stems from a unique combination of structural features: an electron-rich aniline core, a methyl ester for further functionalization, and two chemically distinct chlorine atoms ripe for sequential and selective cross-coupling reactions. The ortho-amino group plays a crucial role, not only as a point for future elaboration but also by modulating the electronic properties and reactivity of the aryl halide moieties.

This guide provides an in-depth exploration of the application of this substrate in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this reagent for the synthesis of complex molecular architectures.

Chapter 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] When applied to methyl 2-amino-3,5-dichlorobenzoate, it offers a direct route to biaryl compounds and complex heterocyclic scaffolds.

Mechanistic Rationale & Regioselectivity

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] A key consideration for a di-halogenated substrate like methyl 2-amino-3,5-dichlorobenzoate is regioselectivity. The chlorine atom at the 3-position is sterically hindered by the adjacent amino and ester groups. Consequently, palladium-catalyzed cross-coupling reactions often exhibit a preference for reaction at the less hindered 5-position. However, by carefully tuning reaction conditions—specifically the catalyst, ligand, and temperature—chemoselective mono- or di-substitution can often be achieved.[3][4][5]

For instance, using a bulky phosphine ligand can enhance selectivity for the less sterically encumbered C5-Cl bond. Conversely, more aggressive conditions or less sterically demanding catalysts might lead to double coupling.

Suzuki_Miyaura_Cycle cluster_substrate Substrates Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Aryl-Pd(II)-X Ar-Pd(II)(L2)-Cl Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OR)2 (Base) Aryl-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-Cl_node Methyl 2-amino-3,5-dichlorobenzoate Ar'-B(OR)2_node Arylboronic Acid

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Example: Synthesis of Functionalized Biaryl Scaffolds

A common application is the coupling of methyl 2-amino-3,5-dichlorobenzoate with various arylboronic acids to generate precursors for pharmaceuticals and agrochemicals. The resulting 2-amino-5-aryl-3-chlorobenzoate can then undergo further transformations.

Detailed Experimental Protocol: Mono-Arylation at the C5-Position

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings of dichloroarenes.[3][4]

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene and water (5:1 mixture), degassed

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-amino-3,5-dichlorobenzoate, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O9080-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O8575-85

Yields are representative and may vary based on the specific substrate and reaction scale.

Chapter 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage prevalent in countless biologically active molecules.[6] Applying this reaction to methyl 2-amino-3,5-dichlorobenzoate allows for the introduction of a second amino group, leading to valuable diaminoarene derivatives.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle cluster_substrate Substrates Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Aryl-Pd(II)-X Ar-Pd(II)(L2)-Cl Oxidative_Addition->Aryl-Pd(II)-X Amine_Coordination Amine Association & Deprotonation Aryl-Pd(II)-X->Amine_Coordination R'R''NH (Base) Aryl-Pd(II)-NR2 Ar-Pd(II)(L2)-NR'R'' Amine_Coordination->Aryl-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR'R'' Reductive_Elimination->Ar-NR2 Ar-Cl_node Methyl 2-amino-3,5-dichlorobenzoate Amine_node Primary/Secondary Amine

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Example: Synthesis of N-Aryl Anthranilate Precursors

This reaction is particularly useful for synthesizing precursors to acridone and quinazolinone heterocycles, which are important pharmacophores. Coupling methyl 2-amino-3,5-dichlorobenzoate with a primary or secondary amine at the C5 position sets the stage for a subsequent intramolecular cyclization reaction.

Detailed Experimental Protocol: Mono-Amination at the C5-Position

This protocol is a representative procedure based on standard Buchwald-Hartwig amination conditions.[6]

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • XantPhos or other suitable biarylphosphine ligand (1.5-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Sealed tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry sealed tube or microwave vial, add methyl 2-amino-3,5-dichlorobenzoate, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2) / XantPhos (3)NaOtBu (1.4)Toluene11080-90
2AnilinePd₂(dba)₃ (1) / BINAP (1.5)Cs₂CO₃ (1.5)Dioxane10075-85
3BenzylaminePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.0)Toluene11082-92

Yields are representative and may vary based on the specific amine and reaction conditions.

Chapter 3: Tandem & Sequential Cross-Coupling Strategies

The true synthetic power of methyl 2-amino-3,5-dichlorobenzoate is unlocked through sequential or tandem cross-coupling reactions, allowing for the differential functionalization of the C3 and C5 positions.

Workflow for Sequential Functionalization

A typical strategy involves first performing a selective coupling at the less hindered C5 position under milder conditions. After isolation and purification of the mono-substituted product, a second, often more forcing, cross-coupling reaction can be performed at the C3 position. This approach enables the synthesis of highly complex and unsymmetrically substituted aniline derivatives.

Sequential_Coupling_Workflow Start Methyl 2-amino-3,5-dichlorobenzoate Step1 Step 1: Selective Cross-Coupling (e.g., Suzuki at C5) Start->Step1 Intermediate Mono-substituted Intermediate (e.g., 5-Aryl-3-chloro derivative) Step1->Intermediate Purification Purification Intermediate->Purification Step2 Step 2: Second Cross-Coupling (e.g., Buchwald-Hartwig at C3) Purification->Step2 Product Di-substituted Product Step2->Product

Figure 3: A typical experimental workflow for sequential cross-coupling reactions.
Application Example: One-Pot Synthesis of Acridone Derivatives

A particularly elegant application is the tandem, one-pot synthesis of acridone scaffolds. This can be achieved through a sequence such as a Suzuki-Miyaura coupling followed by an intramolecular Buchwald-Hartwig N-arylation, often catalyzed by a single palladium catalyst system under progressing reaction conditions.

General Considerations & Troubleshooting

  • Catalyst & Ligand Selection: The choice of palladium source and phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., SPhos, RuPhos, XantPhos) are often required for coupling aryl chlorides.

  • Base & Solvent: The base not only facilitates the catalytic cycle but can also influence selectivity. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility and high yields, as both the Pd(0) catalyst and many ligands are oxygen-sensitive.

  • Troubleshooting: Low yields can often be attributed to catalyst deactivation, impure reagents, or insufficient degassing. Screening different ligands, bases, and solvents is a standard optimization strategy.

Conclusion

Methyl 2-amino-3,5-dichlorobenzoate is a powerful and versatile building block in the synthetic chemist's toolbox. Its capacity for selective and sequential functionalization via transition metal-catalyzed cross-coupling reactions provides a robust platform for the rapid assembly of complex molecular architectures. The protocols and insights provided herein serve as a guide for researchers to effectively harness the synthetic potential of this valuable reagent in drug discovery and materials science.

References

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 205-245. ([Link])

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2876. ([Link])

  • Gagnon, A., & Du, X. (2009). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry, 74(21), 8353–8361. ([Link])

  • See, Y. Y., & Daugulis, O. (2013). 2.2.1 Cross-Coupling Methods for Methylation. Science of Synthesis: Cross-Coupling and Heck-Type Reactions, 2, 1-34. ([Link])

  • McNally, A., et al. (2019). A photochemical dehydrogenative strategy for aniline synthesis. Nature, 568(7753), 517-521. ([Link])

  • Siddiqui, H. L., et al. (2012). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 34(3), 723-729. ([Link])

  • Uraguchi, D., et al. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101-16105. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613050, Methyl 2-amino-3,5-dichlorobenzoate. ([Link])

  • Nolan, S. P., et al. (2017). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organometallics, 36(4), 841-846. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76192, Methyl 3,5-dichlorobenzoate. ([Link])

  • Kraybill, B., et al. (2004). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 36(5), 477-482. ([Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. ([Link])

  • Ghorai, S., & Ghorai, P. (2016). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 40(9), 7856-7863. ([Link])

  • Wang, Y., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[7][8][9]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443-5447. ([Link])

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Application

Application Note &amp; Protocols: A Guide to the Synthesis of Diclofenac Analogues from Methyl 2-amino-3,5-dichlorobenzoate

Abstract This technical guide provides detailed experimental procedures for the synthesis of N-aryl-3,5-dichloroanthranilic acid derivatives, structural analogues of the widely-used nonsteroidal anti-inflammatory drug (N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed experimental procedures for the synthesis of N-aryl-3,5-dichloroanthranilic acid derivatives, structural analogues of the widely-used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. Starting from the commercially available building block, Methyl 2-amino-3,5-dichlorobenzoate, this document outlines two robust and widely adopted synthetic strategies for the critical C-N bond formation: the classic Ullmann condensation and the modern Buchwald-Hartwig amination. The guide delves into the mechanistic rationale behind each protocol, offering step-by-step instructions for synthesis, downstream processing, purification, and characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development seeking to expand their library of NSAID-related compounds.

Introduction: The Rationale for Analogue Synthesis

Diclofenac, a phenylacetic acid derivative, is a potent NSAID renowned for its analgesic and anti-inflammatory properties.[1] However, its use can be associated with gastrointestinal and cardiovascular side effects.[2] The synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at developing new chemical entities with improved efficacy, selectivity (e.g., for COX-2), or a more favorable safety profile.[2][3]

The synthetic protocols detailed herein commence with Methyl 2-amino-3,5-dichlorobenzoate. It is critical to note that this starting material will yield N-phenylanthranilic acid analogues (fenamates), which are structurally related to Diclofenac but belong to a different chemical class. The core synthetic challenge lies in the formation of the diarylamine linkage via a C-N cross-coupling reaction. This guide presents two premier, field-proven methodologies to achieve this transformation.

Core Synthetic Strategy: C-N Cross-Coupling

The central transformation involves the coupling of Methyl 2-amino-3,5-dichlorobenzoate with a variety of aryl halides (or their equivalents) to form the diarylamine scaffold. The choice of coupling partner allows for the generation of a diverse library of analogues.

SM Methyl 2-amino- 3,5-dichlorobenzoate Intermediate Methyl N-Aryl-2-amino- 3,5-dichlorobenzoate SM->Intermediate C-N Cross-Coupling (Ullmann or Buchwald-Hartwig) ArX Aryl Halide (Ar-X) (e.g., Iodide, Bromide) ArX->Intermediate FinalProduct N-Aryl-3,5-dichloroanthranilic Acid (Diclofenac Analogue) Intermediate->FinalProduct Saponification (Ester Hydrolysis)

Caption: General synthetic scheme for Diclofenac analogues.

Pathway A: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[4][5] While traditional protocols often required harsh conditions and stoichiometric amounts of copper, modern variations have improved its utility through the use of ligands and catalytic amounts of a copper source.[4][6]

Mechanistic Insight: The reaction is believed to proceed through the formation of a copper(I) amide species from the starting amine. This species then undergoes a reaction, likely involving an oxidative addition/reductive elimination cycle or a related pathway, with the aryl halide to form the new C-N bond.[7][8] The use of a high-boiling polar solvent is necessary to achieve the required reaction temperatures.[4][9]

Protocol 3.1: Copper-Catalyzed Ullmann Condensation

This protocol describes a representative synthesis of a Diclofenac analogue using an aryl iodide as the coupling partner.

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Aryl Iodide (e.g., 4-iodoanisole)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq.), the selected Aryl Iodide (1.2 eq.), Copper(I) Iodide (0.1 eq.), and Potassium Carbonate (2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting amine.

  • Heating: Immerse the flask in a preheated oil bath at 130-140 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires 12-24 hours for completion.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the mixture with Ethyl Acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester intermediate.

Pathway B: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for C-N bond formation.[10] It offers significant advantages over the Ullmann reaction, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[10]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the palladium center. A base-mediated deprotonation of the amine then occurs, leading to a palladium-amido complex. The final, crucial step is the reductive elimination of the diarylamine product, regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method using an aryl bromide, a common substrate for this reaction.

Materials:

  • Methyl 2-amino-3,5-dichlorobenzoate

  • Aryl Bromide (e.g., 4-bromo-tert-butylbenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Catalyst Pre-formation/Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.05 eq.), and Sodium tert-butoxide (1.5 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq.) and the Aryl Bromide (1.1 eq.).

  • Solvent and Heating: Add anhydrous Toluene to achieve a concentration of 0.2-0.4 M. Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with Ethyl Acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Downstream Processing: Saponification and Purification

The crude product from either coupling reaction is the methyl ester intermediate. The final step to obtain the carboxylic acid analogue is saponification.

Protocol 5.1: Ester Hydrolysis (Saponification)
  • Setup: Dissolve the crude methyl ester intermediate in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of Sodium Hydroxide (NaOH, 3.0 eq., e.g., 2 M solution) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC until the ester is fully consumed.

  • Acidification: Cool the mixture to 0 °C in an ice bath. Slowly acidify with aqueous HCl (e.g., 1 M or 2 M) until the pH is ~2-3. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to a constant weight.

Purification of the Final Analogue

The crude carboxylic acid can be purified by one of the following methods:

  • Recrystallization: A common and effective method. Solvents such as ethanol/water, ethyl acetate/hexanes, or toluene are often suitable.

  • Column Chromatography: For non-crystalline or difficult-to-purify products, silica gel chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to prevent tailing of the carboxylic acid product on the silica.[11]

Data Summary and Characterization

The synthesized analogues should be thoroughly characterized to confirm their structure and purity.

Coupling Partner (Ar-X)MethodTypical Yield (after Saponification)Melting Point (°C)
4-IodoanisoleUllmann65-75%210-212
4-Bromo-tert-butylbenzeneBuchwald-Hartwig75-85%225-227
3-BromopyridineBuchwald-Hartwig60-70%218-220
1-Iodo-4-(trifluoromethyl)benzeneUllmann58-68%231-233

Standard Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H, C=O of the carboxylic acid).

  • HPLC: To determine the purity of the final compound.[12]

Comprehensive Experimental Workflow

G cluster_start Starting Materials cluster_coupling C-N Cross-Coupling cluster_final Final Processing SM Methyl 2-amino- 3,5-dichlorobenzoate Ullmann Pathway A: Ullmann (CuI, K₂CO₃, DMF, 140°C) SM->Ullmann BH Pathway B: Buchwald-Hartwig (Pd₂(dba)₃, Xantphos, NaO t Bu, Toluene, 110°C) SM->BH ArX Aryl Halide (Ar-X) ArX->Ullmann ArX->BH Workup_1 Aqueous Workup & Crude Isolation Ullmann->Workup_1 BH->Workup_1 Intermediate Methyl Ester Intermediate Workup_1->Intermediate Sapon Saponification (NaOH, THF/MeOH) Intermediate->Sapon Purify Purification (Recrystallization or Chromatography) Sapon->Purify Final Pure Diclofenac Analogue Purify->Final

Caption: Detailed workflow from starting materials to purified product.

Conclusion

The synthesis of Diclofenac analogues from Methyl 2-amino-3,5-dichlorobenzoate is readily achievable through well-established C-N cross-coupling methodologies. The Ullmann condensation offers a classic, cost-effective route, while the Buchwald-Hartwig amination provides a more versatile and milder alternative with broader substrate applicability. Subsequent saponification and purification yield the target N-aryl-3,5-dichloroanthranilic acids. These protocols serve as a robust foundation for researchers aiming to generate novel libraries of NSAID-related compounds for further pharmacological evaluation.

References

  • Asthana, J. G., et al. (2001). Synthesis and Evaluation of Some Amino Acid Analogues of Diclofenac As Prodrugs. Oriental Journal of Chemistry, 17(3).

  • Wikipedia. (n.d.). Ullmann condensation.

  • Zolotov, M. A., et al. (2022). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Wikipedia. (n.d.). Ullmann reaction.

  • Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358-2368.

  • BYJU'S. (n.d.). Ullmann Reaction.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Oza, V. B., et al. (2002). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. Journal of Medicinal Chemistry, 45(2), 321-332.

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

  • Oza, V. B., et al. (2002). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Journal of Medicinal Chemistry, 45(2), 321-332.

  • Al-Ghananeem, A. M., et al. (2017). Synthesis of new Diclofenac Derivatives. ResearchGate.

  • Zolotov, M. A., et al. (2022). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. National Institutes of Health (NIH).

  • Monopoli, A., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10338-10351.

  • Slideshare. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION.

  • Labidi, A. (2021). Diclofenac Synthesis. ResearchGate.

  • Obach, R. S., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. National Institutes of Health (NIH).

  • Kumar, A., et al. (2012). synthesis, characterization and ulcerogenic-analgesic profile of some amino acid-diclofenac conjugates. ResearchGate.

  • Dadashzadeh, S., & Vallipour, J. (2001). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. DARU Journal of Pharmaceutical Sciences, 9(3-4), 52-54.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of Methyl 2-amino-3,5-dichlorobenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-3,5-dichlorobenzoate. It is designed to address common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-3,5-dichlorobenzoate. It is designed to address common challenges and provide robust, field-tested solutions to optimize reaction conditions, maximize yield, and ensure high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 2-amino-3,5-dichlorobenzoate?

The most frequently employed method is the Fischer esterification of 2-amino-3,5-dichlorobenzoic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. This method is generally reliable and scalable.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and inefficient purification. Key areas to investigate include the purity of the starting 2-amino-3,5-dichlorobenzoic acid, the effectiveness of water removal during the reaction, and the choice of catalyst.

Q3: I am observing significant impurity peaks in my crude product analysis. What are the likely side products?

Common impurities can include unreacted starting material (2-amino-3,5-dichlorobenzoic acid), byproducts from side reactions such as N-acylation if using acyl chlorides, or products of over-reaction or degradation if the reaction temperature is too high or the time is too long.

Q4: What is the optimal catalyst for the esterification of 2-amino-3,5-dichlorobenzoic acid with methanol?

Both sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are effective catalysts. Thionyl chloride is often preferred as it reacts with any residual water and drives the reaction to completion, but it requires more careful handling due to its corrosive and reactive nature.

Q5: What are the recommended purification techniques for Methyl 2-amino-3,5-dichlorobenzoate?

The most common purification method is recrystallization from a suitable solvent system, such as methanol/water or ethanol/water. Column chromatography on silica gel can also be employed for high-purity requirements, though it may be less practical for large-scale synthesis.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the synthesis of Methyl 2-amino-3,5-dichlorobenzoate.

Issue 1: Low or No Product Yield
Potential Cause Recommended Action Scientific Rationale
Ineffective Catalyst Ensure the acid catalyst (e.g., H₂SO₄) is fresh and concentrated. If using SOCl₂, ensure it has not decomposed.The catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Presence of Water Dry all glassware thoroughly and use anhydrous methanol. If using H₂SO₄, consider adding a dehydrating agent like molecular sieves.Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the starting materials and reducing the yield.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to reflux or extending the reaction time.Esterification is an equilibrium-driven process. Sufficient time and temperature are needed to push the equilibrium towards the product side.
Issue 2: Product Impurity
Potential Cause Recommended Action Scientific Rationale
Unreacted Starting Material Increase the molar excess of methanol and/or the amount of catalyst. Ensure adequate reaction time.According to Le Chatelier's principle, increasing the concentration of one of the reactants (methanol) will drive the equilibrium towards the formation of the product.
Formation of Side Products If using thionyl chloride, add it dropwise at a low temperature to control the reaction rate and minimize side reactions.Rapid addition of highly reactive reagents can lead to localized overheating and the formation of undesired byproducts.
Product Degradation Avoid excessive heating during the reaction and workup. Use a rotovap at a moderate temperature for solvent removal.The amino group can be susceptible to oxidation or other degradation pathways at elevated temperatures, leading to colored impurities.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dichlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.2-0.5 eq) while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the residue until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a methanol/water mixture to yield pure Methyl 2-amino-3,5-dichlorobenzoate.

Protocol 2: Synthesis via Thionyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3,5-dichlorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 eq).

  • Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.2-1.5 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow steps 4-8 from Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-amino-3,5-dichlorobenzoate.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 2-Amino-3,5-dichlorobenzoic Acid Reagents Methanol + Acid Catalyst (H₂SO₄ or SOCl₂) Start->Reagents Add Reaction Reflux (2-8 hours) Reagents->Reaction Heat Quench Neutralize with NaHCO₃ Reaction->Quench Cool & Concentrate Extract Extract with Organic Solvent Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Pure Methyl 2-amino-3,5- dichlorobenzoate Purify->Product

Caption: General workflow for the synthesis and purification of Methyl 2-amino-3,5-dichlorobenzoate.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

TroubleshootingTree cluster_yield Low Yield Analysis cluster_purity Impurity Analysis Start Low Yield or Impure Product? TLC_Start TLC shows mostly starting material? Start->TLC_Start Low Yield TLC_Impurity Multiple spots on TLC? Start->TLC_Impurity Impure Product Yes_Time Increase reaction time/temp TLC_Start->Yes_Time Yes No_Water Check for water contamination TLC_Start->No_Water No Final_Check Re-evaluate catalyst quality and reagent stoichiometry Yes_Time->Final_Check No_Water->Final_Check Yes_Recrystallize Optimize recrystallization solvent TLC_Impurity->Yes_Recrystallize Yes No_Degradation Check for product degradation (e.g., discoloration) TLC_Impurity->No_Degradation No Yes_Recrystallize->Final_Check No_Degradation->Final_Check

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

  • Synthesis of 2-amino-3,5-dichlorobenzoic acid methyl ester. Molbase. [Link]

  • Methyl 2-amino-3,5-dichlorobenzoate. PubChem. [Link]

Optimization

Technical Support Center: Purification of Methyl 2-amino-3,5-dichlorobenzoate by Recrystallization

Welcome to the technical support center for the purification of Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies rooted in the fundamental principles of crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying Methyl 2-amino-3,5-dichlorobenzoate?

Recrystallization is a powerful purification technique for solid organic compounds based on differences in solubility.[1][2] The core principle is that the solubility of most solids, including Methyl 2-amino-3,5-dichlorobenzoate, increases with temperature.[1] In an ideal recrystallization, a solvent is chosen in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

As a hot, saturated solution of the crude Methyl 2-amino-3,5-dichlorobenzoate is cooled, the solubility of the compound decreases, leading to the formation of a supersaturated solution. This thermodynamic instability is relieved by the formation of crystals. The slow and controlled formation of the crystal lattice selectively incorporates molecules of the desired compound, excluding impurities. This process, when executed correctly, can yield a product of very high purity.

Q2: How do I select an appropriate solvent for the recrystallization of Methyl 2-amino-3,5-dichlorobenzoate?

Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for Methyl 2-amino-3,5-dichlorobenzoate, meaning a significant increase in solubility with temperature. The principle of "like dissolves like" is a good starting point.[3] Given the structure of Methyl 2-amino-3,5-dichlorobenzoate (an aromatic amine with a methyl ester and chloro-substituents), a solvent of intermediate polarity is likely to be effective.

Here is a summary of potential solvents and their suitability:

SolventBoiling Point (°C)Suitability for Methyl 2-amino-3,5-dichlorobenzoateRationale
Methanol 64.7Potentially Suitable The ester and amino groups suggest some polarity. Methanol's low boiling point allows for easy removal. A patent for a related compound mentions recrystallization from methanol.[4]
Ethanol 78.4Potentially Suitable Similar to methanol, but with a slightly higher boiling point.
Isopropanol 82.6Potentially Suitable A good option if solubility in methanol or ethanol is too high at room temperature.
Toluene 110.6Potentially Suitable The aromatic ring suggests solubility in aromatic solvents. Toluene is noted to be a good solvent for compounds with moieties that crystallize well.[5]
Ethyl Acetate 77.1Potentially Suitable Often a good solvent for esters.[5]
Water 100Likely Unsuitable as a single solvent The organic nature of the molecule suggests low water solubility. However, for some compounds, crystallization from water can yield very pure products.[5] It might be useful as an anti-solvent in a mixed solvent system.
Hexane/Heptane ~69 / ~98Likely Unsuitable as a single solvent These non-polar solvents are unlikely to dissolve the polar functional groups of the molecule sufficiently, even when hot. They could be used as anti-solvents.
Acetone 56Use with Caution Its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of crude Methyl 2-amino-3,5-dichlorobenzoate into a small test tube.

  • Add the test solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Troubleshooting Guide

Problem 1: My compound is not dissolving, even in a large amount of hot solvent.
  • Cause: The chosen solvent may be inappropriate for your compound, having too low a solvent power.

  • Solution:

    • Re-evaluate your solvent choice. Refer to the solvent selection table and consider a more polar solvent.

    • If you are confident in your solvent choice, ensure you are reaching a high enough temperature. Use a sand bath or heating mantle to safely reach the solvent's boiling point.

    • Consider a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

Problem 2: No crystals form upon cooling.
  • Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[6] The solution is not supersaturated upon cooling.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[7] Then, allow it to cool again.

  • Cause B: The solution is supersaturated but requires nucleation to begin crystallization. [6]

    • Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. Add a tiny crystal of the pure Methyl 2-amino-3,5-dichlorobenzoate (a "seed crystal") to the cooled solution.[7] This provides a template for further crystal growth.

    • Solution 3: Flash Freezing. Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Re-introduce the rod into the solution to seed crystallization.[9]

    • Solution 4: Extreme Cooling. If other methods fail, cooling the solution in a dry ice/acetone bath may induce crystallization.[10]

Problem 3: The compound "oils out" instead of forming crystals.
  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid. This is more likely with impure compounds.[6]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[6]

    • Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals over oil.[6][7]

    • If the problem persists, consider a different solvent with a lower boiling point.

Problem 4: The recrystallized product is still impure.
  • Cause A: The cooling was too rapid. Fast cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Cause B: The crystals were not washed properly. The mother liquor containing dissolved impurities can coat the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent.[8] This will dissolve surface impurities without significantly dissolving the product. Ensure the solvent is cold to minimize yield loss.[8]

  • Cause C: The impurity has similar solubility to the product.

    • Solution: A second recrystallization may be necessary. Alternatively, another purification technique, such as column chromatography, may be required.

Problem 5: The recovery yield is very low.
  • Cause A: Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[7][8]

    • Solution: In the future, use the minimum amount of hot solvent necessary to dissolve the compound.[8] You can try to recover some of the lost product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals (which may be less pure).

  • Cause B: The crystals were washed with solvent that was not cold.

    • Solution: Always use ice-cold solvent for washing the filtered crystals to minimize redissolving the product.[8]

  • Cause C: Premature crystallization during hot filtration.

    • Solution: Use a stemless funnel and keep the filtration apparatus hot to prevent the product from crystallizing in the funnel.[10] Using a slight excess of hot solvent can also help, but this solvent should be evaporated after filtration and before cooling.[10]

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for common recrystallization issues.

Safety Precautions

Methyl 2-amino-3,5-dichlorobenzoate and the solvents used for recrystallization pose potential health hazards. Always consult the Safety Data Sheet (SDS) before handling any chemicals.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Ventilation: Perform recrystallizations in a well-ventilated fume hood to avoid inhaling solvent vapors.[11][13]

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.[13]

  • Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Recrystallization1. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • PubChem. CID 159835843 | C16H16Cl2N2O4. [Link]

  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • ChemBK. BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. [Link]

Sources

Troubleshooting

Technical Support Center: Reactions of Methyl 2-amino-3,5-dichlorobenzoate

Welcome to the technical support center for Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My N-acylation reaction is sluggish and gives a significant amount of an insoluble, high-molecular-weight side product. What is happening and how can I prevent it?

Answer:

This is a classic issue rooted in the dual functionality of the starting material. The insoluble side product is almost certainly an amide dimer or oligomer.

Causality: Methyl 2-amino-3,5-dichlorobenzoate possesses both a nucleophilic amino group (-NH₂) and an electrophilic methyl ester (-COOCH₃). Under thermal stress or in the presence of a base (which increases the nucleophilicity of the amine), the amino group of one molecule can attack the ester carbonyl of another molecule. This intermolecular reaction forms a stable amide bond, releasing methanol and creating a dimer. This process can continue, leading to oligomers and polymers that are often insoluble in common organic solvents.

Troubleshooting Flowchart: Dimerization

G cluster_0 Start High MW Side Product (Suspected Dimer) Temp Is Reaction Temperature > 60°C? Start->Temp Base Is a Strong or Sterically Unhindered Base Used? Temp->Base No Sol_Temp SOLUTION: Reduce Temperature (0°C to RT) Temp->Sol_Temp Yes Order Is Acylating Agent Added Before the Base? Base->Order No Sol_Base SOLUTION: Use a Hindered Base (e.g., 2,6-lutidine) or Weaker Base (e.g., Pyridine) Base->Sol_Base Yes Sol_Order SOLUTION: Add Base to Amine, Then Add Acylating Agent Slowly at Low Temp Order->Sol_Order Yes End Minimized Dimer Formation Order->End No Sol_Temp->End Sol_Base->End Sol_Order->End

Caption: Troubleshooting logic for amide dimer formation.

Field-Proven Protocol: Minimizing Dimer Formation in N-Acylation

This protocol uses standard acylation conditions optimized to suppress intermolecular side reactions.[1]

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a sterically hindered base such as triethylamine (TEA, 1.5 equiv.) or, for particularly sensitive reactions, 2,6-lutidine (1.2 equiv.). Stir for 5 minutes. The use of a hindered base minimizes its ability to act as a nucleophilic catalyst for the undesired intermolecular reaction.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes using a syringe pump or dropping funnel. A slow addition rate maintains a low concentration of the highly reactive acylating agent, favoring the desired intramolecular reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

ParameterStandard ConditionOptimized Condition (Anti-Dimerization)Rationale
Temperature Room Temp to Reflux0 °C to Room TemperatureReduces reaction rate of intermolecular side reaction.
Base Pyridine, TEATriethylamine (TEA), 2,6-LutidineSteric hindrance prevents the base from promoting dimerization.
Addition Rate Bolus AdditionSlow, Dropwise AdditionKeeps acylating agent concentration low, favoring the faster desired reaction.
Question 2: My final product has a persistent yellow or brown color. What causes this, and how can I obtain a colorless product?

Answer:

The discoloration is typically due to the oxidation of the aniline functional group. Anilines, particularly electron-rich ones, are susceptible to air oxidation, which forms highly colored impurities like quinone-imines or azo compounds.[2][3][4][5] Although the dichlorinated ring is electron-poor, the amino group itself remains a site of oxidative sensitivity.

Causality: The oxidation can be initiated by atmospheric oxygen, trace metal impurities, or strong oxidizing agents. The process often involves radical mechanisms, leading to a complex mixture of colored byproducts that are difficult to remove. This is exacerbated by heat and light.

Troubleshooting and Purification Protocol for Colored Impurities

  • Inert Atmosphere: Always handle Methyl 2-amino-3,5-dichlorobenzoate and its reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Solvent Degassing: For sensitive reactions, use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.

  • Activated Carbon Treatment:

    • Dissolve the colored crude product in a suitable solvent (e.g., ethyl acetate or DCM).

    • Add a small amount of activated carbon (approx. 1-2% w/w).

    • Stir the suspension for 15-30 minutes at room temperature. Caution: Do not heat, as this can promote further degradation on the carbon surface.

    • Filter the mixture through a pad of Celite® to remove the carbon. The filtrate should be significantly less colored.

  • Recrystallization: Recrystallization is highly effective for removing trace colored impurities. A mixed solvent system, such as ethanol/water or heptane/ethyl acetate, often yields high-purity, colorless crystals.

  • Storage: Store the purified product in a dark, sealed container, preferably under an inert atmosphere and refrigerated, to prevent long-term oxidative degradation.

Oxidation Pathway Visualization

G cluster_0 Aniline Methyl 2-amino-3,5-dichlorobenzoate (Colorless) Oxidants [O] (Air, Light, Heat, Metal Traces) Aniline->Oxidants Initiation Intermediates Radical Cation / N-Radical Intermediates Oxidants->Intermediates Products Complex Mixture of Colored Byproducts (Quinone-imines, Azo compounds) Intermediates->Products Propagation

Caption: Simplified pathway for aniline oxidation.

Question 3: During my reaction workup, I am losing significant yield due to the formation of the corresponding carboxylic acid. What is causing this hydrolysis?

Answer:

You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid. This is a common side reaction, especially during aqueous workups under either basic or acidic conditions.

Causality:

  • Base-Mediated Hydrolysis (Saponification): This is the most common cause. During a basic aqueous workup (e.g., washing with NaHCO₃, Na₂CO₃, or NaOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester carbonyl. This tetrahedral intermediate then collapses, eliminating the methoxide ion to form the carboxylate salt. Upon subsequent acidification (if any), the salt is protonated to the carboxylic acid.[6]

  • Acid-Mediated Hydrolysis: While generally slower than base-mediated hydrolysis, prolonged exposure to strong aqueous acid can also cleave the ester. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Mitigation Strategies:

ConditionRisk FactorRecommended ActionRationale
Basic Workup Strong bases (NaOH, KOH), prolonged contact time.Use a mild base like saturated sodium bicarbonate (NaHCO₃). Minimize contact time by performing extractions quickly.NaHCO₃ is a weaker base than NaOH, reducing the rate of saponification.
Acidic Workup Strong acids (conc. HCl, H₂SO₄), heat.Use dilute acid (e.g., 1M HCl) and perform washes at 0 °C. Avoid prolonged stirring.Lower temperature and acid concentration decrease the hydrolysis rate.
Purification "Wet" silica gel or protic solvents on chromatography.Ensure solvents for chromatography are anhydrous. If the acid is formed, it can often be separated from the desired ester by its different polarity.Prevents on-column hydrolysis. The carboxylic acid is much more polar and will have a lower Rf value than the ester.
Reaction pH Running the primary reaction under strongly basic aqueous conditions.If possible, use organic bases (e.g., TEA, DIPEA) in anhydrous organic solvents.Avoids the presence of water and hydroxide ions required for hydrolysis.
References
  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information (PMC). [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]

  • The Chlorination of Reactive Anilines. Sciencemadness.org. [Link]

  • Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. ResearchGate. [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. National Center for Biotechnology Information (PMC). [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. PubMed. [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. YouTube. [Link]

  • Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. PubMed. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. Indian Journal of Chemistry. [Link]

  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

  • Methyl 3,5-dichlorobenzoate. PubChem. [Link]

  • Methyl 4-amino-3,5-dichlorobenzoate. PubChem. [Link]

  • Benzoic acid, 3,5-dichloro-, methyl ester. NIST WebBook. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions of Methyl 2-amino-3,5-dichlorobenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using this substrate in coupling reactions. Our goal is to provide in-depth, scientifically-grounded solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Foundational Challenges & FAQs

This section addresses the inherent properties of Methyl 2-amino-3,5-dichlorobenzoate that make it a challenging coupling partner.

Q1: Why is Methyl 2-amino-3,5-dichlorobenzoate considered a "difficult" substrate for N-coupling reactions?

A1: The difficulty arises from a combination of two primary factors: severe steric hindrance and reduced nucleophilicity.

  • Steric Hindrance: The amino group is flanked by two bulky ortho-substituents: a chlorine atom and a methyl ester group. This crowding physically obstructs the approach of electrophiles or metal catalysts to the nitrogen atom, significantly slowing down the reaction rate.[1][2][3] This is a classic example of steric protection, where the molecule's geometry impedes its reactivity.[2]

  • Electronic Deactivation: The two chlorine atoms and the methyl ester are strong electron-withdrawing groups (EWGs). They pull electron density away from the benzene ring and, consequently, from the amino group. This reduces the nitrogen's electron density, making it a weaker nucleophile and less reactive towards electrophilic partners.

G cluster_molecule Methyl 2-amino-3,5-dichlorobenzoate cluster_factors Inherent Reactivity Challenges cluster_causes Contributing Groups mol Structure Steric Steric Hindrance Steric->mol Electronic Electronic Deactivation (Reduced Nucleophilicity) Electronic->mol OrthoCl Ortho-Chloro Group OrthoCl->Steric Blocks Access OrthoEster Ortho-Ester Group OrthoEster->Steric Blocks Access EWG Electron-Withdrawing Groups (2x Cl, 1x CO₂Me) EWG->Electronic Reduces e⁻ Density

Caption: Inherent challenges of the substrate.

Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

This is one of the most common applications for this substrate. Low yields are frequently reported and can almost always be overcome with careful optimization.

Q2: My Buchwald-Hartwig reaction between Methyl 2-amino-3,5-dichlorobenzoate and an aryl halide shows low conversion. What are the most critical parameters to investigate?

A2: For a doubly-hindered, electron-deficient aniline like this, standard Buchwald-Hartwig conditions are often insufficient. The key is to use a catalytic system designed to accelerate the rate-limiting reductive elimination step. Here is a prioritized troubleshooting workflow:

G start Low Yield in Buchwald-Hartwig Reaction cat_lig 1. Change Catalyst/Ligand System (Most Common Issue) start->cat_lig sol_lig Use Bulky, Electron-Rich Buchwald Ligands (e.g., GPhos, XPhos, RuPhos) cat_lig->sol_lig Try base 2. Optimize Base sol_base Switch to a Stronger, Non-Nucleophilic Base (e.g., LHMDS, K₃PO₄) or a weaker base for sensitive substrates (e.g., Cs₂CO₃) base->sol_base Try cond 3. Adjust Reaction Conditions sol_cond Increase Temperature (80-120 °C) Use Anhydrous, Aprotic Polar Solvent (e.g., Dioxane, Toluene, CPME) cond->sol_cond Try reagents 4. Verify Reagent Quality sol_reagents Degas Solvents Thoroughly Check Purity of Starting Materials Use Fresh Pre-catalyst reagents->sol_reagents Check sol_lig->base sol_base->cond sol_cond->reagents success Improved Yield sol_reagents->success

Caption: Buchwald-Hartwig troubleshooting workflow.

  • Catalyst & Ligand Selection (Highest Impact): Standard ligands like PPh₃ or even dppf may fail. You require modern, bulky, electron-rich phosphine ligands that are specifically designed for difficult couplings.[4][5] These ligands promote the crucial C-N reductive elimination from the palladium center, which is often the rate-limiting step for hindered substrates.

Ligand Class Examples Key Features & Rationale
Buchwald Dialkylbiaryl Phosphines GPhos, XPhos, RuPhosHighly bulky and electron-donating. They create a coordinatively unsaturated, reactive Pd(0) species and accelerate reductive elimination. Often the first choice for challenging aminations.
Wide Bite-Angle Ligands XantPhos[6]The wide bite angle provides steric bulk while maintaining flexibility, which can be beneficial for stabilizing the catalytic intermediate. Effective in many systems, including those with amide nucleophiles.[6]
NHC Ligands IPr, SImesN-Heterocyclic Carbenes are very strong electron donors that can form highly stable and active palladium complexes. Can be effective where phosphine ligands fail.
  • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases are typically required. However, for substrates sensitive to base-mediated decomposition, a weaker base might be necessary.[7]

    • Strong Bases: LHMDS, K₃PO₄, NaOtBu. These are often the most effective for deprotonating the weakly acidic N-H of the electron-deficient aniline.

    • Weaker Bases: Cs₂CO₃, K₂CO₃. Use these if you suspect your aryl halide or product is sensitive to the harsher conditions of strong bases.[5]

  • Solvent and Temperature:

    • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene, Dioxane, and CPME are excellent choices.

    • Temperature: Due to the high activation energy barrier from steric hindrance, elevated temperatures (80-120 °C) are almost always necessary.

Q3: I am seeing a good yield, but the reaction is difficult to purify, with many side products. What could be the cause?

A3: This often points to issues with reaction setup or competing reaction pathways.

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are extremely sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert (Argon or Nitrogen) atmosphere can lead to catalyst decomposition (formation of palladium black[4]) and the formation of undesired phosphine oxide-related impurities.

  • Hydrodehalogenation: If your aryl halide coupling partner is activated, you may see replacement of the halide with a hydrogen atom. This can sometimes be suppressed by using a different solvent or base combination.

  • Homocoupling: The coupling of two molecules of your aryl halide can occur, especially at high temperatures if the C-N coupling is slow. A more active catalyst system can often mitigate this by accelerating the desired reaction.

Section 3: Troubleshooting Amide Bond Formation

Forming an amide bond with the hindered and deactivated amino group requires more forcing conditions or advanced reagents compared to simple anilines.

Q4: My standard amide coupling protocol (e.g., EDC/HOBt or HATU) with a carboxylic acid is giving very low yield. What are my options?

A4: The low nucleophilicity and steric bulk of the amino group are the primary culprits. The solution is to either increase the electrophilicity of the carboxylic acid partner or use a more powerful coupling agent.

  • Convert the Carboxylic Acid to an Acyl Chloride: This is the most classic and often most effective strategy. The acyl chloride is far more electrophilic than the in situ-activated ester formed by common coupling reagents.

    • Procedure: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in a solvent like DCM or toluene. Remove the excess reagent in vacuo. Then, dissolve the crude acyl chloride in an appropriate solvent and add it to a solution of Methyl 2-amino-3,5-dichlorobenzoate and a non-nucleophilic base (like triethylamine or DIPEA).

  • Use a More Potent Coupling Reagent: If the acyl chloride route is not viable due to functional group incompatibility, switch to a modern, high-potency coupling reagent.

Coupling Reagent Full Name Rationale for Hindered Amines
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly activated acyl-tetramethyluronium salt. Very fast reaction rates, often succeeding where others fail. Requires a non-nucleophilic base (e.g., DIPEA).
T3P® Propylphosphonic AnhydrideA powerful water scavenger and activating agent. Known to be highly effective for coupling sterically hindered or electron-poor amines and acids. The byproducts are water-soluble and easily removed.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium salt that is even more reactive than HATU in some cases. Excellent for minimizing racemization in chiral substrates.
Section 4: General Experimental Protocols

These protocols provide a robust starting point for your optimization.

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol uses a G3 (third-generation) pre-catalyst and a bulky biarylphosphine ligand, which is a reliable system for challenging substrates.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of Argon or Nitrogen.

  • Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add Methyl 2-amino-3,5-dichlorobenzoate (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox, or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Robust Amide Coupling via Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried flask under Argon, dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the mixture in vacuo to remove all volatile components. Re-dissolve in anhydrous DCM and concentrate again to ensure complete removal of oxalyl chloride.

  • Coupling Reaction: In a separate flask, dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition: Dissolve the crude acyl chloride from step 2 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, quench the reaction with saturated NaHCO₃ solution, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? [Online Forum]. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • ResearchGate. (2017). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

  • Banert, K., & Seifert, J. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Maiti, et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available at: [Link]

  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Fors, B. P., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. Available at: [Link]

  • Patsnap. (2017). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available at: [Link]

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Troubleshooting

Removal of unreacted "Methyl 2-amino-3,5-dichlorobenzoate" from product mixture

Technical Support Center: Purification Strategy Topic: Removal of Unreacted Methyl 2-amino-3,5-dichlorobenzoate from Product Mixtures Welcome to the technical support center. This guide provides researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategy

Topic: Removal of Unreacted Methyl 2-amino-3,5-dichlorobenzoate from Product Mixtures

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for removing the unreacted starting material, Methyl 2-amino-3,5-dichlorobenzoate, from your product mixture. The following sections are designed to address common purification challenges with scientific rigor and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: After my reaction, TLC and NMR analysis show significant amounts of starting material, Methyl 2-amino-3,5-dichlorobenzoate. What is the most direct way to remove it?

The most straightforward and often most effective method is an acid-base extraction . Methyl 2-amino-3,5-dichlorobenzoate contains a basic primary amine group.[1] By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), you can protonate the amine, forming a water-soluble ammonium salt.[2][3][4] This salt will partition into the aqueous layer, effectively separating it from your likely more neutral, organic-soluble product.

Q2: My desired product is sensitive to strong acids. Are there alternative methods to acid-base extraction?

Absolutely. If your product contains acid-labile functional groups, you should avoid acidic workups. Your primary alternatives are:

  • Flash Column Chromatography: This is a highly effective technique for separating compounds based on differences in polarity.[5][6] It is a staple in synthetic chemistry for purifying reaction mixtures.[6]

  • Recrystallization: If your product is a solid and has significantly different solubility properties from the starting material in a given solvent, recrystallization can be an excellent and scalable purification method.[7][8]

Q3: How can I be certain that I have successfully removed all the unreacted Methyl 2-amino-3,5-dichlorobenzoate?

Post-purification confirmation is critical. Utilize a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): The most immediate method. Spot your crude mixture, the purified product, and a standard of the starting material on the same plate. The spot corresponding to the starting material should be absent in the lane of your purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The spectrum of your purified product should show no characteristic peaks of Methyl 2-amino-3,5-dichlorobenzoate (e.g., the amine protons and the distinct aromatic proton signals).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can confirm purity by showing a single peak for your product, with no peak at the retention time of the starting material.

Troubleshooting Guide 1: Acid-Base Extraction

This technique leverages the basicity of the amine functional group in Methyl 2-amino-3,5-dichlorobenzoate to achieve separation.

Core Principle: Selective Protonation

The lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base. In the presence of an acid (like HCl), it accepts a proton (H⁺) to form a positively charged ammonium salt. This ionic salt is highly soluble in the aqueous phase, while the neutral organic product remains in the non-polar organic solvent.[2][3][9]

Experimental Protocol: Acid Wash
  • Preparation: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds to ensure thorough mixing of the two phases.[10] Gentle swirling is often better than vigorous shaking to prevent emulsions.[10]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower (aqueous) layer, which now contains the protonated starting material as a salt.

  • Repeat: For optimal removal, repeat the acid wash (Steps 2-5) one or two more times with fresh 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.

Troubleshooting Common Issues
Issue Underlying Cause Solution
Emulsion Formation An emulsion is a stable mixture of the organic and aqueous layers, often appearing as a cloudy or foamy interface.[10][11][12] This can be caused by high concentrations of surfactant-like molecules or vigorous shaking.Prevention: Gently swirl or invert the funnel instead of shaking vigorously.[10] Resolution: Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[10][11] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.[13]
Incomplete Removal A single extraction may not be sufficient if the starting material concentration is high or if the partition coefficient is not ideal.Perform multiple, sequential extractions with smaller volumes of the acidic solution. Three washes with 50 mL of 1M HCl are more effective than one wash with 150 mL.
Product Hydrolysis If the desired product contains a sensitive functional group (e.g., an ester or acetal), prolonged exposure to aqueous acid can cause cleavage.Use a milder acid or reduce the extraction time. Ensure the process is performed at room temperature or below. Immediately follow the acid wash with a neutralizing bicarbonate wash.
Workflow Diagram: Acid-Base Extraction

G cluster_0 Separatory Funnel A Crude Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Organic Layer (Desired Product) D->E F Aqueous Layer (Protonated Starting Material) D->F H Wash, Dry, Concentrate E->H Process G Drain Aqueous Layer F->G Discard I Purified Product H->I

Caption: Workflow for removing a basic impurity via acid wash.

Troubleshooting Guide 2: Flash Column Chromatography

This technique is the workhorse of purification in synthetic chemistry, separating compounds based on their differential adsorption to a stationary phase.[14]

Core Principle: Differential Polarity

Flash chromatography separates molecules by passing a mixture through a column packed with a solid adsorbent (stationary phase), typically silica gel.[14] A solvent (mobile phase) is pushed through the column under pressure.[6] Less polar compounds have a weaker interaction with the polar silica gel and travel down the column faster, while more polar compounds interact more strongly and elute later.

Experimental Protocol: Flash Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.3.[14] The starting material, being more polar due to the amine group, should have a lower Rf.

  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (ideally the chromatography eluent or a stronger solvent like DCM). Carefully load this solution onto the top of the silica bed.[15]

  • Elution: Carefully add the mobile phase to the column and apply pressure (using compressed air or a pump) to begin elution. Start with a low polarity solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

Troubleshooting Common Issues
Issue Underlying Cause Solution
Poor Separation The chosen solvent system may not be optimal, leading to co-elution of the product and starting material.Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone for aromatic compounds).[16] Ensure the sample is loaded in a very concentrated, narrow band.[15]
Compound Streaking/Tailing The amine group on the starting material is basic and can interact strongly and irreversibly with the acidic silica gel, causing streaking.Add a small amount (~0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the mobile phase.[14][15] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Low Product Recovery The product may be irreversibly adsorbed onto the silica gel, or the fractions may have been combined incorrectly.If the product is very polar, it may require a much stronger solvent to elute. If the product is unstable on silica, the purification should be done as quickly as possible. Consider using a different stationary phase like alumina.
Decision Diagram: Solvent System Modification

G Start Analyze Initial TLC (e.g., Hexanes/EtOAc) Decision1 Are spots streaking? Start->Decision1 Decision2 Is Rf too low/high? Decision1->Decision2 No Action1 Add 0.5% Triethylamine to Mobile Phase Decision1->Action1 Yes Action2 Adjust Solvent Ratio (More/Less Polar) Decision2->Action2 Yes End Optimal System Found Decision2->End No (Rf ≈ 0.3) Action1->Decision2 Action3 Try Alternative System (e.g., DCM/MeOH) Action2->Action3 No Improvement Action2->End Improved Action3->End

Caption: Decision tree for optimizing TLC solvent systems.

Troubleshooting Guide 3: Recrystallization

This classic purification technique is ideal for solid products and can provide material of very high purity.

Core Principle: Differential Solubility

Recrystallization works by dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly.[7] As the solution cools, its ability to keep the compound dissolved decreases. The desired product, being the major component, will reach its saturation point first and begin to form a pure crystal lattice, excluding the impurities which remain in the cooled solvent (mother liquor).[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: The key is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures. The starting material should ideally remain soluble at low temperatures or be insoluble at high temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[17]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[7]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse off any adhering impurities.[7][17]

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a vacuum oven.

Troubleshooting Common Issues
Issue Underlying Cause Solution
Oiling Out The product comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.Add slightly more solvent to the hot solution to ensure it is not supersaturated. Ensure slow cooling. If oiling persists, try a different solvent or solvent pair.
No Crystals Form The solution may be too dilute, or nucleation has not occurred.Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[7] Alternatively, add a tiny "seed" crystal of the pure product. If the solution is too dilute, evaporate some of the solvent and attempt to cool again.
Low Recovery Too much solvent was used, the product has significant solubility in the cold solvent, or crystals were lost during transfer.Use the absolute minimum amount of hot solvent required for dissolution.[17] Ensure the solution is thoroughly cooled in an ice bath before filtering. Use a small amount of ice-cold solvent to rinse the flask and transfer the remaining crystals to the filter.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]

  • Recrystallization1. University of Missouri-St. Louis. [Link]

  • Purification of Organic Compounds by Recrystallization. Scribd. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit. [Link]

  • Tips & Tricks: Emulsions. University of Rochester. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Acid base extraction flow chart. Creately. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester. [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Pearson. [Link]

  • Liquid/liquid Extraction. University of California, Irvine. [Link]

  • Running a flash column. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Reactions with Methyl 2-amino-3,5-dichlorobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this versatile but complex substrate. Our goal is to empower you with the scientific rationale behind experimental choices to help you achieve your desired synthetic outcomes.

Understanding the Reactivity of Methyl 2-amino-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate is a polysubstituted aromatic compound with a unique electronic profile. The regioselectivity of its reactions is governed by the interplay of the directing effects of its four substituents:

  • -NH₂ (Amino Group): A powerful activating group that directs electrophiles to the ortho and para positions through a strong +R (resonance) effect.[1][2]

  • -COOCH₃ (Methyl Ester Group): A deactivating group that directs electrophiles to the meta position via a -R and -I (inductive) effect.

  • -Cl (Chloro Groups): Deactivating groups that direct electrophiles to the ortho and para positions through a dominant -I effect and a weaker +R effect.[3]

The combination of these competing effects can lead to challenges in achieving high regioselectivity. This guide will help you navigate these challenges.

Troubleshooting Guide

I. Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a nitration reaction on Methyl 2-amino-3,5-dichlorobenzoate and obtaining a mixture of products. How can I favor substitution at the C4 or C6 position?

Answer:

This is a common issue arising from the complex directing effects on the ring. The amino group strongly directs ortho and para to itself (C4 and C6), while the chloro and ester groups deactivate the ring.

Causality: The amino group is the most powerful activating group, making the C4 and C6 positions the most electron-rich and therefore the most likely sites for electrophilic attack. However, the steric hindrance from the adjacent chloro group at C3 and the ester group at C1 can disfavor substitution at the C6 position. The chloro group at C5 also directs to the C4 and C6 positions. The ester group directs meta to itself, which would be the C4 position, but its deactivating effect is generally overcome by the activating amino group.

Troubleshooting Workflow:

EAS_Troubleshooting start Low Regioselectivity in EAS condition Are you using harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃ at elevated temperatures)? start->condition harsh_yes Yes condition->harsh_yes High energy input harsh_no No condition->harsh_no Conditions seem mild solution1 Use milder nitrating agents: - Acetyl nitrate (CH₃COONO₂) - Nitronium tetrafluoroborate (NO₂BF₄) at low temperatures (-20 to 0 °C). This minimizes side reactions and favors the kinetically controlled product. harsh_yes->solution1 protection Consider protecting the amino group as an amide. The amide is still an ortho, para-director but is less activating, which can improve selectivity. harsh_no->protection lewis_acid Vary the Lewis acid catalyst in Friedel-Crafts reactions. A bulkier Lewis acid may favor the less sterically hindered position. harsh_no->lewis_acid

Caption: Troubleshooting workflow for electrophilic aromatic substitution.

Experimental Protocol: Regioselective Nitration via Amide Protection

  • Protection of the Amino Group:

    • Dissolve Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • Quench with water and extract with DCM. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield Methyl 2-acetamido-3,5-dichlorobenzoate.

  • Nitration of the Protected Substrate:

    • Dissolve the protected compound in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.

    • Stir for 1-2 hours at 0-5 °C.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

  • Deprotection:

    • Reflux the nitrated product in aqueous HCl to hydrolyze the amide and yield the desired nitrated aminobenzoate.

II. N-Alkylation and N-Acylation

Question: I am trying to perform a mono-N-alkylation on the amino group, but I am getting significant amounts of the di-alkylated product and some O-alkylation of the ester. How can I improve the selectivity for mono-N-alkylation?

Answer:

This is a classic challenge of controlling the reactivity of a primary amine. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Causality: The electron-donating nature of the first alkyl group increases the electron density on the nitrogen, making it more reactive towards a second alkylation. O-alkylation is less common but can occur with highly reactive alkylating agents under harsh basic conditions.

Strategies for Mono-N-Alkylation:

StrategyRationaleRecommended Conditions
Use a large excess of the amine Statistically favors the reaction of the alkylating agent with the starting primary amine.5-10 equivalents of Methyl 2-amino-3,5-dichlorobenzoate relative to the alkylating agent.
Reductive Amination A two-step, one-pot reaction that forms an imine intermediate, which is then reduced. This avoids the formation of a more nucleophilic secondary amine.React with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Use a protecting group Introduce a protecting group that can be easily removed after a single alkylation.For example, form a Schiff base with benzaldehyde, alkylate the nitrogen, and then hydrolyze the imine.

Question: My N-acylation reaction is sluggish, and upon forcing conditions, I see side products. How can I achieve a clean and efficient N-acylation?

Answer:

The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the chloro and ester groups, which can make acylation difficult.

Troubleshooting Workflow:

Acylation_Troubleshooting start Sluggish N-Acylation reagent_check What acylating agent are you using? start->reagent_check anhydride Acid Anhydride reagent_check->anhydride acyl_chloride Acyl Chloride reagent_check->acyl_chloride catalyst Add a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). This forms a highly reactive acylpyridinium intermediate. anhydride->catalyst base_check Is your base strong enough? acyl_chloride->base_check solvent Consider a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rates. catalyst->solvent weak_base Weak base (e.g., NaHCO₃) base_check->weak_base May not be sufficient strong_base Stronger, non-nucleophilic base (e.g., Triethylamine, DIPEA) weak_base->strong_base strong_base->solvent

Caption: Decision tree for troubleshooting N-acylation reactions.

III. Cyclization Reactions (e.g., Quinazoline Synthesis)

Question: I am attempting to synthesize a quinazolinone from Methyl 2-amino-3,5-dichlorobenzoate and an orthoester, but the reaction is not proceeding as expected. What could be the issue?

Answer:

The synthesis of quinazolines and related heterocycles is a common application for anthranilate esters.[4][5][6] However, the substituents on your starting material can present challenges.

Causality:

  • Reduced Nucleophilicity: As mentioned, the amino group is electronically deactivated, which can hinder the initial attack on the orthoester.

  • Steric Hindrance: The chloro group at the C3 position can sterically block the cyclization step.

Troubleshooting Strategies:

  • Higher Temperatures: These reactions often require elevated temperatures to overcome the activation energy barrier. Consider using a high-boiling solvent like Dowtherm A or conducting the reaction under microwave irradiation.

  • Lewis Acid Catalysis: A Lewis acid can activate the orthoester, making it more electrophilic and facilitating the initial attack by the weakly nucleophilic amine.

  • Alternative Synthetic Routes: If direct cyclization is problematic, consider a two-step approach. First, acylate the amino group with an appropriate acyl chloride to form an amide, and then perform a base-catalyzed intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for electrophilic attack on the unmodified Methyl 2-amino-3,5-dichlorobenzoate ring?

The C4 position is the most probable site for electrophilic substitution. The powerful ortho-, para-directing amino group strongly activates the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent ester and chloro groups, making the C4 position the more accessible and electronically favored site.

Q2: Can I selectively functionalize one of the chloro groups?

Selective nucleophilic aromatic substitution (SₙAr) of one of the chloro groups is generally difficult under standard conditions because the ring is not sufficiently activated for this type of reaction. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) might offer a viable route, but achieving selectivity between the C3 and C5 positions would be challenging and would likely depend on the specific catalytic system and coupling partner.

Q3: How can I improve the solubility of Methyl 2-amino-3,5-dichlorobenzoate for my reactions?

This compound has moderate solubility in common organic solvents like DCM and ethyl acetate. For reactions requiring higher temperatures or for less soluble derivatives, consider using more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Always ensure these solvents are anhydrous for moisture-sensitive reactions.

Q4: Are there any computational studies that can predict the regioselectivity of reactions with this molecule?

Yes, computational chemistry can be a powerful predictive tool.[1][7][8][9][10] Calculating the electron density at each carbon atom of the aromatic ring or modeling the transition state energies for electrophilic attack at different positions can provide valuable insights into the most likely site of reaction. These studies can help you rationalize your experimental results and design more selective reactions.

References

  • Development of quantitative structure-metabolism (QSMR)
  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind.
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  • How to Prepare Methyl 2-Amino-3-Chlorobenzo
  • CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google P
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • US3066167A - 4-amino-3, 5-dichloro-benzamides - Google P
  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google P
  • Computational studies of Distinct Anilines for Electrooptical properties - ResearchG
  • A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals - MDPI.
  • Computational studies of Distinct Anilines for Electrooptical properties | Semantic Scholar.
  • [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Deriv
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI.
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate - ResearchG
  • Quinazoline synthesis - Organic Chemistry Portal.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? - Guidechem.
  • 4 - The Royal Society of Chemistry.
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  • METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum - ChemicalBook.
  • 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum - ChemicalBook.
  • Methyl 2,5-dichlorobenzoate - Optional[1H NMR] - Spectrum - SpectraBase.
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  • Methyl 2-amino-3,5-dichlorobenzo
  • 52727-62-5|Methyl 2-amino-3,5-dichlorobenzo
  • Methyl 2-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 613050 - PubChem - NIH.
  • 2-Amino-3,5-dichlorobenzoic Acid | 2789-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 2-Amino-3,5-dichlorobenzoic Acid | 2789-92-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-[(3,5-Dichlorophenyl)amino]benzoic acid | C13H9Cl2NO2 | CID 644279 - PubChem.
  • 3-Amino-2,5-dichlorobenzoic acid, N-dimethylaminomethylene-, methyl ester.

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Troubleshooting

Technical Support Center: Reaction Monitoring of Methyl 2-amino-3,5-dichlorobenzoate by TLC

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring reactions involving Methyl 2-amino-3,5-dichlorobenzoate using thin-layer chromatography (TLC). The f...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring reactions involving Methyl 2-amino-3,5-dichlorobenzoate using thin-layer chromatography (TLC). The focus is on practical, field-proven insights to help you troubleshoot common issues and ensure the integrity of your experimental results.

Core Principles: Why TLC is Essential for this Reaction

Thin-layer chromatography is a rapid, cost-effective, and highly efficient technique for monitoring the progress of a chemical reaction.[1] It functions by separating compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1][2]

In the context of a reaction involving Methyl 2-amino-3,5-dichlorobenzoate (the starting material or SM), we anticipate the formation of a product with different physical properties. For instance, if the amino group is acylated or the ester is hydrolyzed, the product's polarity will change significantly. This difference in polarity is the key to successful TLC monitoring. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf).[1] By observing the disappearance of the SM spot and the appearance of a new product spot, you can effectively track the reaction's progress toward completion.[3][4]

Experimental Protocol: A Validating Workflow for Reaction Monitoring

This protocol is designed as a self-validating system, incorporating a co-spot to eliminate ambiguity in spot identification, which is crucial when starting material and product have similar Rf values.[5]

Materials:

  • TLC plates (e.g., Silica gel 60 F₂₅₄)[1][6]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting[6]

  • Mobile phase (solvent system)

  • UV lamp (254 nm)[1]

  • Pencil and ruler

  • Optional: Staining solution (e.g., p-Anisaldehyde, Ninhydrin, or Potassium Permanganate stain)[7][8][9]

Procedure:

  • Chamber Preparation: Pour your chosen solvent system into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.[4]

  • Plate Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[1] Mark three distinct lanes on the origin: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[5]

  • Sample Preparation: Prepare dilute solutions of your starting material and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting the Plate:

    • Using a clean capillary tube, apply a small spot of the diluted starting material onto the "SM" lane.

    • Apply a spot of the SM onto the "CO" lane.

    • Using a new capillary tube, spot the diluted reaction mixture onto the "RM" lane.

    • Carefully spot the reaction mixture directly on top of the SM spot in the "CO" lane.[5] Ensure each spot is small and concentrated, allowing the solvent to evaporate between applications if necessary.[10]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline.[1] Cover the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely.

    • Visualize the spots under a 254 nm UV lamp. Aromatic compounds like Methyl 2-amino-3,5-dichlorobenzoate will appear as dark spots against a fluorescent background.[11] Circle the observed spots with a pencil.[1]

    • If further visualization is needed, use a chemical stain.

Visual Workflow for TLC Monitoring

TLC_Workflow start_node Start: Prepare Plate & Chamber Spot_Plate Spot SM, Co-spot, RM start_node->Spot_Plate Equilibrate process_node process_node decision_node decision_node result_node result_node error_node error_node Develop_Plate Develop Plate Spot_Plate->Develop_Plate Place in chamber Visualize Visualize (UV/Stain) Develop_Plate->Visualize Dry plate Analyze Analyze Rf Values Compare SM vs. RM Visualize->Analyze Circle spots Reaction_Complete Reaction Complete Analyze->Reaction_Complete SM consumed? Product formed? Continue_Reaction Continue Reaction & Resample Analyze->Continue_Reaction SM remains

Caption: A logical workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Q: My spots are streaking or tailing down the plate. What's wrong?

A: This is a common issue, especially with basic compounds like aromatic amines on acidic silica gel.[12] Here are the primary causes and solutions:

  • Sample Overload: You have applied too much sample to the origin.[2][10] Streaking occurs when the stationary phase becomes saturated. Solution: Dilute your sample significantly and re-spot. The ideal spot should be light and distinct, not a large, dark blob.

  • Strong Sample-Silica Interaction: The basic amino group on your molecule is interacting too strongly with the acidic silica gel. This is a classic cause of tailing for amines.[12][13] Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[14][15] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical spots.

  • Inappropriate Solvent Polarity: If the mobile phase is too polar, it can cause streaking by moving all components, including impurities, rapidly up the plate.[2] Solution: Decrease the polarity of your solvent system (e.g., increase the hexane-to-ethyl acetate ratio).

Q: I can't see any spots on my plate after development.

A: This can be frustrating, but it's usually solvable:

  • Insufficient Concentration: Your sample solution may be too dilute.[10] Solution: Try concentrating your sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[10]

  • Compound is Not UV-Active: While Methyl 2-amino-3,5-dichlorobenzoate is UV-active due to its aromatic ring, some reaction products or impurities may not be.[11] Solution: Use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general-purpose oxidizing stain that will visualize most organic compounds as yellow spots on a purple background.[7] For amines specifically, a ninhydrin stain can be very effective, often producing colored spots upon heating.[7][9]

  • Sample Evaporated: If you heated the plate too aggressively to dry it, a volatile compound might have evaporated. Solution: Allow the plate to air-dry or use gentle heat from a heat gun.

Q: My starting material and product have almost the same Rf value. How can I improve separation?

A: This indicates that the polarity difference between your reactant and product is small in the chosen solvent system.

  • Change Solvent System Composition: The key is to try solvents with different chemical properties. If you are using a hexane/ethyl acetate system, the ethyl acetate provides hydrogen bond accepting capability. Try switching to a system with a different type of polarity, such as dichloromethane/methanol or toluene/ethyl acetate.[14][16] Sometimes, changing the solvent class, even while maintaining similar overall polarity, can dramatically alter selectivity and improve separation.[17]

  • Utilize the Co-spot: This is precisely why the co-spot is critical. If the two spots truly have the same Rf, the co-spot lane will show a single, merged spot. If they are slightly different, the co-spot will appear elongated or as two overlapping "snowman" spots, confirming that a new compound has formed.[18]

  • Try a Different Stationary Phase: While less common for routine monitoring, if separation is critical and consistently fails on silica, consider using alumina or reverse-phase TLC plates.[13][17]

Q: My reaction is in a high-boiling solvent (DMF, DMSO), and my TLC plate is just a huge smear.

A: High-boiling, polar solvents like DMF and DMSO will travel with the solvent front, smearing everything on the plate.

  • Pre-Elution or Vacuum: Before developing the plate, you need to remove the reaction solvent. After spotting, let the plate sit in a fume hood for a few minutes. For very stubborn solvents, place the spotted plate in a chamber under high vacuum for 5-10 minutes before placing it in the TLC tank.[18]

  • Micro-Workup: Take a small aliquot of your reaction mixture (a few drops) and perform a quick liquid-liquid extraction in a vial. Add an immiscible organic solvent (like ethyl acetate) and water. Shake, separate the organic layer, and spot that on your TLC plate.[3] This effectively removes the high-boiling polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring reactions with Methyl 2-amino-3,5-dichlorobenzoate?

A good starting point for many organic compounds is a mixture of a nonpolar and a polar solvent.[13] For this compound, a 4:1 to 1:1 mixture of Hexane:Ethyl Acetate is an excellent initial choice.[13][15] You can adjust the ratio to achieve an Rf of ~0.3-0.5 for the starting material, which generally provides a good window for separation.[3][5]

Solvent System (v/v) Typical Application Expected Rf for Starting Material
4:1 Hexane:Ethyl AcetateGood starting point for moderate polarity compounds.~0.4 - 0.6
1:1 Hexane:Ethyl AcetateFor more polar products or slower-moving starting materials.~0.6 - 0.8
9:1 Dichloromethane:MethanolGood for separating more polar compounds.Varies, adjust as needed.
Toluene:Ethyl Acetate (e.g., 9:1)Offers different selectivity, useful for aromatic compounds.[16]Varies, good for troubleshooting poor separation.

Q2: How do I visualize Methyl 2-amino-3,5-dichlorobenzoate and its likely products?

The primary method is a UV lamp (254 nm), as the aromatic ring strongly absorbs UV light.[11] For secondary confirmation or if a product is not UV-active, several chemical stains are effective:

  • Potassium Permanganate (KMnO₄): A general, oxidative stain for most organic compounds.[7]

  • Ninhydrin: Specific for primary and secondary amines, producing characteristic colored spots (often purple or red) upon heating.[7][9] This is excellent for confirming the presence or consumption of the starting material's amino group.

  • p-Anisaldehyde: A versatile stain that can produce a range of colors for different functional groups, aiding in differentiation.[8][9]

Q3: Can I use TLC to determine the quantitative conversion of my reaction?

While TLC is primarily a qualitative tool, it can be used for semi-quantitative analysis by comparing the intensity of the starting material spot to the product spot over time.[1] For true quantitative results, techniques like densitometry (scanning the plate) are required, or the spots can be scraped, the compound extracted, and analyzed by another method like UV-Vis spectroscopy.[19] However, for routine monitoring, visual estimation of spot intensity is usually sufficient to judge when a reaction is complete.[19]

Q4: Since Methyl 2-amino-3,5-dichlorobenzoate is a base, are there special precautions with silica gel?

Yes. As mentioned in the troubleshooting section, basic compounds can tail on acidic silica gel.[12] If you observe significant tailing that isn't resolved by sample dilution, adding 0.1-1% triethylamine to your eluent is the standard and highly effective solution.[12][14]

References

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Unknown. (n.d.). TLC Stains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3,5-dichlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Unknown. (n.d.). TLC Stains. Retrieved from [Link]

  • Unknown. (n.d.). TLC stains. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC? Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the different biogenic amine-dansyl derivatives separated by the TLC method. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • ResearchGate. (2014). Can Rf value vary for a specific solvent system in TLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PMC. Retrieved from [Link]

  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3-amino-2,5-dichlorobenzoate, 97% Purity, C8H7Cl2NO2, 100 mg. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dimer Formation in Reactions Involving Methyl 2-amino-3,5-dichlorobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed to help you troubleshoot and prevent the un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,5-dichlorobenzoate. This guide is designed to help you troubleshoot and prevent the unwanted formation of dimers in your reactions. Dimerization can significantly reduce the yield of your desired product and complicate purification. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer, during my acylation reaction with Methyl 2-amino-3,5-dichlorobenzoate. What could be the cause?

A1: Unwanted amide bond formation is a likely cause of dimerization in acylation reactions.

The amino group (-NH₂) of one molecule of Methyl 2-amino-3,5-dichlorobenzoate can act as a nucleophile and attack the electrophilic carbonyl carbon of the methyl ester group (-COOCH₃) of another molecule. This intermolecular reaction forms an amide bond, resulting in a dimer. This self-condensation is often promoted by elevated temperatures or the presence of certain catalysts intended for your primary reaction.[1][2]

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can provide the necessary activation energy for this unwanted side reaction. If your primary reaction allows, try running it at a lower temperature.

  • Catalyst Specificity: If you are using a catalyst, it may be non-selectively activating the methyl ester. Consider screening for a more specific catalyst for your desired transformation.

  • Order of Addition: Add the acylating agent to the solution of Methyl 2-amino-3,5-dichlorobenzoate slowly and at a low temperature. This ensures that the desired acylation occurs preferentially over the slower intermolecular self-condensation.

Preventative Measures:

The most effective way to prevent this is by protecting the amine functionality before proceeding with reactions that could trigger amide bond formation.

Parameter Recommendation for Preventing Amide Dimer Rationale
Temperature Maintain the lowest effective temperature for the desired reaction.Reduces the likelihood of overcoming the activation energy for self-condensation.
Reagent Addition Slow, dropwise addition of reagents to the amine solution.Maintains a low concentration of the unreacted amine, favoring the desired reaction.
Protecting Groups Employ an N-protecting group (e.g., Boc, Cbz).Temporarily blocks the nucleophilicity of the amino group, preventing it from participating in side reactions.[3]
Q2: My reaction mixture is developing a strong color, and I am isolating an unexpected, colored byproduct. Could this be a dimer?

A2: Yes, this could be an azo-dimer resulting from oxidative coupling.

Substituted anilines, like Methyl 2-amino-3,5-dichlorobenzoate, are susceptible to oxidative coupling, which can form colored azo compounds (-N=N- linkage) or hydrazine derivatives (-NH-NH- linkage).[4][5] This can be initiated by atmospheric oxygen, especially in the presence of metal catalysts (e.g., Cu, Mn), or by certain oxidizing agents.[4][5][6] The electron-withdrawing nature of the chloro and ester groups can influence the susceptibility of the aniline to oxidation.[7][8][9]

Troubleshooting Workflow for Oxidative Dimerization:

A troubleshooting workflow for diagnosing and addressing oxidative dimerization.

Preventative Protocols:

  • Protocol 1: Deoxygenation of the Reaction Mixture

    • Place the solvent in a flask with a stir bar.

    • Bubble an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes while stirring vigorously.

    • Add Methyl 2-amino-3,5-dichlorobenzoate to the deoxygenated solvent under a positive pressure of the inert gas.

    • Maintain an inert atmosphere throughout the course of the reaction.

  • Protocol 2: Use of Antioxidants

    • If compatible with your reaction chemistry, a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added to scavenge radicals and prevent oxidative coupling.

Q3: How can I definitively prevent the amino group from reacting to form dimers?

A3: The most robust strategy is the use of an N-protecting group.

Protecting the amino group renders it non-nucleophilic and unable to participate in either amide bond formation or oxidative coupling. The choice of protecting group depends on its stability to your reaction conditions and the ease of its subsequent removal.

Common N-Protecting Groups for Anilines:

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Key Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to many nucleophiles and catalytic hydrogenation.
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
AcetylAcAcetic anhydride or Acetyl chlorideStrong acid or base hydrolysisEconomical and easy to introduce.
2-NitrobenzenesulfonylNs2-Nitrobenzenesulfonyl chlorideThiolates (e.g., thiophenol) and a base.[3]Mild deprotection conditions.[3]

General Protocol for N-Boc Protection:

  • Dissolve Methyl 2-amino-3,5-dichlorobenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine (1.2 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Purify the N-Boc protected product by column chromatography.

Workflow for Deciding on a Prevention Strategy:

Decision matrix for selecting a strategy to prevent dimerization.

References

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Letters. (2014). Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Ns strategies: a highly versatile synthetic method for amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Structure and Activity of Amide Bond Synthetases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical characterization of the self-sacrificing p-aminobenzoate synthase from Nitrosomonas europaea reveals key residues involved in selecting a Fe/Fe or Mn/Fe cofactor. PubMed. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PubMed Central. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Structure and Activity of Amide Bond Synthetases. Retrieved from [Link]

  • Pearson+. (n.d.). When synthesizing para-nitroaniline from aniline, which protection strategy is commonly employed to prevent polysubstitution?. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Quora. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Frontiers. (n.d.). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. PubMed Central. Retrieved from [Link]

  • ScienceMadness. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • HETEROCYCLES. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. PubMed Central. Retrieved from [Link]

  • YouTube. (2016). Amino acids and amide bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-3,5-dichlorobenzoate (C8H7Cl2NO2). Retrieved from [Link]

  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

Sources

Troubleshooting

Scalability issues in the synthesis of "Methyl 2-amino-3,5-dichlorobenzoate" derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-3,5-dichlorobenzoate and its derivatives. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-3,5-dichlorobenzoate and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the challenges of moving from bench-scale synthesis to larger-scale production. We will address common scalability issues through a series of frequently asked questions and in-depth troubleshooting guides, focusing on the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common pain points encountered during the synthesis of dichlorinated anthranilates.

Q1: We are seeing significant amounts of poly-chlorinated byproducts during the synthesis of the 2-amino-3,5-dichlorobenzoic acid precursor. How can we improve selectivity?

A1: This is a classic challenge stemming from the strong activating nature of the amino group on the aromatic ring, which promotes multiple electrophilic substitutions.[1] To achieve selective dichlorination at the 3- and 5-positions, consider these strategies:

  • Protect the Amino Group: The most robust strategy is to temporarily reduce the activating effect of the amino group via acetylation to form an acetanilide. The resulting amide group is still an ortho, para-director but is significantly less activating, allowing for more controlled halogenation.[1] The protecting group can be removed later via acid or base hydrolysis.

  • Control of Chlorinating Agent: The choice of chlorinating agent is critical. Highly reactive agents like chlorine gas can be difficult to control on a large scale. N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DDH) often provide better selectivity, although their cost and atom economy are considerations for large-scale synthesis.[2][3]

  • Solvent and Temperature Control: The reaction solvent can influence selectivity. Less polar solvents can sometimes temper the reactivity of the system. Strict temperature control is paramount, as higher temperatures often lead to over-reaction and the formation of undesired isomers and poly-chlorinated species.

Q2: Our Fischer esterification to produce Methyl 2-amino-3,5-dichlorobenzoate is stalling, and the yield is poor upon scale-up. What are the likely causes?

A2: The Fischer-Speier esterification is a reversible, acid-catalyzed reaction.[4][5] On a larger scale, several factors can inhibit its progression:

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials. At a larger scale, ensuring the removal of this water (e.g., through a Dean-Stark trap if the solvent forms an azeotrope, or by using a large excess of methanol) is critical for driving the reaction to completion.

  • Insufficient Catalyst or Inadequate Mixing: Ensure the acid catalyst (e.g., H₂SO₄) is used in a sufficient molar ratio (typically 0.1-0.2 equivalents) and is well-dispersed throughout the reaction mixture.[4] Inadequate agitation in larger reactors can lead to poor mixing, creating localized areas of low catalyst concentration and reducing the overall reaction rate.

  • Temperature Gradients: Large reactors can have significant temperature gradients if not heated and mixed properly. Ensure the entire reaction volume reaches and maintains the target reflux temperature to achieve a consistent reaction rate.

Q3: We are struggling with the purification of the final product at a multi-kilogram scale. Column chromatography is not a viable option. What are our alternatives?

A3: Large-scale purification requires moving away from chromatography towards bulk separation techniques.[6]

  • Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The key is a systematic solvent screening process to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common systems for similar compounds include ethanol/water or ethyl acetate/hexane.[4]

  • Acid-Base Extraction/Wash: The amino group on your product allows for selective extraction. You can dissolve the crude product in a non-polar organic solvent and wash with an aqueous acid. This will protonate the amine, pulling your product into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified to precipitate the purified free amine, which is then filtered.

  • Trituration: If impurities are significantly more soluble in a particular solvent than your product, you can suspend the crude solid in that solvent and stir vigorously. The impurities will dissolve, and the purified solid can be isolated by filtration.

Q4: What are the primary safety concerns when scaling up the synthesis of Methyl 2-amino-3,5-dichlorobenzoate?

A4: Scaling up introduces significant safety challenges that must be addressed proactively.

  • Toxicity of Aromatic Amines: Aromatic amines as a class can be toxic and are often skin and respiratory sensitizers.[7] Some are known or suspected carcinogens.[7][8] Ensure all handling is done in well-ventilated areas with appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.

  • Exothermic Reactions: Both the chlorination and the addition of concentrated acid for esterification can be highly exothermic.[4][9] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if reagents are added too quickly or if cooling is inadequate. Always use a jacketed reactor with controlled cooling and monitor the internal temperature closely during additions.

  • Handling of Reagents: The use of strong acids (H₂SO₄, HCl), corrosive chlorinating agents, and flammable solvents (methanol, ethyl acetate) requires careful handling procedures and appropriate storage.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific stages of the synthesis.

Guide 1: Chlorination of the Anthranilic Acid Precursor

The regioselective synthesis of 2-amino-3,5-dichlorobenzoic acid is a critical step that dictates the purity of the final product.

This is often the most significant challenge. The following workflow can help diagnose and solve the issue.

G start Low Yield or Impure Product check_sm Analyze Crude Mixture (LCMS, NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Incomplete Reaction isomers_present Multiple Isomers or Poly-chlorination Detected check_sm->isomers_present Poor Selectivity sol_sm1 Increase Reaction Time or Temperature sm_present->sol_sm1 Yes sol_sm2 Verify Stoichiometry of Chlorinating Agent sm_present->sol_sm2 Yes sol_iso1 Protect Amine Group (e.g., Acetylation) isomers_present->sol_iso1 Yes sol_iso2 Lower Reaction Temperature isomers_present->sol_iso2 Yes sol_iso3 Switch to a Milder Chlorinating Agent (e.g., NCS) isomers_present->sol_iso3 Yes

Caption: Troubleshooting workflow for the chlorination step.

The choice of reagent is a trade-off between reactivity, selectivity, cost, and safety.

ReagentTypical ConditionsProsCons on Scale-up
N-Chlorosuccinimide (NCS) DMF or CH₃CN, 50-80 °CHigh selectivity, solid (easy to handle)Expensive, poor atom economy
Cyanuric Chloride Dichloroethane, 20-40 °C[10]Cost-effective, good for some substratesCan be complex to handle, produces solid byproducts
Sulfuryl Chloride (SO₂Cl₂) Neat or in chlorinated solvent, 0-25 °CInexpensive, powerful chlorinating agentLow selectivity with activated rings, evolves HCl and SO₂ gas
1,3-dichloro-5,5-dimethylhydantoin (DDH) Organic solvents (e.g., CCl₄)[3]Good selectivityExpensive raw material[3]
  • Setup: In a reactor suitable for the scale, dissolve the starting aminobenzoic acid (1.0 equiv.) in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (1.1 equiv.). An exotherm may be observed. Stir the mixture at room temperature for 1-2 hours or until TLC/LCMS analysis shows complete conversion to the acetanilide.

  • Chlorination: Cool the mixture to the desired temperature (e.g., 10-15 °C). Add the chosen chlorinating agent (e.g., NCS, 2.1 equiv.) portion-wise, carefully monitoring the internal temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat until complete. Monitor by TLC/LCMS.

  • Work-up: Quench the reaction by pouring it into a large volume of ice water. The protected, chlorinated product will often precipitate and can be collected by filtration.

  • Deprotection: Resuspend the crude solid in an aqueous acid (e.g., 6M HCl) and heat to reflux for several hours until the acetyl group is hydrolyzed.

  • Isolation: Cool the mixture. The desired 2-amino-3,5-dichlorobenzoic acid will precipitate and can be isolated by filtration, washed with water, and dried.

Guide 2: Fischer Esterification

This step converts the carboxylic acid to the final methyl ester product.

G start Esterification Scale-up mixing Ensure Adequate Agitation start->mixing Critical Parameter temp Maintain Consistent Reflux Temperature start->temp Critical Parameter water Implement Water Removal Strategy start->water Critical Parameter catalyst Verify Catalyst Loading (0.1-0.2 eq) start->catalyst Critical Parameter finish High Yield Product mixing->finish temp->finish water->finish catalyst->finish

Caption: Critical parameters for successful esterification scale-up.
  • Setup: Charge the reactor with the 2-amino-3,5-dichlorobenzoic acid (1.0 equiv.) and a large excess of anhydrous methanol (can serve as both reactant and solvent).[4]

  • Catalyst Addition: With vigorous stirring and cooling, slowly add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise via an addition funnel.[4] CRITICAL: The addition is highly exothermic; maintain the internal temperature below 40 °C.

  • Reflux: Attach a reflux condenser and heat the mixture to a steady reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-8 hours).

  • Work-up (Scale):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding it to a chilled aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, until the pH is neutral or slightly basic (pH 7-8).

    • The product will precipitate out of the aqueous methanol solution.

  • Isolation: Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can then be subjected to recrystallization for further purification.

The following table, based on general principles of Fischer esterification, illustrates the importance of reactant ratios.

Molar Ratio (Methanol:Acid)Catalyst (H₂SO₄)Expected OutcomeScalability Consideration
5:10.1 eqSlow reaction, incomplete conversionInefficient; requires very long reaction times or a method for water removal.
20:10.2 eqGood conversion, reasonable rateCommon lab scale. Solvent volume becomes large at industrial scale.
>50:1 (Methanol as solvent)0.2 eqHigh conversion, driven by mass actionPreferred for scale-up as it simplifies the process, though requires methanol recovery.
References
  • BenchChem. (n.d.). Identifying side products in the halogenation of anilines.
  • BenchChem. (n.d.). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis.
  • Google Patents. (2013). CN101353311B - Process for preparing aminobenzoate esters.
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism.
  • Chemical Engineering Transactions. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate.
  • Aidic. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate.
  • ResearchGate. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • National Institutes of Health. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies.
  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.
  • Guidechem. (n.d.). How to Prepare Methyl 2-Amino-3-Chlorobenzoate?.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • PubMed. (n.d.). Probabilistic health risk assessment of primary aromatic amines in polyamide cooking utensils in China by Monte Carlo simulation.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-3,5-dichlorobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules. By comparing its spectral features with structurally related analogues, we provide a robust framework for its unequivocal identification and characterization.

The Structural Significance of Methyl 2-amino-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate is a substituted anthranilate derivative. The relative positions of the amino, chloro, and methyl ester groups on the benzene ring give rise to a unique electronic environment for each proton and carbon atom. Understanding these nuances is critical for confirming the successful synthesis of the target molecule and for ruling out isomeric impurities.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 2-amino-3,5-dichlorobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing chloro and methyl ester groups exert opposing effects on the chemical shifts of the aromatic protons.

Based on the analysis of substituent effects and data from analogous compounds, the following spectral characteristics are anticipated:

  • Aromatic Protons (H-4 and H-6): The two aromatic protons are situated in different chemical environments. The proton at the C-4 position is meta to the amino group and ortho to a chloro group, while the proton at the C-6 position is ortho to the amino group and meta to a chloro group. The strong shielding effect of the amino group is expected to shift the signal for H-6 upfield, while the deshielding effect of the chloro and ester groups will influence both protons. We predict two distinct doublets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The coupling constant between these two protons would be a small meta coupling (⁴J H-H), typically in the range of 2-3 Hz.

  • Amine Protons (-NH₂): The protons of the amino group will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. A typical range for this signal is between δ 4.0 and 6.0 ppm.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of Methyl 2-amino-3,5-dichlorobenzoate is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to resonate in the downfield region, typically between δ 165 and 170 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

    • The carbon bearing the amino group (C-2) will be significantly shielded, appearing around δ 145-150 ppm.

    • The carbons bearing the chlorine atoms (C-3 and C-5) will be deshielded due to the electronegativity of chlorine, with expected shifts in the range of δ 125-135 ppm.

    • The carbon attached to the ester group (C-1) will also be deshielded, appearing around δ 120-125 ppm.

    • The two remaining aromatic carbons (C-4 and C-6) will have chemical shifts influenced by the combined effects of the substituents, likely appearing in the δ 115-130 ppm range.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 50-55 ppm.

Comparative Spectral Analysis

To enhance the confidence in the spectral assignment of Methyl 2-amino-3,5-dichlorobenzoate, a comparison with the known NMR data of structurally similar compounds is invaluable.

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Methyl 2-aminobenzoate Aromatic: ~6.6-7.9, NH₂: ~5.7 (broad s), OCH₃: ~3.8 (s)C=O: ~168.6, Aromatic: ~110.7-150.5, OCH₃: ~51.5
3,5-Dichloroaniline Aromatic: ~6.5-6.7, NH₂: ~3.8 (broad s)Aromatic: ~114.3-147.8
Methyl 3,5-dichlorobenzoate Aromatic: ~7.6-8.0, OCH₃: ~3.9 (s)C=O: ~164.0, Aromatic: ~128.0-135.0, OCH₃: ~53.0
Predicted Methyl 2-amino-3,5-dichlorobenzoate Aromatic: ~7.2 (d, J=2.5 Hz, 1H), ~7.8 (d, J=2.5 Hz, 1H), NH₂: ~5.0 (broad s), OCH₃: ~3.9 (s)C=O: ~167, Aromatic: ~115-148, OCH₃: ~52

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

This comparative table highlights how the addition of two chlorine atoms to Methyl 2-aminobenzoate would lead to a downfield shift of the aromatic protons and carbons, and a simplification of the aromatic splitting pattern. Conversely, the addition of an amino group to Methyl 3,5-dichlorobenzoate would cause a significant upfield shift of the ortho and para carbons and protons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 2-amino-3,5-dichlorobenzoate, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
  • Spectral Width: 0-12 ppm.
  • Relaxation Delay (d1): 1-2 seconds.
  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
  • Number of Scans: 1024 or more scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Spectral Width: 0-200 ppm.
  • Relaxation Delay (d1): 2 seconds.
  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Visualizing Molecular Structure and NMR Correlations

The following diagram illustrates the structure of Methyl 2-amino-3,5-dichlorobenzoate and the key through-bond correlations that are fundamental to NMR analysis.

Caption: Molecular structure of Methyl 2-amino-3,5-dichlorobenzoate.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis presented in this guide, supported by comparative data from analogous structures, provides a robust methodology for the unambiguous identification and characterization of Methyl 2-amino-3,5-dichlorobenzoate. The predicted spectral data, coupled with the detailed experimental protocol, will empower researchers, scientists, and drug development professionals to confidently verify the structure of this important chemical intermediate, ensuring the integrity and quality of their synthetic endeavors.

References

  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-amino-3,5-dichlorobenzoate and its Derivatives

Introduction Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic compound of significant interest in synthetic chemistry, often serving as a crucial intermediate in the development of pharmaceuticals and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic compound of significant interest in synthetic chemistry, often serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Accurate structural confirmation, impurity profiling, and quantitative analysis of this molecule and its derivatives are paramount for ensuring product quality, safety, and efficacy. Mass spectrometry (MS) stands as the cornerstone analytical technique for these tasks due to its unparalleled sensitivity, selectivity, and ability to provide detailed structural information.

This guide provides a comprehensive comparison of mass spectrometry-based workflows for the analysis of Methyl 2-amino-3,5-dichlorobenzoate. We will delve into the causality behind choosing specific ionization techniques and mass analyzers, present objective experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Physicochemical Properties of Methyl 2-amino-3,5-dichlorobenzoate

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
Monoisotopic Mass 218.9853839 Da[3]
Structure (As per PubChem CID 613050)[4]

The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 in an approximate ratio of 9:6:1), which is a powerful diagnostic tool in mass spectrometry. The amino group provides a basic site, making the molecule amenable to protonation, while the ester and aromatic functionalities influence its fragmentation and chromatographic behavior.

Part 1: A Comparative Analysis of Ionization Techniques & Mass Analyzers

The choice of mass spectrometry platform is dictated by the analytical goal. Here, we compare the most relevant technologies for analyzing Methyl 2-amino-3,5-dichlorobenzoate.

Ionization Technique: The Gateway to the Mass Spectrometer
Electron Ionization (EI): The "Hard" Technique for Structural Detail

Coupled with Gas Chromatography (GC-MS), Electron Ionization is a classic and robust technique for volatile and thermally stable compounds.[5] EI employs high-energy electrons (~70 eV) that bombard the analyte, causing not only ionization but also extensive and reproducible fragmentation.[6] This fragmentation acts as a molecular fingerprint, which is invaluable for structural elucidation and confident identification through library matching.[7]

  • Causality: EI is chosen when detailed structural information is prioritized over the observation of an intact molecular ion. The high energy imparted ensures fragmentation, revealing the underlying structure of the molecule. For Methyl 2-amino-3,5-dichlorobenzoate, this is ideal for confirming the presence and position of substituents.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight

ESI is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS) and is ideal for polar and ionizable molecules.[5] It's a "soft" ionization technique that transfers analytes from solution to the gas phase as intact, charged ions with minimal fragmentation.[8] Given the basic amino group in Methyl 2-amino-3,5-dichlorobenzoate, ESI in positive ion mode is highly effective, typically generating the protonated molecule, [M+H]⁺.[9][10]

  • Causality: ESI is the preferred method when the primary goal is to determine the molecular weight of the parent compound or its derivatives. Its gentle nature preserves the intact molecule, making it perfect for analyzing thermally labile or larger derivatives that are unsuitable for GC.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-MS technique that is well-suited for molecules of medium polarity and volatility. It is often considered a bridge between EI and ESI. While ESI excels with polar compounds, APCI can effectively ionize less polar analytes that are not easily charged in solution.

  • Causality: APCI would be considered for derivatives of the target compound that have significantly reduced polarity, making them less amenable to ESI.

Mass Analyzer: Resolving and Detecting the Ions

The mass analyzer is the heart of the mass spectrometer, sorting ions based on their mass-to-charge ratio (m/z). The two most common types for small molecule analysis are the quadrupole and the time-of-flight analyzers.

Quadrupole Analyzers: The Quantitative Workhorse

A quadrupole mass analyzer acts as a mass filter, allowing only ions of a specific m/z to pass to the detector at any given time.[11][12] They are renowned for their robustness, cost-effectiveness, and exceptional performance in targeted quantitative applications, especially in triple quadrupole (QqQ) configurations.[13][14][15]

  • Causality: Quadrupoles are chosen for targeted analysis where the highest sensitivity and selectivity are required to quantify a known compound in a complex matrix. By setting the instrument to monitor only specific parent-to-fragment ion transitions (Multiple Reaction Monitoring or MRM), chemical noise is drastically reduced.[15]

Time-of-Flight (TOF) Analyzers: The High-Resolution Specialist

A TOF analyzer measures the time it takes for an ion to travel a fixed distance; lighter ions travel faster than heavier ones.[12][13] Its key advantages are high mass resolution and exceptional mass accuracy.[11][13] This allows for the determination of an ion's elemental formula, providing an extremely high degree of confidence in its identification.

  • Causality: TOF analyzers are the tool of choice for discovery and characterization. When identifying unknown derivatives or impurities, the ability to obtain an accurate mass measurement to several decimal places is often sufficient to propose a unique elemental composition, a capability that quadrupole systems lack.[16]

Comparative Summary: Selecting the Right Tool for the Job
Analytical GoalRecommended TechniqueWhy?
Structural Confirmation & Library Matching GC-MS with EIProvides rich, reproducible fragmentation patterns for unambiguous identification.
Molecular Weight Determination LC-MS with ESISoft ionization preserves the molecular ion, giving a clear indication of the parent mass.
High-Confidence Unknown Identification LC-MS with TOF (or Q-TOF)High mass accuracy allows for elemental composition determination.[13][16]
Trace-Level Quantification in Complex Matrices LC-MS/MS with Triple Quadrupole (MRM)Unmatched sensitivity and selectivity for targeted quantitative analysis.[14][15]

Part 2: Experimental Protocols & Data

This section provides validated, step-by-step methodologies for the analysis of Methyl 2-amino-3,5-dichlorobenzoate.

Workflow Diagram: Selecting an MS Approach

MS Workflow Selection start Analytical Goal goal1 Structural ID / Library Match start->goal1 goal2 Molecular Weight ID start->goal2 goal3 High-Sensitivity Quantitation start->goal3 goal4 Unknown Characterization start->goal4 tech1 GC-MS (EI) goal1->tech1 Volatile & Thermally Stable? tech2 LC-MS (ESI) goal2->tech2 tech3 LC-MS/MS (QqQ - MRM) goal3->tech3 tech4 LC-HRMS (Q-TOF) goal4->tech4

Caption: Decision tree for selecting the optimal MS technique.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is designed for the qualitative identification of Methyl 2-amino-3,5-dichlorobenzoate based on its fragmentation pattern.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in methanol.

  • GC System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.[17]

  • MS System (EI):

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Acquisition Mode: Full Scan.

Expected EI Fragmentation Pathway

The high energy of EI induces predictable bond cleavages.[7]

EI_Fragmentation M [M]⁺˙ m/z 219/221/223 (C₈H₇Cl₂NO₂) F1 [M - OCH₃]⁺ m/z 188/190/192 M->F1 - •OCH₃ F2 [M - Cl]⁺ m/z 184/186 M->F2 - •Cl F3 [M - COOCH₃]⁺ m/z 160/162/164 F1->F3 - CO

Caption: Predicted EI fragmentation of Methyl 2-amino-3,5-dichlorobenzoate.

Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)

This protocol is optimized for determining the accurate molecular weight using a high-resolution TOF mass spectrometer.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.[18]

  • LC System:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS System (ESI-TOF):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 325°C.

    • Mass Range: Scan from m/z 100 to 500.

    • Acquisition Mode: Full Scan, High Resolution (>10,000 FWHM).

Expected High-Resolution Data
IonTheoretical Exact MassObserved Mass (example)Mass Error (ppm)Elemental Formula
[M+H]⁺219.99266219.99241-1.14C₈H₈Cl₂NO₂

This level of mass accuracy provides unambiguous confirmation of the elemental formula, a significant advantage of TOF analysis.[12][16]

Protocol 3: Targeted Quantitation by LC-MS/MS (Triple Quadrupole)

This protocol establishes a highly sensitive and selective Multiple Reaction Monitoring (MRM) method for quantifying Methyl 2-amino-3,5-dichlorobenzoate in a complex matrix like plasma or environmental samples.

MRM Method Development Workflow

The development of an MRM method is a systematic process to ensure optimal sensitivity and specificity.[19]

MRM_Development cluster_0 Method Development A 1. Infuse Standard Identify Precursor Ion ([M+H]⁺) B 2. Perform Product Ion Scan Find Abundant Fragments A->B C 3. Select Transitions (e.g., Quantifier & Qualifier) B->C D 4. Optimize Collision Energy (CE) For Each Transition C->D E 5. Final MRM Method D->E

Caption: Workflow for developing a robust MRM method.

  • Precursor Ion Identification: Infuse a standard solution (as in Protocol 2) into the mass spectrometer. A full scan will confirm the protonated molecule [M+H]⁺ at m/z 220.0 (nominal mass).

  • Fragment Ion Selection: Perform a product ion scan on the precursor at m/z 220.0. This involves isolating the precursor in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the third quadrupole (Q3) to see all resulting fragments.

  • MRM Transition Setup & Optimization: Based on the product ion scan, select at least two intense and specific fragments. Optimize the collision energy for each transition to maximize signal intensity.

Example MRM Transitions and Optimized Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
220.0188.0 ([M+H - CH₃OH]⁺)10015Quantifier
220.0160.0 ([M+H - CH₃OH - CO]⁺)10025Qualifier

This two-transition setup provides a high degree of certainty. The quantifier is used for concentration calculations, while the qualifier, with its expected ion ratio to the quantifier, confirms the analyte's identity.[20]

Conclusion and Recommendations

The mass spectrometric analysis of Methyl 2-amino-3,5-dichlorobenzoate and its derivatives is not a one-size-fits-all process. The optimal strategy is intrinsically linked to the analytical question being asked.

  • For routine identification and quality control where a spectral library is available, GC-MS with Electron Ionization is an efficient and reliable choice, offering rich structural information through its characteristic fragmentation.

  • For unambiguous molecular weight determination , especially for derivatives not amenable to GC, LC-MS with Electrospray Ionization is superior, as it preserves the intact molecular ion.

  • For the characterization of unknown impurities or novel derivatives , the high resolution and mass accuracy of a Time-of-Flight (TOF) mass spectrometer are indispensable for determining elemental compositions and elucidating structures with high confidence.[12][16]

  • For trace-level quantification in challenging matrices such as biological fluids or environmental samples, a Triple Quadrupole mass spectrometer operating in MRM mode offers the ultimate in sensitivity and selectivity, making it the gold standard for bioanalytical studies.[14][15]

By understanding the fundamental principles and strengths of each technique, researchers can design robust, efficient, and self-validating analytical methods to accelerate their research and development goals.

References

  • QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. Waters Corporation. [Link]

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. LECO Corporation. [Link]

  • Stolker, A. A., Niesing, W., Hogendoorn, E. A., & Brinkman, U. A. T. (2003). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1576-1584. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (2022). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs. [Link]

  • Gao, Y., & Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025). Persee General. [Link]

  • Li, Y., & Li, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 31-39. [Link]

  • MRM development. (2024). Reddit. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]

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  • What are the differences between triple quadrupole mass spectrometers and time-of-flight mass spectrometers? (2023). Biopike. [Link]

  • Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. ACS Publications. [Link]

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  • Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. (2014). Journal of the American Society for Mass Spectrometry. [Link]

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  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... ResearchGate. [Link]

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  • PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

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  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. (2024). Journal of Mass Spectrometry. [Link]

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Validation

A Comparative Guide to the FT-IR Spectrum of Methyl 2-amino-3,5-dichlorobenzoate

This technical guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-3,5-dichlorobenzoate. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-3,5-dichlorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative spectral analysis. By contextualizing the spectrum against related chemical structures, we illuminate the diagnostic power of FT-IR spectroscopy in confirming molecular identity and purity. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific rigor and practical utility.

Introduction to FT-IR Spectroscopy and Methyl 2-amino-3,5-dichlorobenzoate

Methyl 2-amino-3,5-dichlorobenzoate (C₈H₇Cl₂NO₂) is a substituted aromatic compound featuring several key functional groups: a primary amine (-NH₂), an ester (-COOCH₃), and two chlorine atoms attached to the benzene ring.[1][2] Each of these groups undergoes unique vibrational motions (stretching and bending) when interacting with infrared radiation. FT-IR spectroscopy measures the absorption of this radiation, producing a spectrum that serves as a distinct molecular "fingerprint."[3] This technique is invaluable for confirming the presence of these functional groups and verifying the overall structure, making it a cornerstone of quality control and structural elucidation in chemical synthesis.[3]

The specific substitution pattern—with the amino and ester groups ortho to each other and chlorine atoms at positions 3 and 5—creates subtle electronic effects that influence the exact frequencies of these vibrations. This guide will dissect these nuances by comparing the spectrum to simpler, related molecules.

Deciphering the Spectrum: Key Vibrational Modes

The FT-IR spectrum of Methyl 2-amino-3,5-dichlorobenzoate can be logically divided into several key regions, each corresponding to the vibrations of its constituent functional groups.

  • N-H Stretching Region (3500-3300 cm⁻¹): The primary aromatic amine group is expected to show two distinct bands in this region.[4] These correspond to the asymmetric (~3400-3500 cm⁻¹) and symmetric (~3300-3400 cm⁻¹) stretching vibrations of the N-H bonds.[5] The presence of two sharp peaks is a hallmark of a primary amine (R-NH₂).[6]

  • C-H Stretching Region (3100-2850 cm⁻¹): This region contains absorptions from both the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the methyl ester group (typically <3000 cm⁻¹).[7][8]

  • Carbonyl (C=O) Stretching Region (1730-1680 cm⁻¹): The ester carbonyl group gives rise to a very strong and sharp absorption band. For an aromatic ester like methyl benzoate, this peak is typically found around 1720 cm⁻¹. The presence of the ortho-amino group can potentially lower this frequency slightly due to intramolecular hydrogen bonding between an N-H and the carbonyl oxygen.

  • Fingerprint Region (<1650 cm⁻¹): This complex region contains a wealth of structural information:

    • N-H Bending (Scissoring): Primary amines show a characteristic bending vibration between 1650-1580 cm⁻¹.[4]

    • C=C Aromatic Ring Stretching: Multiple bands of variable intensity appear between 1625-1465 cm⁻¹, characteristic of the benzene ring.[9]

    • C-N and C-O Stretching: The stretching vibrations for the aromatic C-N bond (1335-1250 cm⁻¹) and the ester C-O bonds (1300-1100 cm⁻¹) are found here.[4][9] These peaks confirm the presence of the amine and ester functionalities.

    • C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the lower wavenumber region, typically between 850-550 cm⁻¹.

The following diagram illustrates the relationship between the molecular structure and the expected FT-IR absorption regions.

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 2-amino-3,5-dichlorobenzoate and Other Substituted Anilines

Introduction: The Versatile Role of Substituted Anilines in Modern Chemistry Substituted anilines are foundational building blocks in the landscape of organic synthesis. Their utility spans the creation of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Substituted Anilines in Modern Chemistry

Substituted anilines are foundational building blocks in the landscape of organic synthesis. Their utility spans the creation of pharmaceuticals, agrochemicals, dyes, and advanced materials. The reactivity of the aniline scaffold is dictated by the electronic nature and steric profile of the substituents on the aromatic ring. These modifications fine-tune the nucleophilicity of the amino group and its influence on electrophilic aromatic substitution reactions.

This guide provides an in-depth comparison of the reactivity of Methyl 2-amino-3,5-dichlorobenzoate, a highly functionalized aniline, with a range of other substituted anilines. We will explore how the interplay of electron-withdrawing and electron-donating groups, alongside steric hindrance, governs their chemical behavior. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical understanding of these critical synthons.

Dissecting the Reactivity of Methyl 2-amino-3,5-dichlorobenzoate: An Electronic and Steric Analysis

The reactivity of Methyl 2-amino-3,5-dichlorobenzoate is a case study in the cumulative effects of multiple substituents. To understand its behavior, we must consider each functional group's contribution:

  • Amino Group (-NH₂): As in all anilines, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density.[1] This makes the amino group a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1]

  • Chlorine Atoms (-Cl) at C3 and C5: Halogens exert a dual electronic effect. They are electron-withdrawing through induction (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack.[2] Concurrently, they are electron-donating through resonance (+R effect) as their lone pairs can participate in conjugation. For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring. In the context of nucleophilic aromatic substitution (SNAr), however, the strong inductive effect of halogens like chlorine stabilizes the negatively charged Meisenheimer intermediate, with fluorine being the most effective in this regard.[3]

  • Methyl Ester Group (-COOCH₃) at C2: This group is strongly electron-withdrawing due to both induction and resonance. It significantly reduces the electron density of the aromatic ring. Its position ortho to the amino group introduces substantial steric hindrance . This bulkiness can physically obstruct the approach of reagents to the amino nitrogen, thereby diminishing its nucleophilicity and reactivity.[4][5][6][7]

The combination of two electron-withdrawing chlorine atoms and a sterically bulky, electron-withdrawing methyl ester group renders the amino group in Methyl 2-amino-3,5-dichlorobenzoate significantly less nucleophilic and the aromatic ring less susceptible to electrophilic attack compared to unsubstituted aniline.

Caption: Electronic and steric effects of substituents on the target molecule.

Comparative Basicity: A Quantitative Look at Nucleophilicity

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair of electrons.[8] A lower pKa value indicates a weaker base, which generally translates to lower nucleophilicity.

Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline a stronger base (higher pKa).[1][8] Conversely, electron-withdrawing groups (EWGs) decrease this electron density, resulting in a weaker base (lower pKa).[1][8][9] This relationship is well-described by the Hammett equation, which provides a linear free-energy relationship for the reactions of substituted aromatic compounds.[10][11]

Aniline DerivativeSubstituent (para-)Hammett Constant (σp)pKa of Conjugate Acid
p-Anisidine-OCH₃-0.275.34[8]
p-Toluidine-CH₃-0.175.08[8]
Aniline-H0.004.60[8]
p-Chloroaniline-Cl0.233.98[8]
Methyl 2-amino-3,5-dichlorobenzoate -Cl (x2), -COOCH₃N/APredicted to be very low
p-Nitroaniline-NO₂0.781.00[8]

The Hammett constant is not directly applicable to multi-substituted and ortho-substituted systems like Methyl 2-amino-3,5-dichlorobenzoate due to complex steric and electronic interactions. However, based on the cumulative electron-withdrawing nature of its substituents, its pKa is expected to be significantly lower than that of p-nitroaniline.

hammett_plot cluster_pka Decreasing Basicity (Lower pKa) cluster_reactivity Decreasing Nucleophilicity / Reactivity p_anisidine p_toluidine aniline p_chloroaniline target_molecule p_nitroaniline p_anisidine_label High p_nitroaniline_label Low

Caption: Trend in basicity and nucleophilicity of substituted anilines.

Comparative Reactivity in Acylation Reactions

Acylation of the amino group is a fundamental reaction of anilines, typically involving an acylating agent like acetic anhydride or an acyl chloride.[12][13] The reaction rate is highly dependent on the nucleophilicity of the aniline nitrogen.

General Reactivity Trend (Fastest to Slowest): p-Anisidine > p-Toluidine > Aniline > p-Chloroaniline > p-Nitroaniline > Methyl 2-amino-3,5-dichlorobenzoate

The powerful deactivating and steric effects on Methyl 2-amino-3,5-dichlorobenzoate make it the least reactive in this series, requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or catalysis) to achieve acylation compared to aniline or its activated derivatives.

Experimental Protocol: Acetylation of Substituted Anilines

This protocol provides a general method for comparing the acetylation rates of different anilines.[14]

Materials:

  • Substituted aniline (e.g., aniline, p-chloroaniline) (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol for recrystallization

Procedure:

  • Preparation of Aniline Salt: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of the selected aniline in 25 mL of water. Add 1.0 mL of concentrated HCl and stir until the aniline fully dissolves to form the anilinium chloride salt.[14]

  • Acetylation: In a separate beaker, prepare a solution of 1.2 g of sodium acetate in 5 mL of water.

  • To the aniline salt solution, add 1.1 mL of acetic anhydride. Swirl the flask to ensure mixing.

  • Immediately add the sodium acetate solution to the reaction mixture.[14] A precipitate of the corresponding acetanilide should form.

  • Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure acetanilide crystals.

  • Analysis: Dry the purified crystals and determine the yield and melting point. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Aniline DerivativeRelative Reaction RateTypical Yield
p-AnisidineVery Fast> 90%
AnilineFast~85-90%
p-ChloroanilineModerate~70-80%
Methyl 2-amino-3,5-dichlorobenzoate Very Slow< 40% (under these conditions)

Comparative Reactivity in Diazotization Reactions

Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[15][16] This reaction is a cornerstone of synthetic chemistry, enabling the introduction of a wide variety of functional groups onto an aromatic ring.[17] The rate-limiting step can be influenced by the nucleophilicity of the aniline, especially for donor-substituted anilines.[18]

General Reactivity Trend: The trend is similar to acylation. Electron-rich anilines react more readily, while heavily deactivated anilines like Methyl 2-amino-3,5-dichlorobenzoate react sluggishly and may require modified conditions.

Experimental Protocol: Diazotization of Substituted Anilines

This protocol describes a classical aqueous diazotization.[15]

Materials:

  • Substituted aniline (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Aniline Salt: In a 250 mL beaker, dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.[15]

  • Preparation of Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the NaNO₂ solution dropwise to the cold aniline salt solution. It is critical to maintain the temperature below 5 °C to prevent the unstable diazonium salt from decomposing.[15]

  • Monitoring: After the addition is complete, continue stirring for 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; a blue-black color indicates a positive test.[15]

  • Subsequent Reaction: The resulting diazonium salt solution is typically used immediately in a subsequent reaction (e.g., Sandmeyer reaction) without isolation.

workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Monitoring & Use A Dissolve Aniline in HCl/Water B Cool to 0-5 °C A->B D Dropwise addition of NaNO₂ to Aniline Salt B->D C Prepare NaNO₂ Solution C->D E Maintain Temp < 5 °C D->E CRITICAL F Stir for 15 min G Test with Starch-Iodide Paper F->G H Use Diazonium Salt Solution Immediately G->H

Caption: Experimental workflow for the diazotization of anilines.

Conclusion

The reactivity of Methyl 2-amino-3,5-dichlorobenzoate is significantly attenuated compared to aniline and its electron-rich derivatives. This is a direct consequence of the cumulative electron-withdrawing inductive effects of two chlorine atoms and a methyl ester group, compounded by the steric hindrance imposed by the ortho-ester. While aniline, p-toluidine, and p-anisidine are highly reactive nucleophiles that readily undergo reactions like acylation and diazotization, Methyl 2-amino-3,5-dichlorobenzoate represents a deactivated system requiring more stringent reaction conditions. Understanding these structure-activity relationships is paramount for designing efficient synthetic routes and predicting the chemical behavior of complex aromatic amines in drug discovery and materials science.

References

  • Application Notes and Protocols: Diazotization of Anilines for Iodin
  • Reactions of Aniline. Chemistry Steps.
  • Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. American Chemical Society.
  • Steric inhibition of protonation in o-substituted anilines. Physics Forums.
  • A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • A Comparative Guide to the Reactivity of Halogen
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing).
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
  • Application Notes and Protocols for the Acetyl
  • Acetylation reaction of aniline to activ
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Hammett equ
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • converting anilines to diazoniums ions. YouTube.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research.
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  • EAS reactions of haloarenes | Haloalkanes and Haloarenes | Chemistry. Khan Academy.

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Validation

A Comparative Guide for Synthetic Strategy: Methyl 2-amino-3,5-dichlorobenzoate vs. Methyl 2-amino-3,5-dibromobenzoate

In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated anthranilates, such as Methyl 2-amino-3,5-dichlorobenzoate and Methyl 2-amino-3,5-dibr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated anthranilates, such as Methyl 2-amino-3,5-dichlorobenzoate and Methyl 2-amino-3,5-dibromobenzoate, serve as critical scaffolds for constructing complex molecular architectures. While structurally similar, the choice between the chloro- and bromo-substituted analogue carries significant implications for synthetic efficiency, reaction conditions, and overall project timelines. This guide provides an in-depth comparison, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of these reagents is the first step in designing robust experimental protocols. The key differences in molecular weight and melting point are outlined below.

PropertyMethyl 2-amino-3,5-dichlorobenzoateMethyl 2-amino-3,5-dibromobenzoate
CAS Number 52727-62-5[1][2][3]606-00-8[4][5][6]
Molecular Formula C₈H₇Cl₂NO₂[7]C₈H₇Br₂NO₂[8]
Molecular Weight 220.05 g/mol [9]308.95 g/mol [6]
Appearance White or off-white powder/solidWhite to solid crystals[4][5]
Melting Point Not consistently reported89-91 °C[4][5]

Synthesis of the Building Blocks: Accessibility and Purity

The preparation of these key intermediates is a crucial first consideration. While both are commercially available, understanding their synthesis provides insight into potential impurities and cost drivers.

Methyl 2-amino-3,5-dibromobenzoate is typically synthesized via the direct bromination of methyl anthranilate. This electrophilic aromatic substitution is highly regioselective due to the directing effects of the amino group.

A representative synthesis involves the bromination of 2-aminobenzoic acid, followed by esterification.[10] Alternatively, direct bromination of the methyl ester can be achieved. Patents describe methods using reagents like N-methyl-N-n-butylimidazole tribromide for high-yield synthesis.[11][12] The straightforward nature of this reaction generally leads to a high-purity product with minimal isomeric contaminants.

Methyl 2-amino-3,5-dichlorobenzoate , in contrast, can be more challenging to synthesize with high regioselectivity. Direct chlorination of methyl 2-aminobenzoate using common reagents like 1,3-dichloro-5,5-dimethylhydantoin (DDH) can yield a mixture of isomers, including the 2-amino-5-chloro and the 2-amino-3,5-dichloro products.[13] Achieving the desired 3,5-disubstitution pattern often requires multi-step sequences or specialized chlorinating agents, which can increase cost and complexity.

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromobenzoic Acid

This protocol outlines the synthesis of the carboxylic acid precursor to Methyl 2-amino-3,5-dibromobenzoate, based on established literature procedures.[10]

  • Preparation: In a flask equipped with a stirrer and addition funnel, dissolve 2-aminobenzoic acid (0.18 mol) in glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (0.18 mol) in glacial acetic acid (1:1 v/v). Add this solution dropwise to the cooled 2-aminobenzoic acid mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Workup: Add water (100 mL) to the reaction mixture to precipitate the product.

  • Isolation: Filter the resulting solid, wash it thoroughly with water (2 x 50 mL), and dry under vacuum at 60 °C to yield 2-amino-3,5-dibromobenzoic acid (Yield ~93%).[10]

  • Esterification: The resulting acid can be esterified to the final methyl ester product using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

G cluster_Br Synthesis of Dibromo-analogue cluster_Cl Synthesis of Dichloro-analogue A Methyl Anthranilate B Direct Bromination (e.g., Br₂, Solvent) A->B C Methyl 2-amino-3,5-dibromobenzoate B->C D Methyl Anthranilate E Direct Chlorination (e.g., DDH, NCS) D->E F Mixture of Isomers (3,5-dichloro, 5-chloro, etc.) E->F G Purification Challenge F->G

Caption: General synthetic pathways for the dibromo- and dichloro-anthranilates.

Comparative Reactivity in Cross-Coupling Reactions

The most significant divergence between these two reagents lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are workhorses in modern medicinal chemistry.[14] This difference is fundamentally governed by the bond dissociation energy of the carbon-halogen bond (C-Br vs. C-Cl).

The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, it undergoes the critical oxidative addition step in the catalytic cycle more readily and under significantly milder conditions.

SUZUKI_CYCLE Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 Rate-determining step (Faster for X=Br) Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R' L_n Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) ArX Ar-X (Reactant) BoronicEster R'-B(OR)₂ Base Base G A Project Goal: Synthesize a library of 50 novel analogues for SAR studies B Key Reaction: Suzuki coupling at the 3-position A->B C Decision Point: Which halogenated anthranilate to use? B->C D Option 1: Methyl 2-amino-3,5-dibromobenzoate C->D Choice A E Option 2: Methyl 2-amino-3,5-dichlorobenzoate C->E Choice B F Analysis (Option 1): Higher reactivity, milder conditions, broader substrate scope, faster library synthesis. D->F G Analysis (Option 2): Lower reactivity, requires harsh conditions, risk of low yields and side reactions. Route optimization needed for each substrate. E->G H Conclusion: Select the dibromo-analogue for initial library synthesis to maximize efficiency and success rate. F->H G->H

Caption: Decision workflow for selecting the optimal reagent in an early-stage drug discovery project.

Conclusion and Recommendations

The selection between Methyl 2-amino-3,5-dichlorobenzoate and its dibromo counterpart is a classic case of balancing reactivity against other factors like cost and the specific requirements of the target molecule.

  • Choose Methyl 2-amino-3,5-dibromobenzoate for:

    • Early-stage discovery and library synthesis: Its superior reactivity ensures higher success rates across a broad range of coupling partners.

    • Syntheses involving sensitive functional groups: Milder reaction conditions minimize the risk of side reactions and degradation.

    • Projects where speed and reliability are prioritized: It provides a more robust and predictable platform for complex molecule construction.

  • Consider Methyl 2-amino-3,5-dichlorobenzoate when:

    • The chlorine atoms are a required feature of the final target molecule for biological or physical properties.

    • Cost is a primary driver in a well-established, scaled-up synthesis: The potential cost savings of chlorine over bromine may justify the investment in process development to overcome its lower reactivity.

    • Selective reactivity is desired: In molecules with both bromine and chlorine, the bromine can be reacted selectively, leaving the chlorine for a subsequent transformation.

Ultimately, a thorough understanding of the mechanistic underpinnings of C-X bond activation is crucial. For the vast majority of research and development applications, the enhanced reactivity and broader applicability of Methyl 2-amino-3,5-dibromobenzoate make it the more strategic and efficient choice.

References

  • Prathap, A. S., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • PubChem. (n.d.). Methyl 2-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Retrieved from [Link]

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Comparative

A Comparative Guide to the X-ray Crystal Structures of Halogenated Methyl 2-Aminobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Crystal Structure in Drug Development Methyl 2-amino-3,5-dichlorobenzoate and its derivatives are key building blocks in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystal Structure in Drug Development

Methyl 2-amino-3,5-dichlorobenzoate and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active compounds. The spatial arrangement of atoms within a crystal lattice, dictated by intermolecular forces, profoundly impacts critical properties such as solubility, dissolution rate, bioavailability, and stability. A comprehensive understanding of the crystal structure, therefore, provides a rational basis for solid-form screening and the selection of optimal candidates for further development. This guide will explore the crystallographic landscape of this class of compounds, with a focus on how halogen substituents modulate their solid-state characteristics.

Comparative Crystallographic Analysis

While the crystal structure of Methyl 2-amino-3,5-dichlorobenzoate is not publicly available, a comparative analysis of closely related halogenated derivatives provides invaluable insights into the structural effects of halogenation. We will examine the crystal structures of Methyl 2-amino-5-chlorobenzoate and a di-brominated analogue to elucidate these structure-property relationships.

Methyl 2-amino-5-chlorobenzoate: A Monohalogenated Archetype

The crystal structure of Methyl 2-amino-5-chlorobenzoate reveals a nearly planar molecule, with the planarity arising from an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction forms a stable six-membered ring.[1][2] In the crystal lattice, molecules are linked into chains along the b-axis by intermolecular N—H···O hydrogen bonds.[1][2]

Methyl 3,5-dibromo-2-diacetylaminobenzoate: Insights into a Dihalogenated System

The crystal structure of Methyl 3,5-dibromo-2-diacetylaminobenzoate offers a glimpse into the solid-state behavior of a dihalogenated aminobenzoate derivative.[3] Although the amino group is acetylated, which influences its hydrogen bonding capacity, the presence of two bulky bromine atoms significantly impacts the crystal packing. The crystal packing in this structure is stabilized by weak C—H···O intermolecular interactions.[3]

2-Amino-3,5-dichlorobenzoate Salts: The Influence of Ionic Interactions

The crystal structures of the ammonium and sodium salts of 2-amino-3,5-dichlorobenzoic acid have been determined.[4] In the ammonium salt, the ammonium cation is hydrogen-bonded to a carboxylate oxygen of the 2-amino-3,5-dichlorobenzoate anion.[4] These salt structures, while not esters, provide valuable information on the preferred hydrogen bonding motifs in a di-chlorinated aminobenzoate framework.

Summary of Crystallographic Data

The following table summarizes key crystallographic parameters for the discussed derivatives, enabling a direct comparison.

ParameterMethyl 2-amino-5-chlorobenzoate[1]Methyl 3,5-dibromo-2-diacetylaminobenzoate[3]
Chemical FormulaC₈H₈ClNO₂C₁₂H₁₁Br₂NO₄
Molecular Weight185.60393.04
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)3.9480(8)7.6386(8)
b (Å)9.0230(18)8.8870(6)
c (Å)12.018(2)10.8691(8)
α (°)9078.186(6)
β (°)94.10(3)76.155(7)
γ (°)9082.750(7)
Volume (ų)427.02(15)698.91(10)
Z22
Temperature (K)293173

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key molecular structures and intermolecular interactions discussed.

G cluster_0 Methyl 2-amino-5-chlorobenzoate mol1 C₈H₈ClNO₂ intra_hbond Intramolecular N-H···O Bond mol1->intra_hbond forms inter_hbond Intermolecular N-H···O Bonds mol1->inter_hbond participates in packing Chain Formation inter_hbond->packing leads to

Caption: Intramolecular and intermolecular interactions in Methyl 2-amino-5-chlorobenzoate.

G cluster_1 Methyl 3,5-dibromo-2-diacetylaminobenzoate mol2 C₁₂H₁₁Br₂NO₄ weak_interactions Weak C-H···O Interactions mol2->weak_interactions stabilized by packing2 Crystal Packing weak_interactions->packing2 determine

Caption: Dominant intermolecular forces in Methyl 3,5-dibromo-2-diacetylaminobenzoate.

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the synthesis and single-crystal X-ray diffraction analysis of halogenated methyl 2-aminobenzoate derivatives, based on established procedures.[1][2]

Synthesis and Crystallization

Objective: To synthesize and grow single crystals of sufficient quality for X-ray diffraction.

Materials:

  • 2-Aminobenzoic acid derivative

  • Thionyl chloride or appropriate methylating agent

  • Methanol or other suitable alcohol

  • Appropriate halogenating agent (e.g., N-chlorosuccinimide)

  • Solvents for reaction and crystallization (e.g., DMF, ethyl acetate, methanol)

Procedure:

  • Halogenation (if necessary): To a solution of the 2-aminobenzoic acid in a suitable solvent (e.g., DMF), add the halogenating agent. Heat the reaction mixture as required and monitor for completion by TLC.

  • Esterification: To a suspension of the halogenated 2-aminobenzoic acid in an alcohol (e.g., methanol), add thionyl chloride dropwise at a reduced temperature. Reflux the mixture until the reaction is complete.

  • Work-up: Quench the reaction and neutralize with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization. Slow evaporation of a solution of the compound in a suitable solvent (e.g., methanol) at room temperature is a common method for obtaining X-ray quality single crystals.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic structure of the crystalline material.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

G Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purification Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Single Crystal Selection Data_Collection Data_Collection Crystal_Mounting->Data_Collection Diffraction Experiment Structure_Solution Structure_Solution Data_Collection->Structure_Solution Data Processing Structural_Analysis Structural_Analysis Structure_Solution->Structural_Analysis Refinement

Sources

Validation

A Senior Application Scientist's Guide to Analytical Standards of Methyl 2-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity and characterization of starting materials and intermediates are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of starting materials and intermediates are paramount. Methyl 2-amino-3,5-dichlorobenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comprehensive overview of the analytical standards for this compound, offering a comparative analysis of available materials and outlining robust methodologies for its characterization. As a Senior Application Scientist, my aim is to provide not just protocols, but a foundational understanding of the principles behind these analytical choices, ensuring the integrity and reproducibility of your research.

The Critical Role of Analytical Standards

An analytical standard serves as a calibrated reference point against which unknown samples are compared. In the context of Methyl 2-amino-3,5-dichlorobenzoate, a well-characterized standard is indispensable for:

  • Accurate Quantification: Determining the precise concentration of the compound in reaction mixtures or final products.

  • Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.

  • Method Validation: Establishing the performance characteristics of analytical methods (e.g., HPLC, GC).

  • Regulatory Compliance: Providing the necessary documentation for regulatory submissions.

The absence of a universally recognized primary reference standard for Methyl 2-amino-3,5-dichlorobenzoate from pharmacopeias necessitates a careful evaluation of commercially available materials and the implementation of a rigorous in-house characterization strategy.

Comparison of Commercially Available Materials

Several chemical suppliers offer Methyl 2-amino-3,5-dichlorobenzoate. While many list a purity specification, it is crucial to understand the depth of characterization that supports this claim. A simple percentage on a product page is insufficient for use as a qualified analytical standard.

Supplier CategoryTypical Purity ClaimLevel of CharacterizationSuitability as an Analytical Standard
Research Grade Suppliers 95-98%Often limited to basic identity confirmation (e.g., melting point, basic NMR). A detailed Certificate of Analysis (CoA) with impurity profiles is not always provided.Suitable for exploratory synthesis but not recommended as a primary quantitative standard without extensive in-house characterization.
Fine Chemical/Bulk Suppliers >99%May provide a more detailed CoA, sometimes including HPLC or GC purity. However, the extent of impurity identification and quantification can vary.Can be a good starting point for an in-house secondary standard. Requires thorough validation against a well-characterized primary standard or by an absolute method like qNMR.
Specialty Reference Standard Providers Certified Reference Material (CRM) with specified purity and uncertaintyComprehensive characterization data including identity (NMR, MS, IR), purity by multiple techniques (e.g., HPLC, GC, DSC), and quantification of major impurities. Comes with a detailed, lot-specific CoA.Ideal for use as a primary analytical standard for quantitative analysis and method validation.

Recommendation: For critical applications such as drug development and quality control, sourcing a Certified Reference Material (CRM) is the most reliable approach. If a CRM is unavailable, a material from a reputable fine chemical supplier with the most comprehensive CoA should be selected and subjected to rigorous in-house characterization to qualify it as a secondary standard.

In-House Qualification of an Analytical Standard: A Multi-Technique Approach

When a primary CRM is not available, a multi-pronged approach is necessary to qualify a candidate material as an in-house analytical standard. This process establishes the identity, purity, and potency of the material.

Caption: Workflow for In-House Qualification of an Analytical Standard.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the Methyl 2-amino-3,5-dichlorobenzoate standard in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation: The expected chemical shifts (δ) and coupling patterns for Methyl 2-amino-3,5-dichlorobenzoate should be observed. The protons of the aromatic ring, the amino group, and the methyl ester group will have characteristic signals. The spectrum should be consistent with the proposed structure and free from significant unassigned signals.

HPLC is the workhorse for purity assessment of non-volatile and thermally labile compounds. Due to the aromatic nature and presence of chromophores in Methyl 2-amino-3,5-dichlorobenzoate, UV detection is suitable.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar impurities.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in the mobile phase starting composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Caption: A typical HPLC workflow for purity analysis.

GC-MS provides an alternative separation mechanism and is particularly useful for identifying volatile and semi-volatile impurities. For amines, derivatization may sometimes be necessary to improve peak shape and thermal stability, though for this ester, direct analysis may be feasible.[1]

Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program (Example):

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve the standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is assessed by area percentage. The mass spectrum of the main peak should be consistent with the fragmentation pattern of Methyl 2-amino-3,5-dichlorobenzoate.

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[2][3][4] It relies on the direct proportionality between the integrated NMR signal and the number of protons contributing to that signal.

Protocol:

  • Internal Standard Selection: Choose a stable, non-reactive internal standard with a known purity and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh the Methyl 2-amino-3,5-dichlorobenzoate and the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Conclusion and Recommendations

The selection and qualification of an analytical standard for Methyl 2-amino-3,5-dichlorobenzoate is a critical step that underpins the reliability of subsequent research and development activities. While a universally recognized primary standard may not be readily available, a systematic and multi-technique approach to in-house qualification can provide a robust and defensible alternative.

For routine analysis, a well-characterized in-house secondary standard, qualified against a primary standard or by an absolute method like qNMR, is often sufficient. The choice between HPLC and GC for purity determination will depend on the expected impurities and the available instrumentation. However, employing both techniques provides a more comprehensive impurity profile due to their orthogonal separation mechanisms.

Ultimately, the onus is on the scientist to demonstrate the suitability of their chosen analytical standard for its intended purpose. By following the principles and protocols outlined in this guide, researchers can ensure the accuracy and integrity of their analytical data for Methyl 2-amino-3,5-dichlorobenzoate.

References

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. RSSL. Available at: [Link]

  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 7(10), 230-233. Available at: [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Ouyang, X. K., et al. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A, 31(9), 1598-1604. Available at: [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Compounds Synthesized from Methyl 2-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 2-Amino-3,5-dichlorobenzoate Scaffold The 2-aminobenzoic acid (anthranilic acid) core and its halogenated der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Amino-3,5-dichlorobenzoate Scaffold

The 2-aminobenzoic acid (anthranilic acid) core and its halogenated derivatives are privileged structures in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. Methyl 2-amino-3,5-dichlorobenzoate, in particular, offers multiple reaction sites—the amino group, the ester, and the aromatic ring—for synthetic elaboration, leading to diverse compound libraries. The inherent bioactivity of the parent acid, 2-amino-3,5-dichlorobenzoic acid, which has demonstrated phytotoxic and potential anticancer properties, makes its derivatives promising candidates for drug discovery programs.[1][2] This guide will explore how modifications such as amide formation and heterocyclization can modulate this activity.

Synthesis of Bioactive Derivatives

The primary routes for derivatizing Methyl 2-amino-3,5-dichlorobenzoate involve reactions at the amino and ester functionalities.

Amide Synthesis

A common and effective strategy to diversify the scaffold is through the formation of amides. This can be achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by coupling with a variety of amines. Alternatively, direct aminolysis of the ester can be performed. A general workflow for amide synthesis is depicted below.

A Methyl 2-amino-3,5-dichlorobenzoate B Hydrolysis (e.g., LiOH, H2O/THF) A->B C 2-Amino-3,5-dichlorobenzoic Acid B->C D Amine (R-NH2), Coupling Agent (e.g., HATU, EDCI) C->D Amide Coupling E N-Substituted 2-amino-3,5-dichlorobenzamide D->E

Caption: Workflow for the synthesis of N-substituted 2-amino-3,5-dichlorobenzamides.

Heterocycle Formation

The 2-amino-benzoate moiety is also a versatile precursor for the synthesis of various heterocyclic systems, such as quinazolinones, benzothiazoles, and triazines. These scaffolds are known to possess a broad range of pharmacological activities. For instance, condensation of the amino group with appropriate reagents can lead to the formation of fused ring systems.

Comparative Bioactivity of Synthesized Compounds

The biological activity of derivatives of 2-amino-3,5-dichlorobenzoic acid is significantly influenced by the nature of the substituents. The following table summarizes the reported activities of different classes of compounds derived from this scaffold.

Compound ClassSpecific DerivativeBioactivityKey FindingsReference
Carboxylic Acid 2-Amino-3,5-dichlorobenzoic acidPhytotoxicExhibits marked generic phytotoxic activity in both pre- and post-emergence tests.[1]
Ester Methyl 2-amino-3,5-dichlorobenzoatePhytotoxicShows some phytotoxic activity, but generally less than the parent acid.[1]
Amide N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acidSelective PhytotoxicIn contrast to other derivatives, this amide shows selective phytotoxic activity.[1]
Amide (Analog) 2-Amino-3,5-diarylbenzamidesAnticancer (IKKβ inhibition)Potent inhibitors of IKKβ kinase, with pIC50 values up to 7.0.[3]
Parent Acid Analog 2-Amino-3-chlorobenzoic acidAnticancer (Cytotoxic)Strong cytotoxic effects on MDA-MB-231 breast cancer cells (IC50 = 5 µM at 48h).[2][4]
Parent Acid Analog 2-Amino-3-chlorobenzoic acidAntimicrobialPotent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Expert Insights: The data suggests that conversion of the carboxylic acid to an amide can modulate the biological activity, in some cases leading to increased selectivity. For example, the N,N-di,sec.butylamide derivative exhibits selective phytotoxicity, a desirable trait in agrochemical research.[1] Furthermore, the potent anticancer activity of 2-amino-3,5-diarylbenzamide analogs highlights the potential of this scaffold in oncology drug discovery.[3] The strong cytotoxicity of the closely related 2-amino-3-chlorobenzoic acid against breast cancer cells further supports the therapeutic promise of this compound class.[2][4]

Putative Mechanism of Anticancer Activity: Targeting the PI3K/AKT Pathway

The anticancer activity of the closely related 2-amino-3-chlorobenzoic acid has been linked to the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.[2][4] It is hypothesized that derivatives of 2-amino-3,5-dichlorobenzoic acid may share a similar mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes Compound 2-Amino-3,5-dichlorobenzoate Derivative Compound->PI3K Inhibits

Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT pathway.

By inhibiting PI3K, these compounds can potentially block the downstream activation of AKT, leading to the induction of apoptosis and the suppression of cell proliferation in cancer cells.[2][4] This provides a solid rationale for screening derivatives of Methyl 2-amino-3,5-dichlorobenzoate for activity against cancers with a dysregulated PI3K/AKT pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

To empirically validate the anticancer potential of newly synthesized derivatives, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of synthesized compounds on a cancer cell line (e.g., MDA-MB-231).

Materials:

  • Synthesized compounds dissolved in DMSO.

  • MDA-MB-231 breast cancer cell line.

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete DMEM. After 24 hours, remove the old media from the wells and add 100 µL of the media containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Self-Validation: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control should show a dose-dependent decrease in cell viability, while the vehicle control should exhibit high viability.

Conclusion and Future Directions

Methyl 2-amino-3,5-dichlorobenzoate serves as a valuable starting material for the synthesis of a diverse array of bioactive compounds. The available data strongly suggests that its derivatives, particularly amides and potentially novel heterocyclic systems, are promising candidates for the development of new anticancer and antimicrobial agents. The modulation of activity and selectivity through synthetic modifications underscores the importance of continued structure-activity relationship (SAR) studies on this scaffold. Future research should focus on synthesizing a broader range of derivatives and screening them against a panel of cancer cell lines and microbial strains to identify lead compounds for further preclinical development.

References

  • Al-Rajhi, M., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Available at: [Link]

  • [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. (1975). PubMed. Available at: [Link]

  • Al-Rajhi, M., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. PMC. Available at: [Link]

  • Kushwaha, N., et al. (2020). Synthesis of some amide derivatives and their biological activity. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate. Available at: [Link]

  • Chimenti, F., et al. (2013). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PMC. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). Thieme Connect. Available at: [Link]

  • Kushwaha, N., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Available at: [Link]

  • CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.). Google Patents.
  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. (2007). Europe PMC. Available at: [Link]

  • Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. (n.d.). Thieme Chemistry. Available at: [Link]

  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. (2024). PMC. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. Available at: [Link]

  • Search Results - Beilstein Journals. (n.d.). Beilstein Journals. Available at: [Link]

  • Nobuta, T., et al. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Organic Chemistry Portal. Available at: [Link]

  • Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. (1995). PubMed. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). MDPI. Available at: [Link]

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. (2024). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2012). PMC. Available at: [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-3,5-dichlorobenzoate

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning th...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-3,5-dichlorobenzoate, a chlorinated aromatic compound. The procedures outlined here are designed to ensure compliance with regulations and to foster a culture of safety and environmental stewardship.

Understanding the Compound: Hazard Profile

Methyl 2-amino-3,5-dichlorobenzoate belongs to the class of chlorinated aromatic compounds. These substances are often characterized by their potential toxicity and persistence in the environment.[1][2] While a specific Safety Data Sheet (SDS) for this exact isomer should always be your primary source of information, we can infer a general hazard profile. Compounds in this family may cause skin, eye, and respiratory irritation.[3][4] Due to the presence of chlorine atoms on an aromatic ring, there is a potential for the formation of toxic byproducts like dioxins if incinerated improperly. Therefore, it must be treated as hazardous waste.[1]

Pillar 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is "cradle-to-grave" responsibility, a concept mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This process begins the moment the chemical is deemed waste.

Why Segregation is Critical: Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.[6] Furthermore, waste disposal facilities have strict requirements; mixing different waste streams (e.g., halogenated and non-halogenated solvents) can dramatically increase disposal costs or lead to rejection of the waste shipment.

Actionable Protocol:

  • Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids" or "Chlorinated Aromatic Waste."

  • Avoid Co-mingling: Never mix Methyl 2-amino-3,5-dichlorobenzoate waste with other waste categories such as:

    • Non-halogenated organic solvents.

    • Acids or bases.[7]

    • Oxidizing agents.[1]

    • Aqueous waste.

Workflow for Chemical Waste Segregation and Disposal

The following diagram illustrates the decision-making process from the point of waste generation to its final disposal.

G A Waste Generation (e.g., contaminated gloves, surplus compound) B Is the waste Methyl 2-amino-3,5-dichlorobenzoate or contaminated with it? A->B C Segregate into a dedicated 'Halogenated Organic Waste' container. B->C Yes D Follow disposal protocol for non-halogenated waste stream. B->D No E Properly Labeled Container - Chemical Name - Hazard Pictograms - Accumulation Start Date C->E F Store in Satellite Accumulation Area (SAA) E->F G Is container full or near 1-year limit? F->G H Submit HazWaste Disposal Form for Pickup G->H Yes I Licensed Hazardous Waste Disposal Company H->I

Caption: Decision workflow for proper chemical waste management.

Pillar 2: Safe Accumulation and Storage

Federal and state regulations govern the temporary storage of hazardous waste within a laboratory, an area known as a Satellite Accumulation Area (SAA).[8][9] The primary goal is to ensure safety and prevent environmental release.

Parameter Requirement Rationale
Container Type Chemically compatible, leak-proof with a secure lid. For solids, a wide-mouth polyethylene container is suitable.Prevents degradation of the container and release of the chemical.[7]
Labeling Must be clearly marked with the words "Hazardous Waste," the full chemical name, and the date accumulation started.Ensures proper identification for handling and disposal, and tracks accumulation time limits.[6][10]
Storage Location In a designated SAA, at or near the point of generation. Must have secondary containment (e.g., a spill tray).Minimizes the distance hazardous material is transported within the lab and contains potential spills.[7][8]
Container State Must be kept closed unless waste is actively being added.Prevents the release of vapors and protects against spills.[8]
Volume Limits Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste in an SAA.Regulatory requirement to prevent the storage of large quantities of hazardous materials in a work area.[8]
Pillar 3: Disposal Protocol

The final step is the transfer of the accumulated waste to a licensed hazardous waste disposal company. This process must be documented to maintain the "cradle-to-grave" chain of custody.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (consult a glove compatibility chart), and chemical splash goggles.[1][11]

  • Container Check: Ensure the waste container is securely closed, the label is accurate and complete, and the exterior is free from contamination.

  • Request Pickup: Complete and submit a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.[8]

  • Documentation: Retain a copy of the pickup request and any associated manifests. The manifest is a legal document that tracks the waste from your lab to its final disposal site.[12]

  • Final Disposal Method: Methyl 2-amino-3,5-dichlorobenzoate, as a chlorinated aromatic compound, will likely be disposed of via high-temperature incineration at a specialized facility.[6] This method is designed to destroy the organic compound completely, preventing its release into the environment.[6] Other advanced methods like supercritical water oxidation or chemical treatment may also be employed by the disposal facility.[6][13]

By adhering to these procedures, you not only comply with regulatory mandates but also contribute to a safer laboratory environment and demonstrate a commitment to scientific integrity and environmental responsibility.

References

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Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-3,5-dichlorobenzoate

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 2-amino-3,5-dichlorobenzoate. The focus is on the rationale behind each proce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 2-amino-3,5-dichlorobenzoate. The focus is on the rationale behind each procedural step, ensuring a deep understanding of the necessary precautions to foster a safe and efficient laboratory environment.

Foundational Hazard Assessment: Understanding the Risk

Methyl 2-amino-3,5-dichlorobenzoate is a halogenated aromatic amine. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide a strong basis for predicting its hazard profile. The presence of the dichlorinated benzene ring and the amino group suggests a high likelihood of irritant properties and potential for systemic effects upon absorption.

Authoritative Safety Data Sheets (SDS) for structurally similar compounds confirm the following primary hazards:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319) : Poses a significant risk of causing serious damage to the eyes.[1][2][3]

  • Respiratory Irritation (H335) : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed (H302) : Ingestion of the compound can be harmful.[1][4]

  • Aquatic Toxicity (H411) : The substance is toxic to aquatic life, with long-lasting effects, necessitating careful disposal.[1]

These hazards dictate a stringent approach to personal protective equipment (PPE) to prevent any direct contact with the substance.

The Core Directive: Your Last Line of Defense

Before any personal protective equipment is considered, engineering controls must be the primary method of exposure reduction. Always handle Methyl 2-amino-3,5-dichlorobenzoate inside a certified chemical fume hood to minimize inhalation risk.[3] PPE is the critical final barrier between you and the chemical.

Eye and Face Protection: A Non-Negotiable Standard

Due to the classification as a serious eye irritant, robust eye protection is mandatory.[2][3]

  • Chemical Splash Goggles : These are required for all operations, including weighing, synthesis, and purification. They must conform to EN 166 (EU) or ANSI Z87.1 (US) standards and provide a complete seal around the eyes to protect from dust particles and splashes.[2]

  • Face Shield : When handling larger quantities (>10g) or performing operations with a heightened risk of splashing (e.g., quenching a reaction, pressure changes), a face shield must be worn in addition to chemical splash goggles.[5][6][7] This provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical for preventing skin contact and potential absorption.

  • Material Selection : Nitrile or neoprene gloves are recommended for handling aromatic amines and chlorinated compounds.[8] Disposable nitrile gloves offer good resistance to a broad range of chemicals for short-term contact and splash protection.[6][9]

  • Protocol : Always double-glove when handling the solid or solutions. This practice minimizes the risk of exposure if the outer glove is compromised. Inspect gloves for any signs of degradation or perforation before each use.[8] If direct contact occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and replace the gloves.[1][10]

Body Protection: Shielding Against Contamination
  • Flame-Resistant Laboratory Coat : A lab coat, fully buttoned, is the minimum requirement.[6][8] It should have long sleeves and be made of a material appropriate for the lab environment.

  • Chemical-Resistant Apron : For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]

  • Personal Clothing : Full-length pants and closed-toe shoes are mandatory.[6][8] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in case of a fire.

Respiratory Protection: When Engineering Controls Are Insufficient

While a fume hood is the primary control, certain situations may require respiratory protection.

  • Use Case : If you must handle the solid compound outside of a fume hood (e.g., in a balance enclosure that is not vented) or if there is a risk of generating dust that cannot be contained, a respirator is necessary.[1][2]

  • Specifications : A full-face respirator with appropriate cartridges for organic vapors and particulates should be used in these scenarios.[2] Note that proper use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by occupational health and safety regulations.[6][7]

Operational and Disposal Plans

A proactive plan for handling, spills, and disposal is a hallmark of a trustworthy and safe laboratory protocol.

PPE Selection Summary
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood/enclosure
Reaction Setup/Workup Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Large Scale (>10g) / Splash Risk Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required if in fume hood
Small Spill Cleanup (<5g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended (N95/FFP2 for dust)
Large Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/NeopreneChemical-Resistant Suit/CoverallsFull-face respirator required
Experimental Workflow: PPE Donning & Doffing

A systematic approach to putting on and taking off PPE prevents cross-contamination.

Donning Sequence (Putting On):

  • Clothing Check : Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

  • Eye Protection : Put on your chemical splash goggles.

  • Face Shield : Add a face shield if the procedure warrants it.

Doffing Sequence (Taking Off):

  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles : Remove face and eye protection by handling the strap. Place them in a designated area for cleaning.

  • Lab Coat : Unbutton and remove the lab coat, turning it inside out to contain any surface contamination. Hang it in its designated storage location.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[1]

Spill & Disposal Protocol
  • Spills : In case of a small spill, immediately alert others in the area. Wearing your full standard PPE, use a dry-cleanup procedure.[1] Do not use air hoses.[1] Gently cover the spill with an absorbent material, then sweep the material into a designated, sealable hazardous waste container.[1] Label the container clearly.

  • Disposal of Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, must be placed in a sealed, labeled hazardous waste bag or container.

  • Chemical Waste : Dispose of all residual Methyl 2-amino-3,5-dichlorobenzoate and contaminated materials as hazardous waste through your institution's authorized collection point, in accordance with all local, state, and federal regulations.[1][2][3]

PPE_Workflow cluster_prep Phase 1: Pre-Operational Safety Check cluster_risk Phase 2: Risk-Based PPE Escalation cluster_execution Phase 3: Execution & Disposal start Begin Task Assessment eng_controls Is work performed in a certified chemical fume hood? start->eng_controls stop STOP Consult EHS eng_controls->stop No ppe_check Assemble Core PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles eng_controls->ppe_check Yes risk_assessment Assess Task-Specific Risks ppe_check->risk_assessment splash_risk High splash potential or handling >10g? risk_assessment->splash_risk add_face_shield Add Face Shield & Chemical Apron splash_risk->add_face_shield Yes dust_risk High risk of aerosol/dust generation? splash_risk->dust_risk No add_face_shield->dust_risk add_respirator Add appropriate respiratory protection dust_risk->add_respirator Yes proceed Proceed with Experiment dust_risk->proceed No add_respirator->proceed disposal Follow Contaminated Waste & PPE Disposal Protocol proceed->disposal hand_wash Wash Hands Thoroughly After Doffing PPE disposal->hand_wash

Figure 1: A decision workflow for selecting the appropriate level of PPE when handling Methyl 2-amino-3,5-dichlorobenzoate, emphasizing a risk-based approach.

References

  • Methyl 2-amino-5-chlorobenzoate Safety Data Sheet , Apollo Scientific.

  • Methyl 2-amino-5-chlorobenzoate Safety Data Sheet , ECHEMI.

  • 2-Amino-5-chlorobenzoic Acid Safety Data Sheet , TCI Chemicals.

  • Methyl 2-amino-5-chlorobenzoate Safety Data Sheet , Fisher Scientific.

  • Methyl Benzoate Safety Data Sheet , Sigma-Aldrich.

  • Personal Protective Equipment (PPE) , Chemical Hazards Emergency Medical Management (CHEMM).

  • Personal Protective Equipment , U.S. Environmental Protection Agency (EPA).

  • Chemical Safety: Personal Protective Equipment , University of California, San Francisco.

  • 5 Types of PPE for Hazardous Chemicals , Hazmat School.

  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine , BenchChem.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide , Kimberly-Clark.

  • Chemical Resistance Table for Gloves , Becky Aktsiaselts.

  • Ultimate Guide to Chemical Resistant Disposable Gloves , SHIELD Scientific.

  • Gloves Chemical Resistance Chart , Gloves By Web.

  • Chemical Resistant Gloves Guide , Oxford University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3,5-dichlorobenzoate
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